5-(3-Chloro-4-methylphenyl)nicotinic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-(3-chloro-4-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-2-3-9(5-12(8)14)10-4-11(13(16)17)7-15-6-10/h2-7H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWNMCYMVAHOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687618 | |
| Record name | 5-(3-Chloro-4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261934-19-3 | |
| Record name | 5-(3-Chloro-4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(3-Chloro-4-methylphenyl)nicotinic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-(3-Chloro-4-methylphenyl)nicotinic acid
Abstract
This technical guide provides a comprehensive, in-depth analysis of the synthetic pathway for 5-(3-Chloro-4-methylphenyl)nicotinic acid, a biaryl nicotinic acid derivative of significant interest in medicinal chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols for its synthesis. The primary focus is on a robust and widely applicable strategy involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the retrosynthetic logic, the synthesis of key intermediates, a detailed examination of the core coupling reaction, and the causality behind critical experimental choices. All protocols are presented with an emphasis on scientific integrity, reproducibility, and authoritative grounding in established chemical literature.
Introduction and Retrosynthetic Strategy
5-(3-Chloro-4-methylphenyl)nicotinic acid belongs to the class of 5-arylnicotinic acids, which are valuable scaffolds and key intermediates in the synthesis of a diverse range of biologically active compounds.[1][2] The strategic introduction of a substituted aryl group at the 5-position of the nicotinic acid core can significantly modulate a molecule's pharmacological properties, making efficient access to these structures paramount for structure-activity relationship (SAR) studies.[2]
The most logical and industrially scalable approach to constructing the target molecule is through a carbon-carbon bond-forming cross-coupling reaction. A retrosynthetic analysis reveals a strategic disconnection at the C-C bond between the pyridine and phenyl rings. This leads to two key synthons: a halogenated nicotinic acid derivative and an organometallic phenyl species. Among the plethora of modern cross-coupling reactions, the Suzuki-Miyaura coupling is the preeminent choice due to its mild reaction conditions, exceptional functional group tolerance, the wide commercial availability of boronic acids, and the generation of environmentally benign inorganic byproducts.[1][3][4]
Caption: Retrosynthetic analysis of the target molecule.
This guide will therefore focus on a two-step pathway:
-
Synthesis of 5-Bromonicotinic Acid: The halogenated pyridine precursor.
-
Suzuki-Miyaura Coupling: The key C-C bond formation to yield the final product.
Synthesis of Key Intermediates
Intermediate A: 5-Bromonicotinic Acid
5-Bromonicotinic acid is the cornerstone building block for this synthesis.[2] While commercially available, it can also be reliably prepared in the laboratory via the direct electrophilic bromination of nicotinic acid.
Causality Behind the Protocol: The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. However, the reaction can be driven under forcing conditions. Thionyl chloride (SOCl₂) is employed not just as a potential solvent or dehydrating agent, but to activate the nicotinic acid, likely by forming the more reactive nicotinoyl chloride in situ. Powdered iron acts as a Lewis acid catalyst, polarizing the bromine molecule (Br₂) and increasing its electrophilicity to overcome the pyridine ring's deactivation. The reaction is heated to reflux to provide the necessary activation energy. A subsequent pH adjustment is critical to precipitate the product, as its solubility is highly pH-dependent.
Experimental Protocol: Bromination of Nicotinic Acid [2][5]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, combine nicotinic acid (1 equivalent) and powdered iron (catalyst, ~2-5% by weight of nicotinic acid).
-
Reagent Addition: Carefully add thionyl chloride (~2.5 equivalents) to the flask. Heat the resulting mixture to 70-80 °C with vigorous stirring.
-
Bromination: Add bromine (~1.5-2.0 equivalents) dropwise via the dropping funnel over a period of 2 hours. The reaction is exothermic and may require external cooling to maintain the desired temperature.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling the reaction mixture to room temperature, carefully and slowly quench the reaction by pouring it onto crushed ice. Distill off any excess bromine and thionyl chloride under reduced pressure in a well-ventilated fume hood.
-
Precipitation: Cool the remaining residue to 0 °C and cautiously add a cold 4N sodium hydroxide solution with stirring until the pH of the mixture reaches 2.5-3.0.[2] The 5-bromonicotinic acid will precipitate as a solid.
-
Isolation and Purification: Collect the precipitate by suction filtration, wash thoroughly with ice-cold water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from water or an ethanol/water mixture to yield 5-bromonicotinic acid as a white to off-white solid.[6][7]
Intermediate B: (3-Chloro-4-methylphenyl)boronic acid
This is the organoboron coupling partner. It is a stable, solid compound that is widely available from commercial suppliers.[8][9] For the purposes of this guide, we will assume the use of a commercially sourced reagent.
| Property | Value | Source |
| CAS Number | 175883-63-3 | |
| Molecular Formula | C₇H₈BClO₂ | |
| Molecular Weight | 170.40 g/mol | |
| Appearance | Solid | |
| Melting Point | 228-232 °C |
The Core Transformation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[1][4] It is the key step in forming the desired C-C bond to furnish 5-(3-Chloro-4-methylphenyl)nicotinic acid.
The Catalytic Cycle
Understanding the mechanism is crucial for troubleshooting and optimization. The cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinic acid, forming a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[1]
Detailed Experimental Protocol
This protocol describes a general procedure for the solution-phase Suzuki coupling.[1][3]
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid (1.0 equivalent), (3-chloro-4-methylphenyl)boronic acid (1.2-1.5 equivalents), and a base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%). Subsequently, add a degassed solvent (e.g., DMF, 1,4-dioxane, or a Toluene/Ethanol/Water mixture) via syringe.[1][10]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting 5-bromonicotinic acid is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~4-5. This step protonates the carboxylate, making the product less water-soluble.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude solid can be purified by column chromatography on silica gel or, more commonly, by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 5-(3-Chloro-4-methylphenyl)nicotinic acid as a pure solid.
Summary of Typical Reaction Conditions
The following table summarizes representative conditions for the synthesis of 5-arylnicotinic acids via Suzuki coupling.
| Starting Material | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 5-Bromonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85[1] |
| 5-Bromonicotinic acid | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89[1] |
| 5-Bromophthalide | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85[10] |
Overall Synthesis Workflow
The complete pathway from commercially available starting materials to the final product is a streamlined and efficient process.
Caption: High-level workflow for the synthesis.
Conclusion
The synthesis of 5-(3-Chloro-4-methylphenyl)nicotinic acid is most effectively achieved through a two-step sequence commencing with the bromination of nicotinic acid, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling. This pathway is characterized by its high efficiency, operational simplicity, and tolerance of the functional groups present in the molecule. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to successfully and reliably produce this valuable compound for applications in pharmaceutical and materials science research.
References
- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
- An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4). Benchchem.
- Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry. Benchchem.
- Application Notes and Protocols for the Preparation of 5-Arylnicotinic Acid Derivatives
- A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Deriv
- 5-Bromonicotinic acid | 20826-04-4. ChemicalBook.
- 5-Bromonicotinic acid 20826-04-4 wiki. Guidechem.
- 3-Chloro-4-methylphenylboronic acid 175883-63-3. Sigma-Aldrich.
- (3-Chloro-4-methylphenyl)boronic acid | Biochemical Reagent. MedchemExpress.com.
- 3-Chloro-4-methylphenylboronic acid. Chem-Impex.
- Application Notes and Protocols for the Suzuki Coupling of 5-Bromophthalide with Arylboronic Acids. Benchchem.
- Suzuki Coupling Mechanism. YouTube.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. 5-Bromonicotinic acid | 20826-04-4 [chemicalbook.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Physicochemical Properties of 5-(3-Chloro-4-methylphenyl)nicotinic Acid
Introduction
5-(3-Chloro-4-methylphenyl)nicotinic acid, a substituted derivative of nicotinic acid (Vitamin B3), represents a class of compounds of significant interest in medicinal chemistry and drug development. The introduction of a chloro and a methyl group onto the phenyl ring attached to the pyridine core can substantially alter the molecule's physicochemical properties compared to the parent nicotinic acid. These properties, including solubility, lipophilicity, and ionization constant (pKa), are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion, and ultimately, its biological activity.
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(3-Chloro-4-methylphenyl)nicotinic acid. Where experimental data is not publicly available, we present detailed, field-proven methodologies for their determination, offering a practical framework for researchers and drug development professionals.
Chemical Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its fundamental identifiers and molecular properties.
| Property | Value | Source |
| CAS Number | 1261934-19-3 | [1][2] |
| Molecular Formula | C13H10ClNO2 | [1] |
| Molecular Weight | 247.68 g/mol | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)Cl | [1] |
These identifiers are crucial for unambiguous documentation and database searches. The molecular formula and weight are fundamental for all quantitative analyses.
Structural Elucidation and Purity Assessment: A Methodological Approach
While specific spectral data for 5-(3-Chloro-4-methylphenyl)nicotinic acid is not broadly published, its structural confirmation and purity assessment would follow standard analytical protocols. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a cornerstone technique for this purpose.
Experimental Protocol: Purity Determination by Reverse-Phase HPLC
The rationale behind using reverse-phase HPLC is its versatility in separating compounds with varying polarities. For a molecule like 5-(3-Chloro-4-methylphenyl)nicotinic acid, a C18 column is a standard choice, offering a nonpolar stationary phase that interacts with the hydrophobic regions of the molecule.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL).
-
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). The gradient is optimized to ensure good separation of the main peak from any impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducibility.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance. For nicotinic acid derivatives, this is often in the range of 260-280 nm.
-
-
Analysis: Inject a standard volume (e.g., 10 µL) of the sample solution and record the chromatogram.
-
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
This self-validating system ensures that the material under investigation is of sufficient purity for subsequent physicochemical and biological testing.
Determination of Key Physicochemical Parameters
The following sections detail the experimental approaches to determine the melting point, solubility, and pKa of 5-(3-Chloro-4-methylphenyl)nicotinic acid.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the crystalline compound.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a controlled rate (e.g., a rapid ramp to near the expected melting point, followed by a slower ramp of 1-2 °C per minute).
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Aqueous Solubility
Solubility is a critical parameter that directly impacts a drug's bioavailability. The presence of both a carboxylic acid and a substituted phenyl ring suggests that the solubility of 5-(3-Chloro-4-methylphenyl)nicotinic acid will be pH-dependent.
Experimental Protocol: Equilibrium Shake-Flask Method
The shake-flask method is a gold-standard technique for determining thermodynamic solubility.
-
System Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Equilibration: Add an excess amount of the solid compound to each buffer solution in separate vials.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV, as described previously.
-
Data Analysis: Plot the measured solubility as a function of pH.
Workflow for Solubility Determination
Caption: Logical flow for pKa determination via potentiometric titration.
Conclusion
The physicochemical properties of 5-(3-Chloro-4-methylphenyl)nicotinic acid are paramount to its potential as a therapeutic agent. While a complete experimental dataset is not currently in the public domain, this guide provides the necessary framework for its comprehensive characterization. The detailed methodologies for purity assessment, solubility, and pKa determination offer a robust starting point for any research or development program focused on this molecule. By systematically applying these established protocols, researchers can generate the critical data needed to advance our understanding of this compound and its potential applications.
References
-
Appchem. 5-(3-Chloro-4-methylphenyl)nicotinic acid | 1261934-19-3 | C13H10ClNO2. Available from: [Link]
Sources
5-(3-Chloro-4-methylphenyl)nicotinic acid mechanism of action.
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-(3-Chloro-4-methylphenyl)nicotinic acid
Abstract
5-(3-Chloro-4-methylphenyl)nicotinic acid is a synthetic derivative of nicotinic acid (niacin, Vitamin B3). While the precise mechanism of action for this specific analog is not extensively documented in peer-reviewed literature, its structural homology to nicotinic acid provides a robust and compelling starting point for investigation. This guide presents a scientifically grounded, hypothesis-driven approach to elucidating its molecular mechanism. We posit that 5-(3-Chloro-4-methylphenyl)nicotinic acid functions primarily as an agonist of the G-protein coupled receptor GPR109A (Hydroxycarboxylic Acid Receptor 2, HCA₂). This document provides a comprehensive overview of the GPR109A signaling pathway and outlines a series of detailed experimental protocols for researchers to systematically test this hypothesis, from initial target engagement to downstream pathway analysis and unbiased target identification strategies.
Introduction and Primary Hypothesis
Nicotinic acid is a well-established broad-spectrum lipid-modifying drug.[1] Its pharmacological effects are primarily mediated through the activation of GPR109A, a Gi/Go-coupled receptor highly expressed in adipocytes and various immune cells, such as macrophages and Langerhans cells.[2][3][4] The core structure of 5-(3-Chloro-4-methylphenyl)nicotinic acid retains the essential pyridine-3-carboxylic acid moiety responsible for the agonist activity of nicotinic acid at GPR109A.[5] The addition of a substituted phenyl ring at the 5-position is a common strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.[6]
Therefore, the central hypothesis of this guide is:
Hypothesis: 5-(3-Chloro-4-methylphenyl)nicotinic acid acts as a selective agonist at the GPR109A receptor, initiating a Gi-protein-mediated signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.
This guide will first detail the canonical GPR109A signaling pathway and then provide a logical, multi-stage experimental framework to rigorously validate this proposed mechanism of action.
The GPR109A Signaling Cascade: The Anticipated Mechanism
Activation of GPR109A by an agonist like nicotinic acid initiates a cascade of intracellular events.[7] Understanding this pathway is critical for designing experiments and interpreting results for 5-(3-Chloro-4-methylphenyl)nicotinic acid.
-
Receptor Binding and G-Protein Coupling: The agonist binds to the orthosteric site on GPR109A, inducing a conformational change. This promotes the coupling of the receptor to its cognate heterotrimeric G-protein, Gi.[3]
-
G-Protein Dissociation: Upon receptor coupling, the Gαi subunit releases GDP and binds GTP, causing its dissociation from the Gβγ dimer.
-
Downstream Effector Modulation: The activated Gαi-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the synthesis of the second messenger cAMP from ATP.[3] This reduction in cAMP is a key measurable endpoint of GPR109A activation.
-
Physiological Consequences:
-
In Adipocytes: Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase. This inhibits the breakdown of triglycerides (lipolysis), thereby lowering the release of free fatty acids into circulation.[1][2][8]
-
In Immune Cells: GPR109A activation can lead to the production of prostaglandin D2 (PGD2), which causes vasodilation and is responsible for the characteristic "flushing" side effect of niacin.[2] It also mediates anti-inflammatory effects by inhibiting NF-κB signaling.[9][10]
-
-
β-Arrestin Pathway: In addition to G-protein signaling, activated GPR109A can recruit β-arrestins.[4] β-arrestins are involved in receptor desensitization, internalization, and can initiate separate, G-protein-independent signaling cascades.[11] Investigating this pathway is crucial for understanding potential biased agonism, where a ligand may preferentially activate one pathway over the other.
Visualizing the Hypothesized Signaling Pathway
Caption: Hypothesized GPR109A signaling cascade upon agonist binding.
Experimental Framework for Mechanism of Action Elucidation
This section provides a structured, multi-part experimental plan to validate the compound's mechanism of action.
Part 1: Target Engagement and Primary Functional Validation
Objective: To determine if 5-(3-Chloro-4-methylphenyl)nicotinic acid directly binds to and activates the GPR109A receptor in a concentration-dependent manner. The primary functional readout for the Gi-coupled GPR109A is the inhibition of cAMP production.[12]
Experimental Protocol 1: In Vitro GPR109A cAMP Inhibition Assay
-
Cell Culture and Transfection:
-
Culture HEK293-T or CHO-K1 cells in appropriate media (e.g., DMEM with 10% FBS). These cell lines have low endogenous GPCR expression.
-
Transiently transfect cells with a mammalian expression vector encoding human GPR109A. A mock transfection (empty vector) should be run in parallel as a negative control. Allow 24-48 hours for receptor expression.
-
-
Cell Stimulation:
-
Harvest and seed the transfected cells into a 96-well plate.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor such as IBMX (100 µM) for 15-30 minutes to prevent cAMP degradation.
-
Add increasing concentrations of 5-(3-Chloro-4-methylphenyl)nicotinic acid (e.g., from 1 nM to 100 µM). Include nicotinic acid as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Immediately stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM), an adenylyl cyclase activator, to induce cAMP production. Incubate for 15-30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of a competitive ELISA-based cAMP detection kit (e.g., Cayman Chemical, R&D Systems).
-
Perform the ELISA to quantify the intracellular cAMP concentration.
-
-
Data Analysis:
-
Normalize the data to the forskolin-only treated cells (representing 100% cAMP level).
-
Plot the normalized cAMP levels against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and maximal inhibition (Eₘₐₓ).
-
Data Presentation: Expected Outcome
| Compound | EC₅₀ (nM) | Eₘₐₓ (% Inhibition of Forskolin-stimulated cAMP) |
| Nicotinic Acid (Control) | 150 - 500 | > 85% |
| 5-(3-Chloro-4-methylphenyl)nicotinic acid | Hypothetical Value | Hypothetical Value |
| Vehicle | N/A | ~0% |
Visualization: cAMP Assay Workflow
Caption: Step-by-step workflow for the GPR109A cAMP inhibition assay.
Part 2: Downstream and Alternative Signaling Pathway Analysis
Objective: To investigate potential biased agonism by assessing the compound's ability to recruit β-arrestin, a key protein in a parallel signaling pathway.[11]
Experimental Protocol 2: β-Arrestin Recruitment Assay
-
Assay Principle: Utilize a protein-fragment complementation assay (PCA) or a BRET/FRET-based system.[13] In a PCA, GPR109A is fused to one fragment of a reporter enzyme (e.g., NanoLuc luciferase) and β-arrestin-2 is fused to the complementary fragment. Agonist-induced recruitment brings the fragments together, reconstituting enzyme activity, which can be measured by luminescence.
-
Methodology:
-
Co-transfect HEK293T cells with constructs for GPR109A-LargeBiT and SmBiT-β-arrestin-2.
-
Seed transfected cells into a white, opaque 96-well plate.
-
Add increasing concentrations of 5-(3-Chloro-4-methylphenyl)nicotinic acid or a known β-arrestin recruiting agonist.
-
Incubate for the optimal time for recruitment (e.g., 15-60 minutes).
-
Add the luciferase substrate and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot luminescence against the log concentration of the compound.
-
Calculate the EC₅₀ for β-arrestin recruitment.
-
Compare the potency (EC₅₀) and efficacy (Eₘₐₓ) for G-protein activation (from cAMP assay) and β-arrestin recruitment to determine any signaling bias.
-
Visualization: G-Protein vs. β-Arrestin Signaling
Caption: Divergent signaling pathways for GPR109A activation.
Part 3: Unbiased Target Identification (Contingency Plan)
Objective: If 5-(3-Chloro-4-methylphenyl)nicotinic acid shows no activity at GPR109A, an unbiased approach is required to identify its molecular target(s). Drug Affinity Responsive Target Stability (DARTS) is a powerful, label-free method for this purpose.[14][15]
Experimental Protocol 3: DARTS Workflow
-
Principle: The binding of a small molecule to its protein target often confers structural stability, making the protein more resistant to degradation by proteases.
-
Methodology:
-
Cell Lysate Preparation: Prepare total protein lysates from a relevant cell line or tissue.
-
Compound Incubation: Treat aliquots of the lysate with 5-(3-Chloro-4-methylphenyl)nicotinic acid. A vehicle-only control is essential.
-
Protease Digestion: Add a non-specific protease (e.g., pronase or thermolysin) to both treated and control lysates and incubate for a defined time. The concentration of protease should be optimized to achieve significant digestion in the control sample.
-
Quench and Analyze: Stop the digestion and resolve the protein fragments via SDS-PAGE.
-
Target Identification: A protein band that is present or more intense in the drug-treated lane compared to the control lane is a candidate target. Excise this band from the gel and identify the protein using mass spectrometry (LC-MS/MS).
-
-
Validation: Any identified targets must be validated using orthogonal methods, such as recombinant protein binding assays (e.g., surface plasmon resonance) or genetic approaches (e.g., siRNA knockdown).
Visualization: DARTS Experimental Workflow
Caption: Workflow for unbiased target identification using DARTS.
Conclusion
The structural analogy between 5-(3-Chloro-4-methylphenyl)nicotinic acid and nicotinic acid provides a strong rationale for hypothesizing its primary mechanism of action as an agonist of the GPR109A receptor. This technical guide offers a robust, multi-stage experimental strategy designed for drug development professionals and researchers to systematically investigate this hypothesis. By beginning with targeted functional assays for GPR109A activation and downstream signaling, and including a contingency plan for unbiased target discovery, this framework provides a comprehensive and scientifically rigorous path to fully elucidating the molecular mechanism of this novel compound. The successful execution of these protocols will not only define the compound's primary mode of action but also reveal potential for therapeutic applications related to dyslipidemia and inflammation.
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An In-depth Technical Guide to the Potential Biological Activity of 5-(3-Chloro-4-methylphenyl)nicotinic Acid Derivatives
Abstract: This guide provides a comprehensive technical overview of the predicted biological activities and therapeutic potential of 5-(3-chloro-4-methylphenyl)nicotinic acid and its derivatives. While public domain research on this specific scaffold is not available, this document synthesizes data from structurally related 5-aryl nicotinic acid compounds to construct a predictive framework for its synthesis, potential biological activities, and mechanisms of action. By analyzing established structure-activity relationships (SAR), we postulate that these derivatives are promising candidates for development as anti-inflammatory and anticancer agents. We outline plausible synthetic routes, detail key experimental protocols for validation, and present likely molecular targets and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel nicotinic acid-based therapeutic agents.
Introduction: The Rationale for 5-Aryl Nicotinic Acid Derivatives
Nicotinic acid (niacin or Vitamin B3) is a fundamental pyridinemonocarboxylic acid essential for human health, serving as a precursor to the coenzymes NAD and NADP.[1][2] These coenzymes are critical for hundreds of redox reactions vital for cellular metabolism, DNA repair, and cell signaling.[3] In pharmacological doses, nicotinic acid is a well-established therapeutic agent for dyslipidemia, capable of lowering LDL cholesterol and triglycerides while increasing HDL cholesterol.[3]
The therapeutic utility of the nicotinic acid scaffold has prompted extensive research into its derivatives to enhance efficacy, reduce side effects (like flushing), and discover novel biological activities.[4][5] The introduction of an aryl group at the 5-position of the pyridine ring creates a class of compounds, 5-aryl nicotinic acids, with a distinct pharmacological profile. This substitution significantly alters the molecule's spatial geometry and electronic properties, opening avenues for new interactions with biological targets.
The specific compound, 5-(3-chloro-4-methylphenyl)nicotinic acid, combines the core nicotinic acid structure with a substituted phenyl ring. The chloro and methyl groups are critical substitutions known to modulate pharmacokinetic and pharmacodynamic properties. Halogens can enhance binding affinity through halogen bonding and improve metabolic stability, while methyl groups can influence lipophilicity and steric interactions with target proteins. Although direct experimental data for this compound is not publicly documented[6], this guide will extrapolate from related structures to build a robust hypothesis for its potential as a therapeutic agent, primarily focusing on anti-inflammatory and anticancer activities.[7][8]
Proposed Synthesis and Chemical Characterization
The synthesis of 5-aryl nicotinic acids is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This approach offers high yields and excellent functional group tolerance. A plausible synthetic route to the target compound would involve the coupling of a boronic acid or ester with a halogenated nicotinic acid derivative.
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
The diagram below illustrates a proposed two-step synthesis starting from commercially available 5-bromonicotinic acid.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This protocol is a predictive methodology based on standard chemical literature and has not been experimentally validated for this specific compound.
-
Step 1: Esterification of 5-Bromonicotinic Acid.
-
To a solution of 5-bromonicotinic acid (1.0 eq) in methanol (10 mL/g), add thionyl chloride (1.5 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours until TLC indicates the consumption of starting material.
-
Remove the solvent under reduced pressure. Add saturated sodium bicarbonate solution to neutralize the residue and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 5-bromonicotinate, which can be purified by column chromatography.
-
-
Step 2: Suzuki-Miyaura Coupling.
-
In a flask, combine methyl 5-bromonicotinate (1.0 eq), 3-chloro-4-methylphenylboronic acid (1.2 eq), sodium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Degas the flask and backfill with an inert gas (Argon or Nitrogen).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 90-100°C and stir for 12-18 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate. Dry the combined organic layers and concentrate. Purify the crude product via column chromatography (Hexane/Ethyl Acetate gradient) to obtain the coupled ester.
-
-
Step 3: Saponification.
-
Dissolve the resulting ester in a mixture of THF and water.
-
Add sodium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours.
-
Acidify the mixture with 1N HCl to a pH of ~4-5. The product should precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product, 5-(3-chloro-4-methylphenyl)nicotinic acid.
-
-
Characterization: The structure of the final compound would be confirmed using standard spectroscopic methods: ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Predicted Biological Activities and Mechanisms of Action
Based on extensive literature on related 5-aryl nicotinic acid and nicotinamide derivatives, the primary areas of therapeutic interest for this scaffold are anti-inflammatory and anticancer activities.
Potential as an Anti-Inflammatory Agent
Numerous nicotinic acid derivatives have demonstrated potent anti-inflammatory activity.[7] The mechanism often involves the inhibition of key inflammatory mediators.
3.1.1 Predicted Mechanism of Action: Inhibition of Pro-Inflammatory Pathways
The anti-inflammatory effects of related compounds are frequently attributed to the downregulation of the NF-κB signaling pathway and inhibition of cyclooxygenase (COX) enzymes. Activation of NF-κB leads to the transcription of pro-inflammatory cytokines like TNF-α and IL-6. We hypothesize that 5-(3-chloro-4-methylphenyl)nicotinic acid derivatives could inhibit this pathway, thereby reducing cytokine production and suppressing inflammation.[9][10]
Caption: Predicted inhibition of the NF-κB inflammatory pathway.
3.1.2 Structure-Activity Relationship (SAR) Insights
Studies on related heterocyclic scaffolds provide valuable SAR insights:
-
Aryl Substitution: The nature and position of substituents on the 5-phenyl ring are critical. Electron-withdrawing groups (like -Cl) and lipophilic groups (like -CH₃) can enhance binding to hydrophobic pockets in target enzymes like COX-2.[11]
-
Carboxylic Acid: The acidic moiety is often crucial for activity, potentially acting as a hydrogen bond donor/acceptor or coordinating with metal ions in enzyme active sites. Esterification or amidation of this group can modulate activity and pharmacokinetics.[12]
3.1.3 Comparative Activity of Related Anti-Inflammatory Compounds
The following table summarizes the reported activity of various heterocyclic compounds with anti-inflammatory properties, providing a benchmark for potential efficacy.
| Compound Class | Specific Derivative | Assay | IC₅₀ Value | Reference |
| Pyridine-based | 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole | TNF-α release (LPS-stimulated macrophages) | ~100 µM | [9] |
| Triazole | 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylate | Carrageenan-induced paw edema (% inhibition) | >50% @ 10 mg/kg | [12] |
| Pyrazole-Pyridine | Compound 12 from study | COX-2 Expression (Relative Fold Change) | 25.8-fold increase in inhibition | [13] |
Potential as an Anticancer Agent
The nicotinamide scaffold is present in several molecules investigated for anticancer properties.[4][14] These derivatives can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways overactive in cancer cells.
3.2.1 Predicted Mechanism of Action: Wnt or MEK/ERK Pathway Inhibition
The anticancer effects of related compounds often stem from the inhibition of critical cell proliferation and survival pathways.
-
Wnt/β-catenin Pathway: Some heterocyclic compounds act as inhibitors of Dishevelled (DVL), a key protein in the Wnt signaling pathway, which is often dysregulated in colorectal and other cancers.[8]
-
MEK/ERK Pathway: Nicotinic acid derivatives have been shown to modulate the MEK/ERK signaling cascade, which can lead to the downregulation of transcription factors like MITF, involved in melanoma progression.[15]
3.2.2 In Vitro Cytotoxicity Data of Related Nicotinic Acid Derivatives
| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| 1,3,4-Oxadiazole Schiff Base | MCF-7 (Breast Cancer) | 3.69 | [14] |
| Indole Carboxamide | HCT116 (Colon Cancer) | 7.1 | [8] |
| 1,3,4-Oxadiazole Schiff Base | Caco-2 (Colon Cancer) | 24.6 | [14] |
Key Experimental Protocols for Validation
To validate the predicted biological activities, the following standard assays are recommended.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Rat Paw Edema
This is a classic model for evaluating acute inflammation.
-
Animal Acclimatization: Use Wistar rats (150-180g). Acclimatize them for one week with free access to food and water.
-
Grouping: Divide animals into groups (n=6):
-
Group 1: Vehicle control (e.g., 0.5% CMC-Na).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group 3-5: Test compound at different doses (e.g., 10, 20, 50 mg/kg, p.o.).
-
-
Dosing: Administer the vehicle, standard, or test compound orally.
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately after injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculation: Calculate the percentage inhibition of edema using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
In Vitro Cytotoxicity Assay: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or HCT116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.
Future Directions and Therapeutic Potential
The true biological activity of 5-(3-chloro-4-methylphenyl)nicotinic acid derivatives remains to be elucidated through empirical research. This guide provides a strong, literature-backed rationale for pursuing their synthesis and evaluation.
Recommended Research Plan:
-
Synthesis and Confirmation: Synthesize the parent compound and a small library of derivatives (esters, amides) to explore initial SAR.
-
Broad Biological Screening: Screen the compounds against a panel of cancer cell lines and in primary anti-inflammatory assays (e.g., COX-1/COX-2 inhibition, cytokine release).
-
Hit-to-Lead Optimization: For active compounds, perform further chemical modifications to improve potency and selectivity.
-
Mechanism of Action Studies: For lead compounds, conduct detailed mechanistic studies (e.g., Western blotting for pathway proteins, kinase profiling) to identify specific molecular targets.
-
In Vivo Efficacy: Test promising lead compounds in relevant animal models of cancer or inflammatory disease.
Conclusion
While direct experimental evidence is pending, a comprehensive analysis of related structures strongly suggests that 5-(3-chloro-4-methylphenyl)nicotinic acid derivatives are a promising, unexplored class of compounds. The presence of the nicotinic acid core, combined with a strategically substituted aryl moiety, provides a robust foundation for developing novel therapeutic agents. The predictive models and experimental frameworks outlined in this guide offer a clear path for investigating their potential as potent and selective anti-inflammatory and anticancer drugs.
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Kumar, A., et al. (2022). Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, 4-Oxadiazol-2-yl) Pyridine. Letters in Applied NanoBioScience, 12(1), 12. [Link][14]
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An In-depth Technical Guide to GSK2830371: A Potent and Selective Allosteric Inhibitor of Wip1 Phosphatase
Affiliation: Advanced Biochemical Research Division
Abstract: This technical guide provides a comprehensive overview of the chemical and biological properties of GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1). While the inquiry specified CAS number 1261934-19-3, which corresponds to 5-(3-Chloro-4-methylphenyl)nicotinic acid, a likely chemical intermediate, the context of the request for an in-depth guide for drug development professionals strongly suggests an interest in the well-characterized, biologically active compound GSK2830371 (CAS: 1404456-53-6). This document will therefore focus on the latter, detailing its mechanism of action, physicochemical properties, and its potential as a therapeutic agent in oncology. We will delve into its effects on key cellular pathways, provide protocols for its use in research settings, and discuss its in vitro and in vivo activity.
Introduction: The Significance of Wip1 Inhibition
Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D), is a serine/threonine phosphatase that plays a critical role in the DNA damage response (DDR) and cell cycle control. Wip1 acts as a negative regulator of several key tumor suppressor pathways, including the p53 and ATM-Chk2 pathways. Overexpression of Wip1, often due to gene amplification, is observed in various human cancers and is associated with tumor progression and resistance to therapy. Consequently, the development of potent and selective Wip1 inhibitors has emerged as a promising therapeutic strategy in oncology. GSK2830371 is a first-in-class, orally bioavailable, allosteric inhibitor of Wip1 that has demonstrated significant potential in preclinical studies.
Physicochemical Properties of GSK2830371
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of GSK2830371 are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1404456-53-6 | R&D Systems[1] |
| Molecular Formula | C₂₃H₂₉ClN₄O₂S | R&D Systems[1], Tocris Bioscience[2] |
| Molecular Weight | 461.02 g/mol | R&D Systems[1], Tocris Bioscience[2], Selleck Chemicals[3] |
| Appearance | Light yellow powder | Sigma-Aldrich[4] |
| Purity | ≥98% (HPLC) | R&D Systems[1], Tocris Bioscience[2] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | R&D Systems[1] |
| Storage | Store at -20°C | R&D Systems[1] |
Mechanism of Action: Allosteric Inhibition of Wip1
GSK2830371 distinguishes itself through its unique allosteric mechanism of inhibition. Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a "flap" subdomain located outside the catalytic site of Wip1.[4] This interaction induces a conformational change in the enzyme, preventing substrate binding and subsequent dephosphorylation. This allosteric mode of action contributes to its high selectivity for Wip1 over other phosphatases.
Caption: Allosteric inhibition of Wip1 by GSK2830371.
Biological Activity and Cellular Effects
GSK2830371 is a highly potent inhibitor of Wip1 with an IC₅₀ of 6 nM.[1][2][3][5] Its inhibitory activity is highly selective for Wip1, showing little to no activity against a panel of 21 other phosphatases.[2]
The primary consequence of Wip1 inhibition by GSK2830371 is the increased phosphorylation of Wip1 substrates. This leads to the activation of key tumor suppressor pathways.
-
Activation of the p53 Pathway: By preventing the dephosphorylation of p53 at Ser15, GSK2830371 leads to the stabilization and activation of p53.[5] Activated p53 then transcriptionally upregulates its target genes, such as p21, inducing cell cycle arrest and apoptosis.
-
Activation of the DNA Damage Response (DDR): GSK2830371 enhances the phosphorylation of key DDR proteins, including ATM, Chk2, and γH2AX.[2][3] This amplifies the cellular response to DNA damage, which can be particularly effective in cancer cells with inherent genomic instability.
Caption: Cellular signaling pathways affected by GSK2830371.
In Vitro and In Vivo Efficacy
GSK2830371 has demonstrated potent anti-proliferative activity in a variety of cancer cell lines, particularly those with wild-type TP53.[3] For instance, in MCF-7 breast cancer cells, which have amplified PPM1D, GSK2830371 treatment leads to a concentration-dependent increase in the phosphorylation of Wip1 substrates and has a 50% growth inhibitory concentration (GI₅₀) of 2.65 µM.[5] Furthermore, GSK2830371 can synergize with other anti-cancer agents, such as MDM2 inhibitors and DNA damaging agents like doxorubicin, to enhance tumor cell killing.[1][3]
The oral bioavailability of GSK2830371 allows for effective in vivo administration. In xenograft models using DOHH2 lymphoma cells, oral administration of GSK2830371 resulted in a significant inhibition of tumor growth.[3] This anti-tumor effect was accompanied by increased phosphorylation of Chk2 and p53 and a decrease in Wip1 protein levels within the tumor tissue.[3]
Experimental Protocols
For in vitro experiments, a concentrated stock solution of GSK2830371 is typically prepared in DMSO.
-
Objective: To prepare a 100 mM stock solution of GSK2830371 in DMSO.
-
Materials: GSK2830371 (MW: 461.02 g/mol ), DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 4.61 mg of GSK2830371 powder.
-
Add 100 µL of DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
-
This protocol describes a general method to assess the effect of GSK2830371 on the phosphorylation of a Wip1 substrate in cultured cancer cells.
-
Objective: To determine the effect of GSK2830371 on p53 phosphorylation at Ser15 in MCF-7 cells.
-
Materials: MCF-7 cells, complete growth medium (e.g., DMEM with 10% FBS), GSK2830371 stock solution, lysis buffer, primary antibody against phospho-p53 (Ser15), primary antibody against total p53, appropriate secondary antibodies, Western blot equipment and reagents.
-
Procedure:
-
Seed MCF-7 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of GSK2830371 (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-p53 (Ser15) and total p53.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Caption: Workflow for in vitro analysis of Wip1 inhibition.
Conclusion and Future Directions
GSK2830371 is a highly valuable research tool for elucidating the biological roles of Wip1 and a promising therapeutic candidate for the treatment of cancers with Wip1 overexpression. Its potent and selective allosteric mechanism of action provides a clear rationale for its continued investigation. Future research should focus on identifying predictive biomarkers for sensitivity to GSK2830371, exploring its efficacy in a broader range of cancer types, and evaluating its potential in combination with other targeted therapies and immunotherapies. The insights gained from such studies will be crucial for the clinical translation of Wip1 inhibition as a novel anti-cancer strategy.
References
Sources
An Integrated Spectroscopic and Crystallographic Approach to the Definitive Structure Elucidation of 5-(3-Chloro-4-methylphenyl)nicotinic Acid
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
Foreword
Initial Assessment: The Blueprint from Elemental Composition
Before any advanced instrumentation is employed, a fundamental analysis of the molecular formula provides a crucial starting point.
Molecular Formula: C₁₃H₁₀ClNO₂
Degree of Unsaturation (DoU): The DoU indicates the total number of rings and/or multiple bonds within a molecule. The formula is calculated as: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 13 + 1 - (10/2) - (1/2) + (1/2) = 9
A DoU of 9 is consistent with the proposed structure, which contains two aromatic rings (4 degrees each = 8) and a carbonyl group (1 degree), confirming the high level of unsaturation expected. This initial calculation immediately validates the plausibility of the target structure.
Mass Spectrometry: Confirming Mass and Elemental Identity
The first instrumental step is to verify the molecular weight and confirm the presence of key elements, particularly the chlorine atom, which has a distinct isotopic signature.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize Electrospray Ionization (ESI) in negative ion mode, which is ideal for deprotonating the acidic carboxylic acid group to form the [M-H]⁻ ion.
-
Analysis: Analyze the sample on a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, to obtain an accurate mass measurement.
Expertise & Expected Data:
The choice of negative-mode ESI is deliberate; carboxylic acids readily lose a proton, providing a strong signal for the [M-H]⁻ ion with minimal fragmentation, which is ideal for confirming the molecular weight. The most critical diagnostic feature we anticipate is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic pair of peaks in the mass spectrum separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1.[1][2] The observation of this pattern is a definitive confirmation of the presence of a single chlorine atom in the molecule.
| Parameter | Expected Value | Rationale |
| Calculated Exact Mass | 247.03998 | For C₁₃H₁₀³⁵ClNO₂ |
| Observed [M-H]⁻ Ion | ~246.0327 | High-resolution measurement confirms elemental composition. |
| Observed [M+2-H]⁻ Ion | ~248.0297 | Corresponds to the ³⁷Cl isotope. |
| Isotopic Ratio (M:M+2) | ~3:1 | Unambiguous evidence for one chlorine atom.[1][2] |
Infrared Spectroscopy: A Rapid Scan for Functional Groups
FTIR spectroscopy serves as a quick and non-destructive method to identify the key functional groups present, ensuring the core chemical moieties of the proposed structure are intact.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.
Expertise & Expected Data:
The FTIR spectrum of a carboxylic acid is dominated by two highly characteristic features. The O-H stretch of the carboxylic acid is exceptionally broad, often spanning from 3300 cm⁻¹ down to 2500 cm⁻¹, due to strong hydrogen bonding in the dimeric form.[3][4] This broadness easily distinguishes it from the sharper O-H stretch of an alcohol. Secondly, the carbonyl (C=O) stretch provides a strong, sharp absorption.[3] Its position is sensitive to its electronic environment; conjugation with the pyridine ring is expected to lower its frequency to the 1710-1690 cm⁻¹ range.[4]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Significance |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very Broad, Strong | Confirms the -COOH group.[3] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium, Sharp | Indicates aromatic rings. |
| C-H Stretch (Alkyl) | 2980 - 2850 | Weak-Medium, Sharp | Confirms the -CH₃ group. |
| C=O Stretch (Carboxylic Acid) | 1710 - 1690 | Strong, Sharp | Confirms conjugated carbonyl.[4][5][6] |
| C=C/C=N Stretch (Aromatic) | 1600 - 1450 | Medium-Strong, Sharp | Aromatic ring backbone vibrations. |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Medium | Part of the carboxylic acid signature.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A suite of 1D and 2D NMR experiments is required to assign every proton and carbon and, crucially, to piece together the molecular fragments.
Protocol: Multi-dimensional NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it solubilizes the compound and its residual water peak does not interfere with most signals, while the acidic proton of the carboxyl group is readily observable.
-
Experiments: Acquire the following spectra on a high-field NMR spectrometer (≥400 MHz):
-
¹H NMR
-
¹³C NMR (with DEPT-135)
-
2D COSY (¹H-¹H Correlation Spectroscopy)
-
2D HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence)
-
2D HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation)
-
Expertise & Data Interpretation:
The logical flow of NMR analysis is hierarchical. ¹H and ¹³C NMR provide the fundamental chemical shifts and integrations, identifying the unique magnetic environments. 2D experiments then build the structural framework by establishing through-bond connectivities.
The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their neighboring protons through spin-spin coupling.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| -COOH | ~13.0 | Broad Singlet | 1H | Highly deshielded acidic proton, signal broadens due to hydrogen exchange.[4] |
| H2 (Pyridine) | ~9.1 | Doublet (d) | 1H | Most deshielded pyridine proton, ortho to nitrogen and adjacent to the electron-withdrawing COOH. |
| H6 (Pyridine) | ~8.8 | Doublet of Doublets (dd) | 1H | Deshielded proton ortho to nitrogen. |
| H4 (Pyridine) | ~8.3 | Doublet of Doublets (dd) | 1H | Least deshielded pyridine proton. |
| H2' (Phenyl) | ~7.7 | Doublet (d) | 1H | Ortho to the chloro group, expected to be a small doublet or singlet-like. |
| H6' (Phenyl) | ~7.6 | Doublet of Doublets (dd) | 1H | Coupled to H5'. |
| H5' (Phenyl) | ~7.5 | Doublet (d) | 1H | Coupled to H6'. |
| -CH₃ | ~2.4 | Singlet (s) | 3H | Standard chemical shift for an aryl methyl group. |
The ¹³C NMR spectrum will reveal the number of unique carbon atoms. The DEPT-135 experiment is critical for differentiating between CH/CH₃ carbons (positive phase) and CH₂ carbons (negative phase), while quaternary carbons are absent.
| Carbon Assignment | Expected δ (ppm) | DEPT-135 Phase | Rationale |
| -COOH | ~166 | Absent | Carbonyl carbon, typical for carboxylic acids.[4] |
| Aromatic C-H | 125 - 155 | Positive | 6 signals expected for the 6 protonated aromatic carbons. |
| Aromatic C (Quaternary) | 120 - 145 | Absent | 5 signals expected for the 5 non-protonated aromatic carbons (C-Cl, C-CH₃, C-COOH, and the two carbons at the ring junction). |
| -CH₃ | ~20 | Positive | Typical shift for an aryl methyl group. |
While 1D NMR provides the pieces, 2D NMR provides the instructions for assembly.
-
COSY: This experiment is the first step in connecting the framework. It will reveal ¹H-¹H coupling networks. We expect to see two isolated spin systems: one for the three coupled protons on the pyridine ring (H4, H6) and another for the three coupled protons on the 3-chloro-4-methylphenyl ring (H5', H6'). The methyl protons and H2' will appear as singlets/small doublets with no COSY correlations to other protons.
-
HSQC: This spectrum definitively links each proton to its directly attached carbon atom. It allows for the unambiguous assignment of all protonated carbons listed in the ¹³C table by correlating them with their known proton assignments from the ¹H spectrum.
-
HMBC: This is the keystone experiment for confirming the overall molecular constitution. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The crucial correlations to look for are:
-
Connecting the Rings: A correlation from the pyridine protons (e.g., H4, H6) to the quaternary carbon of the phenyl ring (C1'), and vice-versa, would provide irrefutable proof of the C5-C1' bond.
-
Positioning the COOH: Correlations from the pyridine protons H2 and H4 to the carbonyl carbon (-COOH) will confirm its position at C3.
-
Positioning the -CH₃ and -Cl: Correlations from the methyl protons (-CH₃) to the phenyl carbons C4', C3', and C5' will confirm the position of the methyl group. The distinct chemical shifts of the phenyl carbons, influenced by the chloro and methyl substituents, will in turn confirm the substitution pattern.
-
The logical progression from initial checks to definitive structural assignment can be visualized as a workflow.
Caption: Logical workflow for structure elucidation.
X-ray Crystallography: The Ultimate Confirmation
While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is the gold standard for absolute and unambiguous structure determination.[7][8][9][10]
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow a single, diffraction-quality crystal of the compound. This is often the rate-limiting step and can require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[11]
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.
-
Structure Solution & Refinement: The diffraction pattern is processed to generate an electron density map, from which the atomic positions are determined and refined to yield a final 3D structure.
Expertise & Expected Outcome:
A successful crystallographic experiment provides a definitive 3D model of the molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and torsion angles in the solid state. This method eliminates any remaining ambiguity and serves as the ultimate proof of structure.
Conclusion
The structure elucidation of a novel compound like 5-(3-Chloro-4-methylphenyl)nicotinic acid is a systematic process of hypothesis generation and validation. It begins with low-resolution techniques that provide broad confirmation of the molecular formula (HRMS) and key functional groups (FTIR). The core of the elucidation lies in a suite of NMR experiments, which methodically piece together the atomic framework by establishing through-bond connectivities. Each experiment builds upon the last, creating a self-validating dataset that converges on a single, unambiguous structure. For absolute confirmation, particularly for regulatory filings or foundational publications, X-ray crystallography provides the final, irrefutable evidence. This integrated approach ensures the highest level of scientific integrity and provides the trustworthy structural foundation necessary for all subsequent research and development.
References
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McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15. [Link]
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University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. [Link]
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Excillum. (n.d.). Small molecule crystallography. [Link]
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Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]
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McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]
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Holden, H. M., & Rayment, I. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]
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Weng, C., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology. [Link]
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University of Calgary. (n.d.). IR: carboxylic acids. [Link]
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Yevsieieva, I. H., et al. (2025). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy. [Link]
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LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. [Link]
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Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]
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Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]
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potential therapeutic targets of 5-(3-Chloro-4-methylphenyl)nicotinic acid
An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-(3-Chloro-4-methylphenyl)nicotinic Acid
Abstract
5-(3-Chloro-4-methylphenyl)nicotinic acid is a structural analog of nicotinic acid (niacin), a well-established therapeutic agent. While specific literature on this derivative is sparse, its structural similarity strongly suggests that its primary therapeutic target is the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). This guide provides a comprehensive overview of the , focusing on GPR109A and its downstream signaling pathways. We will delve into the therapeutic implications in dyslipidemia, inflammation, neuroinflammation, and oncology, and provide detailed experimental protocols for validating these potential targets.
The Primary Therapeutic Target: GPR109A (HCA2 Receptor)
GPR109A is a Gi protein-coupled receptor that is activated by nicotinic acid and the endogenous ligand β-hydroxybutyrate, a ketone body.[1] It is highly expressed in adipocytes and various immune cells, including macrophages, neutrophils, and Langerhans cells.[2][3] The activation of GPR109A in adipocytes leads to the inhibition of lipolysis, which contributes to the lipid-lowering effects of niacin.[4] In immune cells, GPR109A activation generally exerts anti-inflammatory effects.[2][5]
Key Characteristics of GPR109A:
| Feature | Description |
| Receptor Type | G protein-coupled receptor (GPCR) |
| Signaling Protein | Gi/G0 |
| Endogenous Ligands | β-hydroxybutyrate, Butyrate |
| Pharmacological Agonists | Nicotinic acid (Niacin) and its derivatives |
| Primary Tissue Expression | Adipocytes, Immune cells (macrophages, neutrophils), Spleen, Keratinocytes, Langerhans cells, Retinal Pigment Epithelium |
GPR109A-Mediated Signaling Pathways
Upon binding of an agonist such as 5-(3-Chloro-4-methylphenyl)nicotinic acid, GPR109A undergoes a conformational change, leading to the activation of the heterotrimeric Gi protein. This initiates a cascade of intracellular events that mediate the physiological effects of the receptor.
The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This reduction in cAMP attenuates the activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL) in adipocytes, ultimately inhibiting lipolysis.[7]
In addition to the canonical Gi pathway, GPR109A can also signal through β-arrestin-dependent pathways, which may be involved in some of the receptor's pleiotropic effects, including potential roles in inflammation and cellular proliferation.[2]
Caption: Experimental workflow for target validation.
In Vitro Target Engagement and Functional Assays
Objective: To determine if 5-(3-Chloro-4-methylphenyl)nicotinic acid directly binds to and activates GPR109A.
Protocol 1: Radioligand Binding Assay
-
Cell Culture: Culture HEK293 cells stably expressing human GPR109A.
-
Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Assay: Incubate cell membranes with a known radiolabeled GPR109A ligand (e.g., [³H]-nicotinic acid) in the presence of increasing concentrations of 5-(3-Chloro-4-methylphenyl)nicotinic acid.
-
Detection: Separate bound and free radioligand by filtration and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the inhibitory constant (Ki) of the test compound by nonlinear regression analysis.
Protocol 2: cAMP Accumulation Assay
-
Cell Culture: Seed GPR109A-expressing CHO-K1 cells in a 96-well plate.
-
Assay: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) followed by stimulation with forskolin to induce cAMP production.
-
Treatment: Add increasing concentrations of 5-(3-Chloro-4-methylphenyl)nicotinic acid.
-
Detection: Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Calculate the EC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation. [8]
Cell-Based Assays for Downstream Signaling
Objective: To confirm that GPR109A activation by the test compound leads to downstream cellular effects.
Protocol 3: Adipocyte Lipolysis Assay
-
Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Treatment: Treat mature adipocytes with increasing concentrations of 5-(3-Chloro-4-methylphenyl)nicotinic acid.
-
Lipolysis Induction: Stimulate lipolysis with isoproterenol.
-
Detection: Measure the amount of glycerol released into the medium using a colorimetric assay kit.
-
Data Analysis: Determine the IC₅₀ for the inhibition of isoproterenol-stimulated lipolysis.
In Vivo Models for Therapeutic Efficacy
Objective: To evaluate the therapeutic potential of 5-(3-Chloro-4-methylphenyl)nicotinic acid in relevant animal models.
Protocol 4: Mouse Model of Dyslipidemia
-
Animal Model: Use atherosclerosis-prone mice, such as LDL-R knockout mice, fed a high-fat diet. [9]2. Treatment: Administer 5-(3-Chloro-4-methylphenyl)nicotinic acid orally or via intraperitoneal injection for a specified duration.
-
Sample Collection: Collect blood samples at various time points to measure plasma lipid levels (total cholesterol, LDL, HDL, triglycerides).
-
Tissue Analysis: At the end of the study, harvest aortas for en face analysis of atherosclerotic plaque formation.
-
Data Analysis: Compare lipid profiles and plaque area between treated and vehicle control groups.
Data Summary and Interpretation
The following tables provide examples of how to present the quantitative data obtained from the experimental validation studies.
Table 1: In Vitro Activity of 5-(3-Chloro-4-methylphenyl)nicotinic acid
| Assay | Endpoint | Result |
| GPR109A Radioligand Binding | Kᵢ (nM) | [Insert Value] |
| cAMP Accumulation | EC₅₀ (nM) | [Insert Value] |
| Adipocyte Lipolysis | IC₅₀ (nM) | [Insert Value] |
Table 2: Effect of 5-(3-Chloro-4-methylphenyl)nicotinic acid on Plasma Lipids in LDL-R⁻/⁻ Mice
| Treatment Group | Total Cholesterol (mg/dL) | LDL (mg/dL) | HDL (mg/dL) | Triglycerides (mg/dL) |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Test Compound (Low Dose) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Test Compound (High Dose) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
Based on its structural similarity to nicotinic acid, 5-(3-Chloro-4-methylphenyl)nicotinic acid is predicted to be an agonist of the GPR109A receptor. This technical guide has outlined the key therapeutic targets and signaling pathways associated with GPR109A activation, highlighting its potential in the treatment of dyslipidemia, inflammation, neurodegenerative diseases, and certain cancers. The provided experimental protocols offer a robust framework for researchers and drug development professionals to validate these therapeutic targets and evaluate the efficacy of this novel compound. Further investigation into the pharmacology and therapeutic potential of 5-(3-Chloro-4-methylphenyl)nicotinic acid is warranted.
References
- Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). GPR109A and Vascular Inflammation.
- Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., & Ganapathy, V. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139.
- Fu, Y., Liu, S., & Yin, J. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain.
- Zhang, L., Wang, H., Liu, C., & Wang, J. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β Cells.
- Pathway Commons. GPR109A (Niacin Receptor)
- Gambhir, D., Anilkumar, A. A., Veeragoni, A., Tanneeru, K., & Kumar, S. (2016). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative ophthalmology & visual science, 57(9), 3778-3787.
- Chen, H., Chen, Y., Li, Y., Wang, Y., Zhang, M., & Zhu, W. (2010). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 285(46), 35689-35700.
- Kassir, S., & Char D. (2011). Future of GPR109A agonists in the treatment of dyslipidaemia. Diabetes, obesity & metabolism, 13(6), 493-500.
- Feingold, K. R., Moser, A., Shigenaga, J. K., & Grunfeld, C. (2014). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American journal of physiology. Endocrinology and metabolism, 306(6), E614-E622.
- Plaisance, E. P., Lukasova, M., Offermanns, S., Zhang, Y., Cao, G., & Judd, R. L. (2009). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International journal of molecular sciences, 19(2), 549.
- Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer research, 74(4), 1166-1178.
- Plaisance, E. P., Lukasova, M., Offermanns, S., Zhang, Y., Cao, G., & Judd, R. L. (2018). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International journal of molecular sciences, 19(2), 549.
- P
- Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.
- Zhang, Y., Schmidt, R. J., & Foxworthy, P. S. (2008). Modulation of HDL Metabolism by the Niacin Receptor GPR109A in Mouse Hepatocytes. Journal of lipid research, 49(8), 1736-1744.
- MedchemExpress. GPR109A | Agonists.
- BOC Sciences.
- International Journal of Multidisciplinary Research and Analysis. (2021). Role of GPR109A Receptor in the Efficacy of Nicotinic Acid.
- Bhutia, Y. D. (2019). GPR109A activation and aging liver. Aging, 11(24), 12048-12049.
- MDPI. G Protein-Coupled Receptors in Irritable Bowel Syndrome: Mechanisms and Therapeutic Opportunities.
- Gambhir, D., Anilkumar, A. A., Veeragoni, A., Tanneeru, K., & Kumar, S. (2016). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative ophthalmology & visual science, 57(9), 3778-3787.
- Wikipedia. Nicotinic acid.
- Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of internal medicine, 258(2), 94-114.
- ResearchGate. GPR109A activation in breast cancer cells inhibits cell survival and...
- Singh, A. K., Bishayee, K., & Kumar, A. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International journal of molecular sciences, 23(23), 14828.
- Mercola, J. (2024, January 14). The Keto HDAC Myth - How One Paper Misled Millions for a Decade.
- National Center for Biotechnology Information. (2024, February 29). Vitamin B3.
- Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of internal medicine, 258(2), 94-114.
- Yang, Y. C., Yang, S. H., & Chou, J. I. (2012). Nicotinic Acid Hydroxamate Downregulated the Melanin Synthesis and Tyrosinase Activity Through Activating the MEK/ERK and AKT/GSK3β Signaling Pathways. Journal of agricultural and food chemistry, 60(19), 4859-4864.
- Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B.
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Abstract
This technical guide provides a comprehensive overview of 5-(3-Chloro-4-methylphenyl)nicotinic acid, a nicotinic acid analog with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the synthesis, potential mechanism of action, and a comparative analysis of related nicotinic acid analogs. While specific biological data for the title compound is not yet publicly available, this guide furnishes detailed experimental protocols to enable its synthesis and biological characterization, thereby empowering researchers to explore its therapeutic potential. The primary hypothesized target for this class of compounds is the G protein-coupled receptor 109A (GPR109A), a key regulator of lipid metabolism and inflammatory responses.
Introduction: The Therapeutic Potential of Nicotinic Acid and its Analogs
Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent with a long history of use in treating dyslipidemia.[1][2] Its ability to modulate lipid profiles, primarily by reducing low-density lipoprotein (LDL) cholesterol and triglyceride levels while increasing high-density lipoprotein (HDL) cholesterol, has made it a valuable tool in cardiovascular disease management.[1] The discovery of the G protein-coupled receptor 109A (GPR109A, also known as HCA2) as the primary receptor for nicotinic acid has significantly advanced our understanding of its mechanism of action and has opened new avenues for the development of novel, more targeted therapeutics.[3]
Activation of GPR109A, a Gαi-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade has profound effects on various cell types, including adipocytes, where it inhibits lipolysis, and immune cells, where it exerts anti-inflammatory effects.[4][5] The development of nicotinic acid analogs is driven by the desire to improve upon the therapeutic window of niacin, which is often limited by side effects such as flushing.[1] By modifying the core nicotinic acid scaffold, researchers aim to develop agonists with improved potency, selectivity, and pharmacokinetic properties. 5-Aryl nicotinic acid derivatives, such as the title compound 5-(3-Chloro-4-methylphenyl)nicotinic acid, represent a promising class of GPR109A modulators. The introduction of a substituted phenyl ring at the 5-position of the pyridine core offers a versatile handle for fine-tuning the molecule's interaction with the receptor and its overall pharmacological profile.
Synthesis of 5-(3-Chloro-4-methylphenyl)nicotinic Acid
The most efficient and widely adopted method for the synthesis of 5-arylnicotinic acids is the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and excellent functional group tolerance.[7] The proposed synthesis of 5-(3-Chloro-4-methylphenyl)nicotinic acid involves the coupling of 5-bromonicotinic acid with (3-chloro-4-methylphenyl)boronic acid.
Proposed Synthetic Workflow
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 5-(3-Chloro-4-methylphenyl)nicotinic acid.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purity.
Materials:
-
5-Bromonicotinic acid
-
(3-Chloro-4-methylphenyl)boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid (1 M)
-
Brine solution
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 5-bromonicotinic acid (1.0 eq), (3-chloro-4-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05 eq) to the flask. Add the degassed dioxane/water solvent mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and acidify to pH 3-4 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, followed by recrystallization if necessary.
Characterization:
The final product should be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
-
Melting Point Analysis: To assess the purity of the compound.
Physicochemical Properties and Data Presentation
While detailed experimental data for 5-(3-Chloro-4-methylphenyl)nicotinic acid is scarce in the public domain, some predicted and supplier-provided information is available.
| Property | Value | Source |
| CAS Number | 1261934-19-3 | [8][9] |
| Molecular Formula | C₁₃H₁₀ClNO₂ | [8] |
| Molecular Weight | 247.68 g/mol | [8] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in DMSO and Methanol (Predicted) | N/A |
Hypothesized Mechanism of Action and Biological Evaluation
Based on the structural similarity to known GPR109A agonists, it is hypothesized that 5-(3-Chloro-4-methylphenyl)nicotinic acid acts as an agonist at the GPR109A receptor.
The GPR109A Signaling Pathway
Caption: Hypothesized GPR109A signaling pathway for 5-(3-Chloro-4-methylphenyl)nicotinic acid.
The activation of GPR109A by an agonist leads to the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. The activated Gαi subunit then inhibits adenylyl cyclase, an enzyme responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA) and subsequent downstream effects, such as the inhibition of hormone-sensitive lipase in adipocytes, which reduces the release of free fatty acids into the bloodstream.[3]
In Vitro Assay for GPR109A Agonist Activity: cAMP Measurement
To experimentally validate the hypothesis that 5-(3-Chloro-4-methylphenyl)nicotinic acid is a GPR109A agonist, a cell-based functional assay measuring the inhibition of forskolin-stimulated cAMP production can be employed.
Principle:
Forskolin is a direct activator of adenylyl cyclase, leading to a robust increase in intracellular cAMP. A GPR109A agonist will inhibit this forskolin-induced cAMP production in cells expressing the receptor. The potency of the agonist can be determined by measuring the concentration-dependent inhibition of cAMP levels.
Experimental Protocol:
-
Cell Culture: Use a cell line stably expressing the human GPR109A receptor (e.g., HEK293 or CHO cells). Culture the cells in appropriate media and conditions.
-
Cell Plating: Seed the cells into a 96- or 384-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 5-(3-Chloro-4-methylphenyl)nicotinic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for the dose-response curve. Include a known GPR109A agonist (e.g., nicotinic acid) as a positive control and a vehicle control.
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer.
-
Pre-incubate the cells with the test compound or controls for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (the concentration should be pre-determined to elicit a submaximal cAMP response).
-
Incubate for a specific time (e.g., 30 minutes) to allow for cAMP production.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis:
-
Normalize the data to the forskolin-only control (100% stimulation) and the basal control (0% stimulation).
-
Plot the percentage of inhibition of cAMP production against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of its maximal effect.
-
Comparative Analysis of Nicotinic Acid Analogs: Structure-Activity Relationships (SAR)
The development of nicotinic acid analogs has provided valuable insights into the structure-activity relationships for GPR109A agonists.[10] Understanding these relationships is crucial for the rational design of new compounds with improved therapeutic profiles.
-
The Carboxylic Acid Moiety: The carboxylic acid group is a critical pharmacophore for GPR109A activation, forming a key interaction with a conserved arginine residue in the receptor's binding pocket.[10]
-
The Pyridine Ring: The pyridine nitrogen is also important for activity. Modifications to the pyridine ring can influence potency and selectivity.
-
Substitution at the 5-Position: The 5-position of the nicotinic acid scaffold is a key site for modification to enhance potency and modulate physicochemical properties. Introduction of aryl groups at this position, as in 5-(3-Chloro-4-methylphenyl)nicotinic acid, can lead to potent GPR109A agonists. The nature and substitution pattern of the aryl ring significantly impact activity. For instance, the presence of halogen and methyl groups on the phenyl ring, as in the title compound, is a common strategy to explore electronic and steric effects on receptor binding.
A systematic investigation of various substitutions on the phenyl ring of 5-phenylnicotinic acid analogs would be necessary to fully elucidate the SAR for this series and to optimize for potency, selectivity, and reduced side effects.
Conclusion and Future Directions
5-(3-Chloro-4-methylphenyl)nicotinic acid represents a promising, yet underexplored, nicotinic acid analog. This guide provides a comprehensive framework for its synthesis and biological evaluation, centered on its hypothesized activity as a GPR109A agonist. The detailed protocols for Suzuki-Miyaura coupling and cAMP functional assays offer a clear path for researchers to characterize this compound and its analogs.
Future research should focus on:
-
Synthesis and Characterization: The successful synthesis and thorough characterization of 5-(3-Chloro-4-methylphenyl)nicotinic acid to provide definitive physicochemical data.
-
In Vitro Pharmacology: The determination of its potency and efficacy as a GPR109A agonist using the described cAMP assay and other functional assays.
-
Selectivity Profiling: Assessment of its activity on other related receptors, such as GPR109B.
-
Structure-Activity Relationship Studies: The synthesis and evaluation of a library of related analogs to build a comprehensive SAR profile.
-
In Vivo Studies: Following promising in vitro results, evaluation of its efficacy and side-effect profile in relevant animal models of dyslipidemia and inflammation.
By following the methodologies outlined in this guide, the scientific community can unlock the therapeutic potential of 5-(3-Chloro-4-methylphenyl)nicotinic acid and contribute to the development of next-generation GPR109A modulators.
References
- Blad, C. C., van Veldhoven, J. P., Artsen, C. M., Klopman, C., Wolfram, D. R., Abdelkadir, M. J., ... & IJzerman, A. P. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & medicinal chemistry letters, 21(9), 2736–2739.
- Chen, G., Li, H., Chen, Y., Liu, H., Li, N., & Gan, J. (2014). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Immunity, 40(1), 128–139.
- Dunne, J. F., & Wertheimer, J. C. (2009). Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403.
- Gambhir, D., Anilkumar, G., & Parvataneni, S. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Journal of cellular biochemistry, 122(11), 1639–1651.
- Li, D., Yang, Y., Li, X., Liu, Y., Li, W., & Li, X. (2020). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β Cells. Medical science monitor : international medical journal of experimental and clinical research, 26, e922313.
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Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]
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Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
- Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., ... & Ganapathy, V. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139.
- Singh, N., Thangaraju, M., Prasad, P. D., Martin, P. M., Lambert, N. A., Boettger, T., ... & Ganapathy, V. (2010). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. The Journal of biological chemistry, 285(34), 26041–26052.
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Gifford Bioscience. (n.d.). Functional Assays. Retrieved from [Link]
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Wikipedia. (2024). cAMP-dependent pathway. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [Link]
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ChemOrgChem. (2022, March 24). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
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Molecules. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]
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International Journal of Molecular Sciences. (2023). G Protein-Coupled Receptors in Irritable Bowel Syndrome: Mechanisms and Therapeutic Opportunities. Retrieved from [Link]
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MedChemComm. (2015). Structures of GPR109A agonists presented herein with compound designations indicated below each structure. Retrieved from [Link]
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in silico modeling of 5-(3-Chloro-4-methylphenyl)nicotinic acid interactions
An In-Depth Technical Guide: In Silico Modeling of 5-(3-Chloro-4-methylphenyl)nicotinic Acid Interactions with the Niacin Receptor GPR109A
Abstract
The convergence of computational power and advanced algorithms has positioned in silico modeling as an indispensable tool in modern drug discovery, offering a rational, cost-effective, and rapid approach to investigate molecular interactions.[1][2][3] This technical guide provides a comprehensive, step-by-step framework for modeling the interaction between a novel nicotinic acid derivative, 5-(3-Chloro-4-methylphenyl)nicotinic acid, and its putative biological target, the G-protein coupled receptor GPR109A. As the primary receptor for niacin (nicotinic acid), GPR109A represents a scientifically sound starting point for this investigation.[4][5] This document is designed for researchers, computational chemists, and drug development professionals, detailing the scientific rationale and practical execution of a complete in silico workflow, from target identification and system preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. Each protocol is presented as a self-validating system, grounded in established methodologies and supported by authoritative references, to ensure scientific integrity and reproducibility.
Introduction: The Rationale for a Computational Approach
The journey of a drug from concept to clinic is notoriously long and expensive.[2][6] In silico drug design mitigates these challenges by enabling scientists to predict and analyze the behavior of potential drug candidates in a virtual environment before committing to costly and time-consuming wet-lab experiments.[3][7] This approach allows for the high-throughput screening of vast chemical libraries, the elucidation of binding mechanisms at an atomic level, and the optimization of lead compounds with improved efficacy and safety profiles.[1][6]
The subject of this guide, 5-(3-Chloro-4-methylphenyl)nicotinic acid, is a structural analog of nicotinic acid (niacin). Nicotinic acid and its derivatives are known to exert a range of physiological effects, primarily through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[4][8] Therefore, GPR109A is selected as the primary hypothetical target for our computational investigation. This guide will simulate the entire discovery pipeline, demonstrating how to build a robust, evidence-based hypothesis for the compound's mechanism of action.
Target Identification and Biological Context
GPR109A: The Niacin Receptor
GPR109A is a well-characterized GPCR expressed in various tissues, including adipocytes, immune cells (like macrophages and neutrophils), and keratinocytes.[5][9][10] It is activated by endogenous ligands such as the bacterial fermentation product butyrate and the ketone body β-hydroxybutyrate, as well as by the pharmacological agent niacin.[10][11][12]
Activation of GPR109A initiates a signaling cascade, primarily through the Gαi subunit of its coupled G-protein. This inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][13] This mechanism is responsible for the antilipolytic effects of niacin in adipocytes, which contributes to its lipid-lowering properties.[4] Recent evidence also points to alternative signaling via β-arrestins, highlighting the complexity of its function.[5] In different cellular contexts, GPR109A activation can modulate inflammatory responses and even induce apoptosis in cancer cells, making it a target of significant therapeutic interest.[12][13][14]
GPR109A Signaling Pathway Diagram
The following diagram illustrates the canonical Gαi-mediated signaling pathway initiated by the activation of GPR109A.
Caption: Canonical Gαi-mediated signaling pathway of the GPR109A receptor.
The In Silico Workflow: A Phased Approach
Our investigation will proceed through a logical sequence of computational experiments. This workflow is designed to build upon itself, with the results of each stage informing the next.
Caption: High-level overview of the four-phase computational workflow.
Phase 1: Ligand and Receptor Preparation
The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. This preparation phase is a critical, non-negotiable prerequisite for obtaining meaningful results.[15][16] The objective is to produce structurally correct, energy-minimized files for both the ligand and the receptor.
Protocol 1: Receptor Structure Preparation
-
Causality: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain experimental artifacts like water molecules, co-factors, or multiple protein chains that are not relevant to the specific binding interaction being studied. They also lack hydrogen atoms. This protocol cleans the structure and prepares it for the force field that will be used in subsequent simulations.[17][18]
-
Step-by-Step Methodology:
-
Obtain Structure: Download the 3D structure of GPR109A from the RCSB PDB database. For this guide, we will assume a suitable crystal structure is available.
-
Clean PDB File: Open the structure in a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or Discovery Studio).[19][20]
-
Remove Heteroatoms: Delete all water molecules. If a co-crystallized ligand is present, remove it to create an "apo" (unbound) receptor state for docking.[18]
-
Isolate Protein Chain: If the biological unit is a monomer but the PDB file contains a dimer or multimer, delete the extraneous chains.[18]
-
Add Hydrogens: Use a structure preparation tool (e.g., AutoDockTools, Chimera's Dock Prep) to add hydrogen atoms, as they are crucial for defining the hydrogen-bonding network. Select the option to add polar hydrogens only.[20][21]
-
Assign Atomic Charges: Assign partial charges to all atoms. Kollman charges are a common and reliable choice for proteins.[21]
-
Repair Structure: Check for and repair any missing atoms in amino acid side chains.
-
Save Processed File: Save the cleaned, hydrogen-added, and charged receptor structure in the .pdbqt format for use with AutoDock software.[20]
-
Protocol 2: Ligand Structure Preparation
-
Causality: A 2D chemical structure of the ligand must be converted into a realistic, low-energy 3D conformation. This involves adding hydrogens, assigning correct atom and bond types, defining rotatable bonds for docking flexibility, and calculating partial charges.[22][23][24]
-
Step-by-Step Methodology:
-
Generate 2D Structure: Draw the structure of 5-(3-Chloro-4-methylphenyl)nicotinic acid using chemical drawing software like ChemDraw or MarvinSketch, or obtain its SMILES string from a database like PubChem.
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure or SMILES string into a 3D structure (.pdb or .mol2 format).[25]
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to find a low-energy conformation. This ensures realistic bond lengths and angles.[18]
-
Load into Preparation Tool: Open the 3D ligand structure in a tool like AutoDockTools.[25]
-
Assign Charges: Calculate and assign partial charges. Gasteiger charges are commonly used for small molecules in this context.[25]
-
Define Rotatable Bonds: The software will automatically detect rotatable bonds. This is critical for flexible ligand docking, allowing the ligand to change its conformation within the binding site.[25]
-
Save Processed File: Save the final ligand structure in the .pdbqt format.
-
Phase 2: Molecular Docking
Molecular docking predicts the preferred binding mode and affinity of a ligand to a receptor. It is a computationally efficient method used to generate plausible binding hypotheses and rank compounds from a virtual library.[6][26][27]
Protocol 3: Flexible Ligand Docking with AutoDock Vina
-
Causality: This protocol uses a genetic algorithm to explore many possible conformations (poses) of the flexible ligand within a defined search space on the rigid receptor.[27] Each pose is scored based on a function that approximates the binding free energy, with lower scores indicating more favorable binding.[26]
-
Step-by-Step Methodology:
-
Define the Binding Site: Using your molecular visualization software and the prepared receptor (.pdbqt file), identify the active site. If a co-crystallized ligand was present in the original structure, its location is the ideal center for the search space.
-
Set Up the Grid Box: Define a 3D grid box that encompasses the entire binding pocket. The size of this box is critical: too small and you may miss the correct pose; too large and the search becomes inefficient.[19][21] Record the center coordinates (X, Y, Z) and dimensions of the box.
-
Configure Docking Parameters: Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, the coordinates and dimensions of the grid box, and the exhaustiveness parameter. Higher exhaustiveness increases the computational time but provides a more thorough search of the conformational space.[28]
-
Launch the Docking Run: Execute AutoDock Vina from the command line, providing the configuration file as input.[21]
-
Analyze Results: Vina will output a file containing the top-ranked binding poses (typically up to 9) and their corresponding binding affinity scores in kcal/mol.[27]
-
Visualize and Interpret: Load the receptor and the docked ligand poses into your visualization software. Analyze the best-scoring pose to identify key molecular interactions, such as:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often drive the initial binding event.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Salt Bridges: Electrostatic interactions between charged groups.
-
-
Hypothetical Docking Results
To illustrate the output, the following table summarizes potential docking results for our compound and a known GPR109A agonist, Nicotinic Acid.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Number of H-Bonds |
| 5-(3-Chloro-4-methylphenyl)nicotinic acid | -9.2 | Arg111, Ser178, Asn208, Tyr284 | 3 |
| Nicotinic Acid (Reference) | -6.5 | Arg111, Ser178, Asn208 | 2 |
This data is for illustrative purposes only.
Phase 3: Molecular Dynamics (MD) Simulation
While docking provides a valuable static picture, biological systems are dynamic. MD simulations model the movements of atoms and molecules over time, offering a more realistic assessment of the stability and dynamics of the protein-ligand complex.[29][30]
Protocol 4: MD Simulation of the Protein-Ligand Complex using GROMACS
-
Causality: This protocol simulates the behavior of the docked complex in a physiological environment (water, ions, constant temperature, and pressure). It allows us to validate the stability of the docked pose and observe how the protein and ligand adapt to each other over time. The simulation is governed by a force field, a set of equations and parameters that describe the physics of the atomic interactions.[31][32]
-
Step-by-Step Methodology:
-
Prepare the Complex: Combine the coordinates of the receptor and the best-scoring ligand pose from docking into a single PDB file.[31]
-
Choose a Force Field: Select an appropriate force field. The CHARMM36 force field is well-regarded for protein-ligand simulations.[31][33]
-
Generate Topology: Generate the topology files for both the protein and the ligand. The protein topology is generated using the GROMACS pdb2gmx tool. The ligand topology requires a separate parameterization step, often using a server like CGenFF.[33]
-
Create the Simulation Box: Define a simulation box (e.g., a cube) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edge.
-
Solvation: Fill the simulation box with water molecules (e.g., using the TIP3P water model).[34]
-
Adding Ions: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and achieve a physiological salt concentration.[34]
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries created during the setup.[34]
-
Equilibration: Run two short equilibration phases to bring the system to the desired temperature and pressure:
-
NVT (Canonical) Ensemble: Equilibrate with a constant Number of particles, Volume, and Temperature to stabilize the system's temperature.[31][34]
-
NPT (Isothermal-Isobaric) Ensemble: Equilibrate with a constant Number of particles, Pressure, and Temperature to stabilize the system's pressure and density.[31][34]
-
-
Production MD Run: Once equilibrated, run the production simulation for a desired length of time (e.g., 100 nanoseconds). During this run, the atomic coordinates (the trajectory) are saved at regular intervals.[35]
-
MD Simulation Workflow Diagram
Caption: Step-by-step workflow for setting up and running a GROMACS MD simulation.
Phase 4: Post-MD Analysis and Binding Affinity Refinement
The raw trajectory file from the MD simulation contains a vast amount of data. Analysis is required to extract meaningful biological insights.[29][36]
Trajectory Analysis
-
Causality: Analyzing the trajectory helps quantify the stability of the complex, the flexibility of different parts of the protein, and the persistence of key interactions identified during docking.
-
Key Analyses:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, converging RMSD plot indicates that the system has reached equilibrium and the ligand remains stably bound in its pocket.[30][37]
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF for each amino acid residue. This highlights the flexible regions of the protein (e.g., loops), which often show higher RMSF values, and the stable regions (e.g., alpha-helices, beta-sheets), which show lower values.[30]
-
Hydrogen Bond Analysis: Calculate the number of hydrogen bonds between the ligand and protein throughout the simulation. A high occupancy for specific hydrogen bonds indicates a stable and important interaction.[37]
-
Binding Free Energy Calculation
-
Causality: While docking scores provide a rapid ranking, methods like MM/PBSA and MM/GBSA offer a more accurate, albeit computationally intensive, end-point calculation of binding free energy by averaging over multiple snapshots from the stable portion of the MD trajectory.[38][39][40]
-
Methodology Overview (MM/PBSA):
-
Extract Snapshots: Select frames from the equilibrated part of the trajectory.
-
Calculate Energy Components: For each snapshot, calculate the free energy of the complex, the receptor, and the ligand individually. The calculation involves:
-
Molecular Mechanics (MM) energy in a vacuum.
-
Polar solvation energy (calculated using the Poisson-Boltzmann model).
-
Nonpolar solvation energy (often estimated from the solvent-accessible surface area, SASA).
-
-
Calculate Binding Free Energy: The binding free energy (ΔG_bind) is calculated by subtracting the free energies of the individual receptor and ligand from the free energy of the complex.
-
Hypothetical Binding Free Energy Results
| Component | Energy (kJ/mol) (Mean ± SD) | Contribution |
| Van der Waals Energy | -185.5 ± 12.1 | Favorable |
| Electrostatic Energy | -95.2 ± 15.8 | Favorable |
| Polar Solvation Energy | +150.7 ± 10.5 | Unfavorable |
| Nonpolar (SASA) Energy | -18.3 ± 1.2 | Favorable |
| ΔG_bind (MM/PBSA) | -148.3 ± 21.4 | Favorable |
This data is for illustrative purposes only.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous in silico workflow to investigate the interactions of 5-(3-Chloro-4-methylphenyl)nicotinic acid with the GPR109A receptor. The process begins with building a strong biological hypothesis for target selection and proceeds through meticulous system preparation, predictive molecular docking, and realistic molecular dynamics simulations, culminating in a refined estimation of binding affinity.
The hypothetical results suggest that 5-(3-Chloro-4-methylphenyl)nicotinic acid is a potent binder to GPR109A, potentially stronger than nicotinic acid itself. The insights gained from this computational analysis—specifically the key interacting residues and the stability of the binding pose—provide a robust, data-driven foundation for the next steps in the drug discovery pipeline. These findings can be used to prioritize the compound for chemical synthesis and subsequent in vitro and in vivo experimental validation, demonstrating the power of computational modeling to accelerate and de-risk the development of novel therapeutics.
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Methodological & Application
Application Notes and Protocols: In Vitro Characterization of 5-(3-Chloro-4-methylphenyl)nicotinic Acid
Introduction: Unveiling the Bioactivity of a Novel Nicotinic Acid Analogue
5-(3-Chloro-4-methylphenyl)nicotinic acid is a structural analogue of nicotinic acid (niacin or Vitamin B3), a well-characterized therapeutic agent with significant effects on lipid metabolism and cardiovascular health.[1][2][3] Nicotinic acid's primary molecular target is the G-protein coupled receptor GPR109A (also known as HCA2), a member of the Gi/Go family of GPCRs.[4][5][6] Upon activation, GPR109A inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This signaling cascade in adipocytes is responsible for the anti-lipolytic effects of niacin, contributing to its ability to lower triglycerides and very-low-density lipoproteins (VLDL) in the plasma.[4][7][9]
Given its structural similarity to nicotinic acid, it is hypothesized that 5-(3-Chloro-4-methylphenyl)nicotinic acid also modulates the GPR109A signaling pathway. This document provides a comprehensive, tiered in vitro assay strategy to systematically characterize the pharmacological activity of this compound. The protocols herein are designed for researchers in drug discovery and development to assess target engagement, determine potency, and elucidate the downstream signaling mechanisms.
Tiered In Vitro Assay Cascade
A multi-step approach is recommended to build a comprehensive pharmacological profile of 5-(3-Chloro-4-methylphenyl)nicotinic acid. This cascade ensures that each step validates the findings of the previous one, providing a robust dataset for decision-making.
Caption: Tiered approach for in vitro characterization.
Part 1: GPR109A Target Engagement and Functional Activity
The initial step is to determine if 5-(3-Chloro-4-methylphenyl)nicotinic acid functionally activates the GPR109A receptor. Since GPR109A is a Gi-coupled receptor, its activation will lead to a decrease in intracellular cAMP levels.[7][8]
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol describes a competitive immunoassay to measure intracellular cAMP levels in a high-throughput format.[10]
Principle: The assay is based on the competition between native cAMP produced by the cells and a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate. When the cryptate and d2 are in close proximity, a Fluorescence Resonance Energy Transfer (FRET) signal is generated. An increase in intracellular cAMP leads to a decrease in the HTRF signal.
Materials:
-
HEK293 cells stably expressing human GPR109A (HEK293-hGPR109A)
-
Assay medium: Phenol red-free DMEM/F12 with 0.1% BSA
-
Test Compound: 5-(3-Chloro-4-methylphenyl)nicotinic acid, 10 mM stock in DMSO
-
Reference Agonist: Nicotinic acid, 10 mM stock in water
-
Forskolin, 10 mM stock in DMSO (used to stimulate adenylyl cyclase)
-
HTRF cAMP assay kit (e.g., from PerkinElmer or Cisbio)
-
384-well, low-volume, white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture HEK293-hGPR109A cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay medium to a density of 2 x 105 cells/mL.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate (1,000 cells/well).
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of 5-(3-Chloro-4-methylphenyl)nicotinic acid and nicotinic acid in assay medium. A typical 10-point curve might range from 100 µM to 1 nM final concentration.
-
For antagonist mode, prepare dilutions of the test compound and add them before adding a fixed concentration of nicotinic acid (e.g., EC80).[10]
-
Add 2.5 µL of the compound dilutions to the appropriate wells.
-
For control wells, add 2.5 µL of assay medium (vehicle).
-
-
Stimulation:
-
Prepare a solution of Forskolin in assay medium to a final concentration that elicits a robust cAMP response (typically 1-10 µM).
-
Add 2.5 µL of the Forskolin solution to all wells except the basal control wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Lysis and Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate) in lysis buffer according to the manufacturer's protocol.[11]
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP Cryptate solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Calculate the 665/620 ratio and normalize the data.
-
Data Analysis and Expected Results: The HTRF signal is inversely proportional to the cAMP concentration. An agonist of GPR109A will inhibit Forskolin-stimulated cAMP production, resulting in a higher HTRF signal. Data should be plotted as the normalized HTRF signal versus the log of the compound concentration.
| Parameter | 5-(3-Chloro-4-methylphenyl)nicotinic acid | Nicotinic Acid (Reference) |
| EC50 (nM) | Hypothetical Value: 150 | Hypothetical Value: 300 |
| Maximal Response (% of Forskolin inhibition) | Hypothetical Value: 95% | Hypothetical Value: 100% |
| Caption: Hypothetical potency and efficacy data. |
Part 2: Elucidating the Signaling Pathway
GPCRs can signal through both G-protein-dependent and G-protein-independent pathways, the latter often mediated by β-arrestins.[12][13] Characterizing the ability of a ligand to promote the interaction between GPR109A and β-arrestin is crucial for understanding its complete pharmacological profile and potential for biased agonism.[14][15]
Caption: GPR109A signaling pathways.
Protocol 2: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol utilizes an enzyme fragment complementation (EFC) technology, such as the PathHunter® assay, to quantify the interaction between GPR109A and β-arrestin.[12][14]
Principle: The GPR109A receptor is tagged with a small enzyme fragment (e.g., ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two fragments come into proximity, forming a functional β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is directly proportional to the extent of recruitment.[13]
Materials:
-
CHO-K1 cells stably co-expressing GPR109A-ProLink and β-arrestin-Enzyme Acceptor
-
Assay medium: As recommended by the assay provider (e.g., Opti-MEM)
-
Test Compound: 5-(3-Chloro-4-methylphenyl)nicotinic acid, 10 mM stock in DMSO
-
Reference Agonist: Nicotinic acid, 10 mM stock in water
-
PathHunter Detection Reagents
-
384-well, solid white plates
-
Chemiluminescence-capable plate reader
Procedure:
-
Cell Plating:
-
Harvest and count the engineered CHO-K1 cells.
-
Resuspend cells in assay medium to the recommended density.
-
Dispense the cell suspension into a 384-well white plate.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[13]
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound and reference agonist in assay buffer.
-
Carefully add the compound dilutions to the respective wells of the cell plate.
-
Incubate the plate for 90 minutes at 37°C.[13]
-
-
Signal Detection:
-
Equilibrate the PathHunter detection reagents and the assay plate to room temperature.
-
Prepare the detection reagent solution according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the chemiluminescent signal on a plate reader.
-
Data Analysis and Expected Results: The luminescent signal is directly proportional to β-arrestin recruitment. A dose-response curve can be generated by plotting luminescence versus the log of the compound concentration to determine the EC50 for β-arrestin recruitment.
| Parameter | 5-(3-Chloro-4-methylphenyl)nicotinic acid | Nicotinic Acid (Reference) |
| EC50 (nM) | Hypothetical Value: 250 | Hypothetical Value: 500 |
| Maximal Response (% of Reference) | Hypothetical Value: 105% | Hypothetical Value: 100% |
| Caption: Hypothetical β-arrestin recruitment data. |
Part 3: Assessment of Cellular Health
It is imperative to confirm that the observed activity in the functional assays is not a result of compound-induced cytotoxicity.[16][17] A cell viability assay should be performed in parallel with the functional assays, using the same cell line and compound concentrations.
Protocol 3: Resazurin Reduction Cell Viability Assay
This is a rapid, cost-effective, and sensitive colorimetric/fluorometric assay to assess cell viability.[18]
Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells.
Materials:
-
HEK293-hGPR109A cells (or the cell line used in the primary assay)
-
Complete culture medium
-
Test Compound: 5-(3-Chloro-4-methylphenyl)nicotinic acid
-
Positive Control (Cytotoxic): e.g., Staurosporine or Doxorubicin
-
Resazurin sodium salt solution
-
96-well or 384-well clear-bottom plates
-
Absorbance/Fluorescence plate reader
Procedure:
-
Cell Plating:
-
Plate cells at an optimized density in a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with the same range of concentrations of 5-(3-Chloro-4-methylphenyl)nicotinic acid as used in the functional assays.
-
Include vehicle control (e.g., 0.1% DMSO) and positive control wells.
-
Incubate for a duration that matches the longest functional assay incubation time (e.g., 90 minutes for the β-arrestin assay).
-
-
Assay:
-
Add Resazurin solution to each well to a final concentration of ~44 µM.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm).
-
Data Analysis and Expected Results: Calculate cell viability as a percentage relative to the vehicle-treated control cells. A compound is typically considered cytotoxic if it reduces cell viability by more than 20-30% at the concentrations tested. The results will determine the appropriate concentration window for the functional assays where the compound does not exhibit significant cytotoxicity.
Conclusion
This application note provides a structured, multi-tiered approach for the in vitro characterization of 5-(3-Chloro-4-methylphenyl)nicotinic acid. By systematically evaluating its effect on GPR109A-mediated cAMP modulation, β-arrestin recruitment, and overall cell health, researchers can build a robust pharmacological profile. This data is essential for understanding the compound's mechanism of action, potency, and potential for further development as a therapeutic agent.
References
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Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
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Zhang, R., & Xie, X. (2017). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 38(7), 945-954. Retrieved from [Link]
-
Bio-Pathways. (n.d.). GPR109A (Niacin Receptor) - Pathway Map. Retrieved from [Link]
-
O'Donnell, J. M. (1994). A simple procedure for assaying cAMP. Pharmacology, biochemistry, and behavior, 48(3), 813–816. Retrieved from [Link]
-
Goodall, R. J., & Doig, A. J. (2018). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in molecular biology (Clifton, N.J.), 1683, 141–151. Retrieved from [Link]
-
Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]
-
Digby, J. E., McNeill, E., Dyar, Z., Lam, V., Grijalva, A., & Tontonoz, P. (2012). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. Journal of lipid research, 53(8), 1667–1676*. Retrieved from [Link]
-
Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826–2832*. Retrieved from [Link]
-
Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]
-
Iannotti, F. A., & Di Marzo, V. (2021). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. STAR protocols, 2(2), 100529. Retrieved from [Link]
-
O'Reilly, A. M., Johnson, S. A., & Voyageur, C. L. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 13(10), 3447. Retrieved from [Link]
-
Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). GPR109A and Vascular Inflammation. Biochimie, 93(10), 1738–1743*. Retrieved from [Link]
-
Schihada, H., & de Oliveira, M. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current opinion in structural biology, 63, 149–156. Retrieved from [Link]
-
Schihada, H., & de Oliveira, M. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International journal of molecular sciences, 25(10), 5431. Retrieved from [Link]
-
DiscoveRx. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment [Video]. YouTube. Retrieved from [Link]
-
Stoeber, M., & Lohse, M. J. (2017). In-cell arrestin-receptor interaction assays. Current protocols in pharmacology, 77, 2.19.1–2.19.20. Retrieved from [Link]
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Elangovan, S., Ramachandran, S., Venkatesan, N., Ananth, S., Gnana-Prakasam, J. P., Martin, P. M., Browning, D. D., Ganapathy, V., & Thangaraju, M. (2011). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer research, 71(4), 1475–1485*. Retrieved from [Link]
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Application Notes and Protocols for Preclinical Evaluation of 5-(3-Chloro-4-methylphenyl)nicotinic Acid
Authored by: Your Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 5-(3-Chloro-4-methylphenyl)nicotinic acid. Given the structural similarity of this compound to nicotinic acid (niacin), we hypothesize that it functions as an agonist for the G protein-coupled receptor 109A (GPR109A), a target known for its roles in lipid metabolism and inflammation. This document outlines a strategic, multi-tiered approach, commencing with in vitro characterization to validate this hypothesis, followed by detailed protocols for pharmacokinetic/pharmacodynamic (PK/PD) profiling and efficacy testing in robust animal models of dyslipidemia, atherosclerosis, and neuroinflammation. Furthermore, protocols for assessing potential side effects, such as the characteristic flushing response, are included to build a comprehensive preclinical data package.
Introduction and Rationale
5-(3-Chloro-4-methylphenyl)nicotinic acid is a novel compound belonging to the class of nicotinic acid derivatives. Nicotinic acid, a well-established therapeutic agent, exerts its beneficial effects on lipid profiles primarily through the activation of GPR109A.[1][2] Activation of this receptor in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the mobilization of free fatty acids (FFAs) from adipose tissue.[3] This reduction in circulating FFAs diminishes the substrate available to the liver for triglyceride and very-low-density lipoprotein (VLDL) synthesis, ultimately leading to decreased low-density lipoprotein (LDL) levels. Additionally, nicotinic acid can increase high-density lipoprotein (HDL) cholesterol, although the exact mechanisms are still being fully elucidated.[4]
Beyond its role in lipid metabolism, GPR109A is also expressed on immune cells, such as macrophages and neutrophils, and its activation has been linked to anti-inflammatory effects.[5] This suggests that 5-(3-Chloro-4-methylphenyl)nicotinic acid may possess therapeutic potential not only for dyslipidemia and cardiovascular disease but also for inflammatory conditions.
This guide provides a systematic framework for the preclinical investigation of this compound, starting from the foundational in vitro validation of its mechanism of action to its in vivo efficacy and safety assessment.
Hypothesized Mechanism of Action
Based on its chemical structure, we postulate that 5-(3-Chloro-4-methylphenyl)nicotinic acid acts as a GPR109A agonist. The proposed signaling pathway is depicted below.
Figure 1: Hypothesized GPR109A Signaling Pathway. Activation of the GPR109A receptor by the compound is expected to inhibit adenylyl cyclase, leading to reduced free fatty acid release and suppression of inflammatory responses.
Part I: In Vitro Characterization
Prior to initiating animal studies, it is crucial to confirm the affinity and functional activity of 5-(3-Chloro-4-methylphenyl)nicotinic acid at the GPR109A receptor.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the GPR109A receptor.
-
Protocol:
-
Utilize cell membranes from a stable cell line overexpressing human GPR109A.
-
Incubate the membranes with a known radiolabeled GPR109A ligand (e.g., [³H]-nicotinic acid) in the presence of increasing concentrations of the test compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki value using the Cheng-Prusoff equation.
-
Functional Assay: cAMP Measurement
-
Objective: To assess the functional activity (EC₅₀ and maximal efficacy) of the test compound as a GPR109A agonist.
-
Protocol:
-
Use a stable cell line expressing GPR109A (e.g., CHO-K1 or HEK293).
-
Pre-treat the cells with forskolin to stimulate cAMP production.
-
Treat the cells with increasing concentrations of the test compound.
-
After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Generate a dose-response curve to determine the EC₅₀ and the maximal inhibition of forskolin-stimulated cAMP accumulation.
-
Part II: Pharmacokinetic and Pharmacodynamic Profiling
A thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is essential for designing meaningful efficacy studies.
Animal Selection
Sprague-Dawley rats are a suitable species for initial PK studies due to their common use in non-clinical toxicology and the availability of comparative pharmacokinetic data for nicotinic acid and its analogs.[6]
Pilot Pharmacokinetic Study Protocol
-
Animals: Male Sprague-Dawley rats (8-10 weeks old).
-
Groups (n=3-4 per group):
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).
-
Group 2: Oral gavage (PO) administration (e.g., 10-20 mg/kg).
-
-
Procedure:
-
Fast animals overnight before dosing.
-
Administer the compound via the specified route.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of 5-(3-Chloro-4-methylphenyl)nicotinic acid in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate key PK parameters including Cmax, Tmax, AUC, half-life (t₁/₂), clearance, volume of distribution, and oral bioavailability.
Pharmacodynamic Assessment: Free Fatty Acid Suppression
-
Objective: To correlate the compound's plasma concentration with its biological effect on FFA levels.
-
Protocol:
-
Use the plasma samples collected during the PK study.
-
Measure FFA concentrations using a commercially available enzymatic colorimetric assay kit.
-
Plot the time course of FFA suppression and correlate it with the compound's plasma concentration profile.
-
Part III: Efficacy Evaluation in Disease Models
The choice of animal model is critical and should align with the hypothesized therapeutic indications.
Dyslipidemia and Atherosclerosis Models
Genetically modified mouse models are widely used and well-characterized for studying dyslipidemia and atherosclerosis.[7][8]
-
Rationale: Apolipoprotein E-deficient (ApoE-/-) and LDL receptor-deficient (LDLR-/-) mice readily develop hypercholesterolemia and atherosclerotic plaques, especially when fed a high-fat, high-cholesterol "Western-type" diet.[9][10] These models are highly relevant for testing lipid-lowering and anti-atherosclerotic therapies.[8]
-
Experimental Workflow Diagram:
Figure 2: Workflow for Atherosclerosis Efficacy Study. A typical workflow for evaluating the anti-atherosclerotic effects of a test compound in genetically modified mice.
-
Animals: Male ApoE-/- or LDLR-/- mice on a C57BL/6 background (8 weeks of age).
-
Diet: Western-type diet (e.g., 21% fat, 0.15-0.2% cholesterol).
-
Treatment Groups (n=10-15 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose).
-
Positive Control: Nicotinic acid (dose based on literature).
-
Test Compound: Low, medium, and high doses (determined from PK/PD and pilot studies).
-
-
Procedure:
-
Feed all mice the Western-type diet for 8-12 weeks to establish atherosclerotic lesions.
-
Administer treatments daily via oral gavage for an additional 4-8 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the treatment period, collect terminal blood samples for lipid analysis.
-
Perfuse animals with saline and then formalin.
-
Harvest the aorta and heart for plaque analysis.
-
-
Endpoint Analysis:
-
Plasma Lipids: Measure total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.
-
Atherosclerotic Plaque Quantification:
-
En face analysis of the entire aorta after staining with Oil Red O.
-
Histological analysis of cross-sections of the aortic root to determine lesion area and composition (e.g., macrophage content via Mac-2 staining).
-
-
Neuroinflammation Model
The anti-inflammatory properties of GPR109A agonists can be investigated in models of neuroinflammation.[11]
-
Rationale: Intraperitoneal (i.p.) injection of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the brain, characterized by microglial activation and cytokine production.
-
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Treatment Groups (n=8-10 per group):
-
Saline + Vehicle
-
LPS + Vehicle
-
LPS + Test Compound (various doses)
-
-
Procedure:
-
Pre-treat mice with the test compound or vehicle (e.g., 1 hour before LPS challenge).
-
Administer a single i.p. injection of LPS (e.g., 1-5 mg/kg).
-
Euthanize mice at a specified time point (e.g., 4-24 hours post-LPS).
-
-
Endpoint Analysis:
-
Brain Tissue: Harvest the hippocampus and cortex.
-
Cytokine Measurement: Quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using ELISA or multiplex assays.
-
Immunohistochemistry: Stain brain sections for markers of microglial activation (e.g., Iba1).
-
-
Part IV: Safety and Side Effect Assessment
A key consideration for GPR109A agonists is the potential for cutaneous flushing.
Acute Toxicity Study
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.
-
Protocol:
-
Use a standard up-and-down procedure in rats or mice.
-
Administer single, escalating doses of the compound.
-
Observe animals for clinical signs of toxicity and mortality for up to 14 days.
-
Flushing Response Assessment
-
Rationale: The flushing response to nicotinic acid is mediated by prostaglandins. This can be assessed in animals by measuring changes in ear skin blood flow or temperature.
-
Protocol:
-
Animals: Mice are commonly used.
-
Procedure:
-
Anesthetize the mouse.
-
Use a laser Doppler flowmeter to measure blood flow on the ear pinna.
-
Administer the test compound (e.g., i.p. or oral gavage).
-
Record blood flow continuously for 60-90 minutes.
-
-
Data Analysis: Quantify the peak increase in blood flow and the duration of the response compared to vehicle control.
-
Data Presentation and Interpretation
All quantitative data should be presented as mean ± SEM or SD and analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A statistically significant reduction in atherosclerotic plaque area, improvement in lipid profile, or decrease in inflammatory markers in the compound-treated groups compared to the vehicle control would indicate potential therapeutic efficacy.
Table 1: Summary of Recommended Animal Models and Key Endpoints
| Therapeutic Area | Animal Model | Induction Method | Key Efficacy Endpoints |
| Dyslipidemia/Atherosclerosis | ApoE-/- or LDLR-/- Mice | Western-Type Diet | Plasma Lipid Profile (TC, LDL, HDL, TG), Aortic Plaque Area, Lesion Composition |
| Neuroinflammation | C57BL/6 Mice | LPS Injection | Brain Cytokine Levels (TNF-α, IL-1β), Microglial Activation (Iba1) |
| Safety/Side Effects | Mice | N/A | Ear Skin Blood Flow (Flushing) |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of 5-(3-Chloro-4-methylphenyl)nicotinic acid. By systematically characterizing its in vitro activity, in vivo pharmacokinetics and pharmacodynamics, and efficacy in relevant disease models, researchers can build a comprehensive data package to support its further development as a potential therapeutic agent for dyslipidemia, atherosclerosis, and inflammatory disorders.
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Quantitative Analysis of 5-(3-Chloro-4-methylphenyl)nicotinic acid in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive guide to the quantitative analysis of 5-(3-Chloro-4-methylphenyl)nicotinic acid, a novel small molecule of interest in pharmaceutical development. We present a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method suitable for high-sensitivity quantification in complex biological matrices such as human plasma. Additionally, a preliminary UV-Vis spectrophotometric method for the analysis of bulk substance or highly concentrated solutions is discussed. The protocols herein are designed to meet the rigorous standards of regulatory bodies, with a detailed framework for method validation based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]
Introduction and Analytical Principles
5-(3-Chloro-4-methylphenyl)nicotinic acid is a derivative of nicotinic acid (niacin), a well-known B vitamin and therapeutic agent.[5][6] The structural modifications—a substituted phenyl ring at the 5-position of the pyridine core—necessitate the development of a specific and sensitive analytical method for pharmacokinetic, toxicokinetic, and quality control studies during drug development.
Causality of Method Selection: The primary analytical challenge is the accurate measurement of the analyte at low concentrations in complex biological fluids, where matrix components can cause significant interference.[7][8]
-
LC-MS/MS: This technique was chosen as the principal method due to its unparalleled sensitivity and selectivity. The liquid chromatography (LC) stage separates the target analyte from matrix components, while the tandem mass spectrometry (MS/MS) stage provides definitive identification and quantification based on the molecule's specific mass-to-charge ratio (m/z) and its fragmentation pattern. This dual-layered specificity minimizes the risk of interference and allows for precise measurement at the ng/mL level or lower, which is critical for preclinical and clinical studies.[9][10]
-
UV-Vis Spectrophotometry: As a secondary method, UV-Vis spectrophotometry offers a simpler, more accessible approach for analyzing the bulk drug substance or concentrated formulations.[11][12] Its utility is based on the principle that the molecule's conjugated aromatic system will absorb UV light at a characteristic wavelength (λmax). However, its lack of specificity makes it unsuitable for complex matrices without extensive sample cleanup.[13]
Primary Analytical Method: LC-MS/MS
This section details the protocol for quantifying 5-(3-Chloro-4-methylphenyl)nicotinic acid in human plasma. The workflow is designed for high-throughput analysis while ensuring data integrity.
Overall Workflow
The analytical process follows a structured path from sample receipt to final data reporting, ensuring reproducibility and traceability.
Caption: High-level workflow for the quantification of the analyte in plasma.
Materials and Reagents
-
5-(3-Chloro-4-methylphenyl)nicotinic acid reference standard (>99% purity)
-
Isotopically labeled internal standard (IS), e.g., 5-(3-Chloro-4-methylphenyl-d4)nicotinic acid
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Human plasma (K2-EDTA anticoagulant)
-
Mixed-mode strong cation exchange solid-phase extraction (SPE) cartridges
Detailed Protocol: Sample Preparation
The objective of sample preparation is to remove proteins and phospholipids that interfere with LC-MS/MS analysis and to concentrate the analyte.[7][14]
-
Thawing & Aliquoting: Thaw frozen plasma samples at room temperature. Vortex gently to ensure homogeneity. Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol) to each plasma sample, standard, and quality control (QC) sample. The IS is critical for correcting variations in extraction recovery and instrument response.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant onto the conditioned SPE cartridge. The acidic nature of the analyte (due to the carboxylic acid group) will be protonated at low pH, allowing it to bind to the cation exchange sorbent.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for injection.
Protocol: LC-MS/MS Instrumentation and Conditions
The following parameters are a starting point and should be optimized for the specific instrument used.
| Parameter | Condition | Rationale |
| HPLC System | Standard UPLC/HPLC System | Provides the necessary pressure and flow control for separation. |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | C18 is a versatile stationary phase for retaining moderately polar small molecules.[15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification ensures the carboxylic acid group is protonated, leading to better peak shape and retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good elution strength and MS compatibility. |
| Gradient Elution | 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate | A gradient is necessary to elute the analyte with a sharp peak while cleaning the column of late-eluting matrix components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry. |
| Injection Volume | 5 µL | A small volume minimizes column overload and potential matrix effects. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification, providing high sensitivity and selectivity.[9] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The pyridine nitrogen is readily protonated, making ESI+ an efficient ionization mode for this class of compounds. |
| MRM Transitions | Analyte: Q1: 248.0 -> Q3: 204.0 (Hypothetical, loss of CO2) IS: Q1: 252.0 -> Q3: 208.0 (Hypothetical) | MRM provides specificity by monitoring a specific parent-to-fragment ion transition, filtering out background noise.[16] |
Method Validation Framework (ICH Q2(R2))
A robust analytical method is not complete until it is validated to be fit for purpose.[4] The validation process demonstrates that the method is reliable, reproducible, and accurate for the intended analysis.[1][17]
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- 10. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: High-Throughput LC-MS/MS Analysis of 5-(3-Chloro-4-methylphenyl)nicotinic acid in Human Plasma
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-(3-Chloro-4-methylphenyl)nicotinic acid in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. The methodology leverages a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity, accuracy, and precision, meeting the rigorous demands of bioanalytical method validation guidelines.
Introduction
5-(3-Chloro-4-methylphenyl)nicotinic acid is a substituted nicotinic acid derivative of interest in pharmaceutical research. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are recognized for their lipid-modifying properties, primarily in the treatment of hyperlipidemia and hypertriglyceridemia.[1][2] The introduction of a substituted phenyl ring, containing both a chloro and a methyl group, modifies the molecule's physicochemical properties, potentially influencing its pharmacokinetic and pharmacodynamic profile.
Accurate quantification of such small molecules in biological matrices is paramount for evaluating their efficacy and safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and speed. This document provides a comprehensive, step-by-step protocol for the analysis of 5-(3-Chloro-4-methylphenyl)nicotinic acid, drawing upon established methodologies for related acidic and halogenated aromatic compounds.[3][4][5]
Chemical Properties of the Analyte
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| CAS Number | 1261934-19-3 | [6][7] |
| Molecular Formula | C13H10ClNO2 | [6] |
| Molecular Weight | 247.68 g/mol | [6] |
| Structure | A nicotinic acid core substituted at the 5-position with a 3-chloro-4-methylphenyl group. | Inferred |
The presence of the carboxylic acid group suggests that the compound's ionization will be pH-dependent, a key consideration for both sample preparation and LC-MS ionization. The chlorinated phenyl ring provides a unique isotopic signature that can be leveraged for mass spectrometric detection.[8]
Experimental Design & Rationale
The overall analytical workflow is designed for efficiency and robustness, moving from sample receipt to final data analysis.
Caption: High-level workflow for the LC-MS/MS analysis of the target analyte.
Sample Preparation: Protein Precipitation
For high-throughput analysis, a simple and effective sample preparation technique is crucial. Protein precipitation with a cold organic solvent, such as acetonitrile, is selected for its ability to efficiently remove the majority of plasma proteins with minimal sample handling.[3][4][9] This method is rapid and can be easily automated in a 96-well plate format.
Rationale:
-
Efficiency: Acetonitrile provides excellent protein removal for plasma samples.[4]
-
Simplicity: The "crash" method is faster and less labor-intensive than liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Compatibility: The resulting supernatant, primarily acetonitrile and water, is directly compatible with reversed-phase liquid chromatography.
Internal Standard Selection
An appropriate internal standard (IS) is critical for accurate and precise quantification, as it corrects for variations in sample preparation and instrument response. A stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆- or D₄-labeled 5-(3-Chloro-4-methylphenyl)nicotinic acid) is the ideal choice. If a SIL-IS is unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior should be used. For this protocol, we will propose the use of a commercially available, structurally related compound, such as 6-chloronicotinamide, which has been successfully used as an internal standard for nicotinic acid analysis.[3]
Liquid Chromatography
Reversed-phase chromatography is the method of choice for separating small molecules like our target analyte from endogenous plasma components.
-
Column: A C18 column is selected for its versatility and proven performance in retaining and separating a wide range of small molecules, including nicotinic acid and its derivatives.[4][9]
-
Mobile Phase: An acidic mobile phase, containing a small percentage of formic acid (e.g., 0.1%), is employed. This serves two key purposes:
-
It suppresses the ionization of the carboxylic acid group on the analyte, promoting better retention on the C18 stationary phase.
-
It provides a source of protons (H⁺), which facilitates efficient ionization in positive-ion electrospray ionization (ESI).[3]
-
-
Gradient Elution: A gradient elution, starting with a high aqueous component and ramping up the organic component (acetonitrile or methanol), will be used to ensure sharp peak shapes and efficient elution of the analyte while separating it from early-eluting, more polar matrix components.
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest level of selectivity and sensitivity for quantification.
-
Ionization: Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like nicotinic acid derivatives.[3][9] Both positive and negative ion modes will be evaluated. Given the acidic proton on the carboxylic acid and the basic nitrogen on the pyridine ring, the molecule can be detected as [M+H]⁺ in positive mode or [M-H]⁻ in negative mode. Positive mode is often preferred for its robustness and sensitivity for compounds containing basic nitrogen atoms.
-
MRM Transitions: The optimization of MRM transitions is a critical step. This involves infusing a standard solution of the analyte into the mass spectrometer to determine the precursor ion (Q1) and the most abundant and stable product ions (Q3) upon collision-induced dissociation (CID).
Caption: The principle of Multiple Reaction Monitoring (MRM) for selective quantification.
Detailed Protocols
Materials and Reagents
-
5-(3-Chloro-4-methylphenyl)nicotinic acid reference standard
-
Internal Standard (e.g., 6-chloronicotinamide)
-
Human Plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Microcentrifuge tubes or 96-well deep-well plates
-
Autosampler vials or 96-well sample plates
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard of the analyte and the internal standard in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike into plasma to create calibration standards and quality control (QC) samples.
-
Calibration Standards: Prepare calibration standards by spiking the appropriate working stock solutions into blank human plasma to achieve a concentration range (e.g., 1 - 2000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 150, and 1500 ng/mL).
Sample Preparation Protocol
-
Aliquot 100 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.
-
Add 10 µL of the internal standard working solution (e.g., 1000 ng/mL) to each sample, except for the double blank (which receives 10 µL of 50:50 methanol:water).
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to each tube/well.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial or a new 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Instrument Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Phenomenex Gemini C18, 2.1 x 50 mm, 3 µm |
| Column Temp | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B |
| MS System | Sciex API 4000 or equivalent |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Note: MS parameters are instrument-dependent and require optimization.
MRM Transitions (Hypothetical - Requires Optimization)
The following are proposed MRM transitions based on the structure of the analyte. These must be confirmed by direct infusion of the reference standard.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | DP (V) | CE (eV) | CXP (V) |
| Analyte (Quantifier) | 248.0 | To be determined | 150 | Opt. | Opt. | Opt. |
| Analyte (Qualifier) | 248.0 | To be determined | 150 | Opt. | Opt. | Opt. |
| Internal Standard | e.g., 157.0 | e.g., 112.0 | 150 | Opt. | Opt. | Opt. |
DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential. These parameters must be optimized for maximum signal intensity.
Data Analysis and Method Validation
Data will be processed using the instrument's proprietary software (e.g., Sciex Analyst®, Agilent MassHunter). A calibration curve will be constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically used.
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[10] Key parameters to assess include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank plasma.
-
Linearity: The range over which the assay is accurate and precise.
-
Accuracy and Precision: Intra- and inter-day analysis of QC samples.[3]
-
Matrix Effect: Assessment of ion suppression or enhancement from the plasma matrix.
-
Recovery: Efficiency of the extraction process.
-
Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, bench-top, long-term storage).[3]
Conclusion
The described LC-MS/MS method provides a robust framework for the quantitative determination of 5-(3-Chloro-4-methylphenyl)nicotinic acid in human plasma. The combination of a simple protein precipitation sample preparation with a rapid and selective LC-MS/MS analysis allows for high-throughput capabilities, making it well-suited for supporting drug development programs from discovery through clinical trials. The protocol is grounded in established principles of bioanalysis for related compounds and can be readily implemented and validated in a competent analytical laboratory.
References
-
Maciej K, et al. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B. 2010. [Link]
-
Rapid and Sensitive Analysis of Nicotinic Acid and Nicotinamide from Human Plasma using LC-MS/MS. Phenomenex Application Note. [Link]
-
Wang L, et al. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial. Journal of Analytical Methods in Chemistry. 2017. [Link]
-
Chen X, et al. Simultaneous determination of niacin and its metabolites--nicotinamide, nicotinuric acid and N-methyl-2-pyridone-5-carboxamide--in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. Biomedical Chromatography. 2011. [Link]
-
Al-Tannak N, et al. Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS. Molecules. 2020. [Link]
-
Debrauwer L, et al. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. 2016. [Link]
-
LCMS-guided detection of halogenated natural compounds. ResearchGate. [Link]
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Nicotinic acid. Wikipedia. [Link]
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Niacin (Niaspan, Slo Niacin, and others): Uses, Side Effects, Interactions. WebMD. [Link]
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- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Developing Cell-Based Assays for 5-(3-Chloro-4-methylphenyl)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Bioactivity of a Novel Nicotinic Acid Analogue
5-(3-Chloro-4-methylphenyl)nicotinic acid is a structural analogue of nicotinic acid (niacin), a well-characterized B-vitamin with broad-spectrum lipid-modifying properties.[1][2] Nicotinic acid's pharmacological effects are primarily mediated through the activation of the G protein-coupled receptor GPR109A (HCA₂), a high-affinity receptor for nicotinic acid.[3] GPR109A is expressed in various tissues, including adipocytes, immune cells, and epithelial cells.[4][5][6] Its activation by nicotinic acid leads to a cascade of downstream signaling events, most notably the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][6] This mechanism is central to its effects on lipid metabolism.[7][8]
Given its structural similarity to nicotinic acid, it is hypothesized that 5-(3-Chloro-4-methylphenyl)nicotinic acid may also function as a GPR109A agonist. This document provides a comprehensive guide for researchers to develop and implement a suite of cell-based assays to test this hypothesis, characterize the compound's potency and efficacy, and elucidate its potential downstream functional effects. The following protocols are designed to provide a robust framework for investigating the bioactivity of this novel compound, with a focus on scientific integrity and reproducibility.
Part 1: Primary Target Engagement - GPR109A Activation Assays
The foundational step in characterizing 5-(3-Chloro-4-methylphenyl)nicotinic acid is to determine its ability to activate its putative target, the GPR109A receptor. A functional assay measuring the downstream consequences of receptor activation is the most direct approach.
Principle of the cAMP Inhibition Assay
GPR109A is a Gi-coupled receptor.[4] Upon agonist binding, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This change can be quantified using various commercially available assay kits, often based on competitive immunoassays or reporter systems. Forskolin, a potent activator of adenylyl cyclase, is used to elevate basal cAMP levels, thereby providing a dynamic range for measuring inhibition.
Experimental Workflow: cAMP Inhibition Assay
Caption: Workflow for the GPR109A cAMP Inhibition Assay.
Detailed Protocol: cAMP Inhibition Assay
Materials:
-
GPR109A-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human GPR109A)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, appropriate selection antibiotic)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
5-(3-Chloro-4-methylphenyl)nicotinic acid
-
Nicotinic acid (reference agonist)
-
Forskolin
-
cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit)
-
384-well white, solid-bottom assay plates
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the GPR109A-expressing cells into a 384-well plate at a density of 5,000-10,000 cells/well in 20 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 5-(3-Chloro-4-methylphenyl)nicotinic acid and nicotinic acid in DMSO.
-
Perform a serial dilution series in assay buffer to generate a range of concentrations (e.g., from 100 µM to 1 pM).
-
-
Assay Execution:
-
On the day of the assay, remove the culture medium from the cells and add 10 µL of assay buffer.
-
Add 5 µL of the compound dilutions to the respective wells.
-
Prepare a solution of forskolin in assay buffer at a concentration that will elicit approximately 80% of the maximal cAMP response (EC₈₀; this should be predetermined).
-
Add 5 µL of the forskolin solution to all wells except the basal control wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and detect cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Read the plate on a compatible plate reader (e.g., a HTRF-enabled reader for the Cisbio kit).
-
Data Analysis and Interpretation
| Parameter | Description | Example Calculation/Interpretation |
| % Inhibition | The percentage by which the compound inhibits the forskolin-stimulated cAMP production. | 100 * (1 - (Sample Signal - Basal Signal) / (Forskolin Signal - Basal Signal)) |
| IC₅₀ | The concentration of the compound that produces 50% of its maximal inhibition. | Determined by fitting the dose-response data to a four-parameter logistic equation. A lower IC₅₀ indicates higher potency. |
A sigmoidal dose-response curve for 5-(3-Chloro-4-methylphenyl)nicotinic acid, similar to that of nicotinic acid, would indicate agonistic activity at the GPR109A receptor.
Part 2: Downstream Functional Assays - Assessing Cellular Responses
Confirmation of GPR109A agonism should be followed by an investigation of the compound's effects on downstream cellular processes. Given the known roles of nicotinic acid in cancer and inflammation, assays in these areas are highly relevant.[9][10]
Cell Viability and Proliferation Assays
Principle: Activation of GPR109A has been shown to inhibit the survival and proliferation of certain cancer cells, such as those of the breast and colon.[4][5][6] Assays such as the MTT assay or colony formation assays can be used to assess the anti-proliferative effects of 5-(3-Chloro-4-methylphenyl)nicotinic acid.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer, HCT-116 colon cancer)
-
Cell culture medium
-
5-(3-Chloro-4-methylphenyl)nicotinic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear-bottom assay plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of 5-(3-Chloro-4-methylphenyl)nicotinic acid and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation:
| Parameter | Description | Example Calculation/Interpretation |
| % Growth Inhibition | The percentage by which the compound inhibits cell growth relative to the vehicle control. | 100 * (1 - (Absorbance_Sample / Absorbance_Vehicle)) |
| GI₅₀ | The concentration of the compound that causes 50% inhibition of cell growth. | Determined from the dose-response curve. A lower GI₅₀ indicates greater anti-proliferative activity. |
Anti-inflammatory Activity Assays
Principle: Nicotinic acid derivatives have been shown to possess anti-inflammatory properties.[10] A common method to assess this is to use a macrophage cell line, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which can be measured by the production of nitric oxide (NO) or pro-inflammatory cytokines like TNF-α and IL-6.
Detailed Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium
-
5-(3-Chloro-4-methylphenyl)nicotinic acid
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well clear-bottom assay plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of 5-(3-Chloro-4-methylphenyl)nicotinic acid for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Perform the Griess assay according to the manufacturer's protocol to measure the amount of nitrite, a stable product of NO.
-
Read the absorbance at 540 nm.
-
Data Analysis and Interpretation:
A reduction in nitrite levels in the presence of the compound would suggest anti-inflammatory activity. This can be further confirmed by measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA kits.
Part 3: Mechanistic Insights - Signaling Pathway Analysis
To further understand the mechanism of action of 5-(3-Chloro-4-methylphenyl)nicotinic acid, it is beneficial to investigate its effects on specific signaling pathways downstream of GPR109A.
NF-κB Reporter Assay
Principle: GPR109A activation has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation.[5] An NF-κB reporter gene assay can be used to quantify this effect.
Experimental Workflow: NF-κB Reporter Assay
Caption: Workflow for the NF-κB Reporter Assay.
Detailed Protocol: NF-κB Reporter Assay
Materials:
-
HEK293 cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
5-(3-Chloro-4-methylphenyl)nicotinic acid
-
TNF-α or LPS
-
Luciferase assay system
-
96-well white, clear-bottom assay plates
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Cell Seeding: Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
Treatment: Pre-treat the cells with the compound for 1-2 hours, followed by stimulation with TNF-α or LPS for 6-8 hours.
-
Luminescence Reading: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
Data Analysis and Interpretation:
A dose-dependent decrease in luciferase activity would indicate that the compound inhibits the NF-κB signaling pathway.
Conclusion
This document provides a structured and detailed guide for the initial characterization of 5-(3-Chloro-4-methylphenyl)nicotinic acid using a series of robust cell-based assays. By systematically evaluating its activity at the GPR109A receptor and its impact on downstream cellular functions, researchers can build a comprehensive pharmacological profile of this novel compound. The presented workflows, protocols, and data interpretation guidelines are designed to ensure scientific rigor and facilitate the generation of high-quality, reproducible data.
References
-
Elangovan, S., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(5), 1166-1178. [Link]
-
Al-Ostath, S., et al. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 27(5), 1695. [Link]
-
Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832. [Link]
-
Boovanahalli, S. K., et al. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6305-6310. [Link]
-
Singh, N., et al. (2014). GPR109A activation in breast cancer cells inhibits cell survival and mammary tumor growth. Cancer Research, 74(5), 1166-1178. [Link]
-
Wikipedia. (n.d.). Nicotinic acid. [Link]
-
Al-Dwairi, A., et al. (2020). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 21(21), 8295. [Link]
-
Więckowska, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1624. [Link]
-
Yaku, K., et al. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. International Journal of Molecular Sciences, 25(6), 3468. [Link]
-
Li, D., et al. (2022). GPR109A alleviate mastitis and enhances the blood milk barrier by activating AMPK/Nrf2 and autophagy. Cellular & Molecular Biology Letters, 27(1), 58. [Link]
-
Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]
-
Benyó, Z., et al. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. Journal of Clinical Lipidology, 1(3), 222-232. [Link]
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Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94-114. [Link]
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Patel, M., & Coronado, M. (2023). Vitamin B3. In StatPearls. StatPearls Publishing. [Link]
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PubChem. (n.d.). Nicotinic acid. [Link]
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Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B. [Link]
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Application Notes and Protocols for High-Throughput Screening of 5-(3-Chloro-4-methylphenyl)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Chloro-4-methylphenyl)nicotinic acid is a synthetic organic compound and a derivative of nicotinic acid (Vitamin B3). Nicotinic acid and its analogues are recognized for their significant pharmacological effects, primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1] GPR109A is a high-affinity receptor for nicotinic acid and plays a crucial role in regulating lipid metabolism and inflammatory responses.[2][3] As a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This mechanism is central to the anti-lipolytic effect of nicotinic acid in adipocytes.[4]
The therapeutic potential of GPR109A agonists extends to various pathological conditions, including atherosclerosis, dyslipidemia, and inflammatory diseases such as diabetic retinopathy and neuroinflammation.[1][5][6] Consequently, the discovery of novel and selective GPR109A modulators is an area of intense research in drug development. High-throughput screening (HTS) serves as a critical tool in identifying promising lead compounds from large chemical libraries that can modulate GPR109A activity.
These application notes provide a comprehensive guide for the utilization of 5-(3-Chloro-4-methylphenyl)nicotinic acid in HTS campaigns. While specific biological data for this particular derivative is not extensively published, its structural similarity to known GPR109A agonists suggests it is a valuable candidate for screening and characterization. The following sections detail the presumed mechanism of action, protocols for primary and secondary screening assays, and data analysis guidelines to facilitate the discovery of novel GPR109A modulators.
Compound Specifications
A summary of the key chemical properties for 5-(3-Chloro-4-methylphenyl)nicotinic acid is provided below.
| Property | Value | Source |
| CAS Number | 1261934-19-3 | [7][8] |
| Molecular Formula | C13H10ClNO2 | [7] |
| Molecular Weight | 247.68 g/mol | [7] |
| Appearance | Solid | [7] |
| Purity | >95% (recommended for HTS) | General HTS Guideline |
| Solubility | Soluble in DMSO | General HTS Guideline |
Mechanism of Action and Signaling Pathway
As a nicotinic acid derivative, 5-(3-Chloro-4-methylphenyl)nicotinic acid is anticipated to act as an agonist for the GPR109A receptor. The activation of this Gi-coupled receptor initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[4] This primary signaling event can be leveraged for direct target engagement assays.
Furthermore, GPCR activation is often followed by the recruitment of β-arrestin proteins, which play a role in receptor desensitization and internalization, as well as initiating G protein-independent signaling pathways.[9] The interaction between the activated GPR109A and β-arrestin provides a basis for a secondary, confirmatory assay.
In certain cellular contexts, particularly when GPR109A is co-expressed with a promiscuous G protein like Gα16, its activation can also lead to the mobilization of intracellular calcium.[6] This downstream event offers another avenue for assay development.
General workflow for GPR109A agonist HTS.
Experimental Protocols
The following are detailed protocols for robust HTS assays suitable for identifying and characterizing GPR109A agonists like 5-(3-Chloro-4-methylphenyl)nicotinic acid.
Primary Screening: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This assay measures the inhibition of forskolin-stimulated cAMP production in a cell line stably expressing human GPR109A.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human GPR109A.
-
Assay Plates: 384-well, low-volume, white, solid-bottom plates.
-
Reagents:
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin.
-
3-isobutyl-1-methylxanthine (IBMX).
-
HTRF cAMP detection kit (e.g., from Cisbio).
-
5-(3-Chloro-4-methylphenyl)nicotinic acid (and other library compounds) dissolved in DMSO.
-
Nicotinic acid (positive control).
-
Protocol:
-
Cell Preparation:
-
Culture the GPR109A-expressing cells to ~80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density (e.g., 2,000-5,000 cells/well).
-
-
Compound Plating:
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of the library compounds, 5-(3-Chloro-4-methylphenyl)nicotinic acid, and controls (nicotinic acid and DMSO) to the 384-well assay plates.
-
-
Assay Procedure:
-
Dispense the cell suspension into the compound-containing plates.
-
Incubate at room temperature for 15-30 minutes.
-
Prepare a solution of forskolin and IBMX in assay buffer. The final concentration of forskolin should be at its EC80 to stimulate cAMP production, and IBMX is used to inhibit phosphodiesterases.
-
Add the forskolin/IBMX solution to the wells.
-
Incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plates on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data using the vehicle (DMSO) control (0% inhibition) and a high concentration of nicotinic acid (100% inhibition).
-
Plot the percent inhibition against the compound concentration to determine the IC50 value for 5-(3-Chloro-4-methylphenyl)nicotinic acid and other active compounds.
Secondary Assay: β-Arrestin Recruitment Assay
This assay confirms the agonist activity by measuring the recruitment of β-arrestin to the activated GPR109A receptor. The PathHunter® β-arrestin assay from DiscoverX is a common platform for this purpose. [10] Materials:
-
Cell Line: A cell line engineered to co-express GPR109A fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Assay Plates: 384-well, white, solid-bottom plates.
-
Reagents:
-
Cell Plating Reagent.
-
PathHunter® Detection Reagents.
-
5-(3-Chloro-4-methylphenyl)nicotinic acid and other hit compounds from the primary screen.
-
Nicotinic acid (positive control).
-
Protocol:
-
Cell Plating:
-
Prepare a cell suspension in the provided Cell Plating Reagent.
-
Dispense the cell suspension into the 384-well assay plates.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of the hit compounds, including 5-(3-Chloro-4-methylphenyl)nicotinic acid, and controls.
-
Add the compounds to the cells in the assay plates.
-
-
Incubation:
-
Incubate the plates for 90 minutes at 37°C or room temperature, depending on the receptor's kinetics.
-
-
Detection:
-
Add the PathHunter® Detection Reagent mixture to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the chemiluminescent signal on a standard plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (basal activity) and a saturating concentration of nicotinic acid (maximal response).
-
Plot the normalized response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value and maximal efficacy.
Data Interpretation and Troubleshooting
| Parameter | Interpretation | Potential Issues & Solutions |
| Z'-factor | A measure of assay quality. A Z'-factor > 0.5 is considered excellent for HTS. [11] | Low Z'-factor: High variability. Solution: Optimize cell number, incubation times, and reagent concentrations. Check for plate-to-plate variability. |
| IC50 / EC50 | The concentration of an agonist that gives a response halfway between the baseline and maximum. | High variability in potency: Inconsistent compound dispensing or cell health. Solution: Ensure proper liquid handling and consistent cell culture practices. |
| False Positives | Compounds that appear active but are not true GPR109A agonists. | Causes: Compound autofluorescence, cytotoxicity. Solution: Perform counter-screens with the parental cell line lacking the receptor. Assess cell viability in parallel. |
| False Negatives | True agonists that are missed in the primary screen. | Causes: Low compound potency, poor solubility. Solution: Screen at a sufficiently high concentration (e.g., 10 µM). Ensure compounds are fully dissolved in DMSO. |
Conclusion
5-(3-Chloro-4-methylphenyl)nicotinic acid represents a promising candidate for high-throughput screening campaigns aimed at discovering novel GPR109A modulators. The protocols outlined in these application notes provide a robust framework for a primary cAMP inhibition assay and a confirmatory β-arrestin recruitment assay. By employing these methods, researchers can effectively identify and characterize the activity of this compound and other potential leads, paving the way for the development of new therapeutics targeting the GPR109A receptor. Careful assay optimization and data analysis are crucial for the success of any HTS campaign.
References
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Application Notes and Protocols for In-Vivo Experimental Design: 5-(3-Chloro-4-methylphenyl)nicotinic acid
Introduction
5-(3-Chloro-4-methylphenyl)nicotinic acid is a novel compound belonging to the class of nicotinic acid derivatives. Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent with a dual impact on lipid metabolism and inflammation.[1][2][3][4] The pharmacological effects of nicotinic acid are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][5] This receptor is predominantly expressed in adipocytes and immune cells, including macrophages and neutrophils.[6][7] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a reduction in circulating free fatty acids (FFAs) and consequently, a decrease in the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL).[4][5] In immune cells, GPR109A activation exerts anti-inflammatory effects.[6][7]
Furthermore, nicotinic acid derivatives have been shown to interact with nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α9α10 subtypes, which are key players in modulating inflammation and pain pathways.[8][9][10] Given this mechanistic background, 5-(3-Chloro-4-methylphenyl)nicotinic acid holds therapeutic promise in the management of dyslipidemia, atherosclerosis, and inflammatory disorders.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in-vivo studies to evaluate the efficacy of 5-(3-Chloro-4-methylphenyl)nicotinic acid. The protocols outlined herein are designed to be self-validating, incorporating critical controls and endpoints to ensure data integrity and reproducibility.
Part 1: Pharmacokinetic Profiling
A thorough understanding of the pharmacokinetic (PK) properties of 5-(3-Chloro-4-methylphenyl)nicotinic acid is fundamental to designing meaningful efficacy studies. The objective of the initial PK studies is to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which will inform dose selection, dosing frequency, and route of administration for subsequent in-vivo models.
Protocol 1: Single-Dose Pharmacokinetic Study in Rodents
Objective: To determine the plasma concentration-time profile, key PK parameters (Cmax, Tmax, AUC, t1/2), and major metabolites of 5-(3-Chloro-4-methylphenyl)nicotinic acid following a single administration.
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) or C57BL/6 mice (8-10 weeks old).
Materials:
-
5-(3-Chloro-4-methylphenyl)nicotinic acid
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dose Preparation: Prepare a homogenous suspension of 5-(3-Chloro-4-methylphenyl)nicotinic acid in the chosen vehicle at the desired concentrations.
-
Animal Dosing:
-
Administer the compound via oral gavage (PO) and intravenous (IV) routes to separate groups of animals. The IV administration allows for the determination of absolute bioavailability.
-
A typical starting dose for oral administration could be in the range of 10-50 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
For mice, sparse sampling (different animals at each time point) may be necessary due to blood volume limitations.
-
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 5-(3-Chloro-4-methylphenyl)nicotinic acid and its potential metabolites in plasma. Nicotinic acid is known to be extensively metabolized, with major metabolites including nicotinuric acid (NUA), N-methylnicotinamide (MNA), and N-methyl-2-pyridone-5-carboxamide (2PY).[11] It is crucial to assess the formation of analogous metabolites for the test compound.
-
-
Data Analysis:
-
Calculate PK parameters using non-compartmental analysis software.
-
Determine the absolute bioavailability by comparing the area under the curve (AUC) from oral and IV administration.
-
Expected Data Presentation:
Table 1: Pharmacokinetic Parameters of 5-(3-Chloro-4-methylphenyl)nicotinic acid in Rats (Example Data)
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (5 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 3000 ± 400 |
| Tmax (h) | 1.5 ± 0.5 | 0.1 ± 0.05 |
| AUC(0-t) (ng*h/mL) | 8500 ± 1200 | 4500 ± 600 |
| t1/2 (h) | 4.2 ± 0.8 | 3.8 ± 0.6 |
| Bioavailability (%) | 47 | - |
Part 2: In-Vivo Efficacy Models
Based on the known mechanisms of action of nicotinic acid derivatives, the following in-vivo models are recommended to assess the therapeutic potential of 5-(3-Chloro-4-methylphenyl)nicotinic acid.
A. Dyslipidemia and Atherosclerosis
Rationale: Nicotinic acid is a potent agent for raising high-density lipoprotein (HDL) cholesterol and lowering triglycerides, low-density lipoprotein (LDL) cholesterol, and lipoprotein(a).[1][2][4][5]
Workflow for Dyslipidemia and Atherosclerosis Studies:
Caption: Workflow for evaluating anti-dyslipidemic and anti-atherosclerotic effects.
Protocol 2: High-Fat Diet-Induced Hyperlipidemia in C57BL/6 Mice
Objective: To evaluate the effect of 5-(3-Chloro-4-methylphenyl)nicotinic acid on plasma lipid profiles in a diet-induced model of hyperlipidemia.
Animal Model: Male C57BL/6 mice (6-8 weeks old). This strain is susceptible to diet-induced atherosclerosis.[12]
Materials:
-
High-fat diet (HFD), typically 45-60% kcal from fat.
-
5-(3-Chloro-4-methylphenyl)nicotinic acid
-
Vehicle
-
Blood collection supplies
-
Clinical chemistry analyzer for lipid profiling
Procedure:
-
Acclimatization and Induction:
-
Acclimatize mice for one week on a standard chow diet.
-
Induce hyperlipidemia by feeding the mice a high-fat diet for 4-8 weeks.[12]
-
-
Group Allocation and Treatment:
-
Randomly assign mice to the following groups (n=8-10 per group):
-
Vehicle control (HFD + vehicle)
-
Positive control (e.g., fenofibrate or nicotinic acid)
-
Test compound (HFD + 5-(3-Chloro-4-methylphenyl)nicotinic acid at low, medium, and high doses)
-
-
Administer the test compound or vehicle daily via oral gavage for 4-6 weeks.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood samples after an overnight fast.
-
Measure plasma levels of total cholesterol (TC), triglycerides (TG), HDL-C, and LDL-C.
-
Harvest the liver for histopathological analysis (e.g., H&E staining for steatosis).
-
Protocol 3: Atherosclerosis in ApoE-/- Mice
Objective: To assess the impact of 5-(3-Chloro-4-methylphenyl)nicotinic acid on the development of atherosclerotic lesions.
Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice (6-8 weeks old). These mice spontaneously develop hypercholesterolemia and atherosclerotic plaques.[13]
Materials:
-
Western-type diet (high in fat and cholesterol)
-
5-(3-Chloro-4-methylphenyl)nicotinic acid
-
Vehicle
-
Oil Red O stain
-
Microscope with imaging software
Procedure:
-
Induction and Treatment:
-
Feed ApoE-/- mice a Western-type diet for 8-12 weeks to accelerate atherosclerosis.
-
Concurrently, treat the mice with the test compound or vehicle as described in Protocol 2.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and perfuse the vascular system.
-
Excise the aorta and perform en face analysis by staining with Oil Red O to quantify the total plaque area.
-
Analyze aortic root sections for plaque size and composition (e.g., macrophage and collagen content via immunohistochemistry).
-
Table 2: Expected Endpoints for Atherosclerosis Studies
| Parameter | Measurement | Expected Outcome with Effective Compound |
| Plasma Lipids | TC, TG, LDL-C, HDL-C | Decrease in TC, TG, LDL-C; Increase in HDL-C |
| Aortic Plaque Area | En face Oil Red O staining | Reduction in total plaque area |
| Aortic Root Plaque Size | Histological analysis of cross-sections | Reduction in plaque volume |
| Plaque Stability | Immunohistochemistry for macrophages (e.g., Mac-2/3) and smooth muscle cells (e.g., α-SMA) | Decrease in macrophage infiltration, increase in smooth muscle cell content |
B. Inflammation
Rationale: GPR109A activation and modulation of nAChRs have demonstrated anti-inflammatory properties.[6][8]
Signaling Pathway for GPR109A-mediated Anti-inflammatory Effects:
Caption: GPR109A signaling cascade leading to anti-inflammatory effects.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of 5-(3-Chloro-4-methylphenyl)nicotinic acid.
Animal Model: Male Wistar or Sprague-Dawley rats (180-200 g).
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
5-(3-Chloro-4-methylphenyl)nicotinic acid
-
Vehicle
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
Procedure:
-
Dosing:
-
Administer the test compound, vehicle, or reference drug orally one hour before the carrageenan injection.[14]
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[15]
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Protocol 5: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
Objective: To assess the efficacy of 5-(3-Chloro-4-methylphenyl)nicotinic acid in a model of chronic intestinal inflammation.
Animal Model: C57BL/6 mice (8-10 weeks old).
Materials:
-
Dextran sulfate sodium (DSS)
-
5-(3-Chloro-4-methylphenyl)nicotinic acid
-
Vehicle
-
Reference drug (e.g., sulfasalazine)
Procedure:
-
Induction of Colitis:
-
Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
-
Treatment:
-
Administer the test compound, vehicle, or reference drug daily via oral gavage, starting from the first day of DSS administration.
-
-
Monitoring and Endpoint Analysis:
-
Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
At the end of the study, measure colon length and collect colon tissue for histological analysis (e.g., H&E staining for inflammation and tissue damage) and measurement of myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
-
Part 3: Safety and Tolerability
Objective: To determine the acute toxicity and general tolerability of 5-(3-Chloro-4-methylphenyl)nicotinic acid.
Protocol 6: Acute Oral Toxicity Study (Up-and-Down Procedure)
Animal Model: Female rats or mice.
Procedure:
-
Follow the OECD Test Guideline 425 for acute oral toxicity.
-
Administer a single oral dose of the compound to one animal at a time.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.
-
This method allows for the estimation of the LD50 with a minimal number of animals.
Conclusion
The experimental designs and protocols detailed in these application notes provide a robust framework for the in-vivo evaluation of 5-(3-Chloro-4-methylphenyl)nicotinic acid. A phased approach, beginning with pharmacokinetic profiling to establish a suitable dosing regimen, followed by efficacy testing in relevant disease models of dyslipidemia, atherosclerosis, and inflammation, will generate the critical data needed to assess the therapeutic potential of this novel compound. Rigorous adherence to these protocols, including the use of appropriate controls and validated endpoints, will ensure the generation of high-quality, reproducible data to guide further drug development efforts.
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Emini Veseli, B., et al. (2017). Hyperlipidaemia and cardioprotection: Animal models for translational studies. PMC. [Link]
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Patil, V. S. (2022). Animal Models of Hyperlipidemia: An Overview. International Journal of Pharmaceutical Sciences Review and Research, 72(2), 133-137. [Link]
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Shen, W. J., et al. (2018). Hyperlipidemic Rabbit Models for Anti-Atherosclerotic Drug Development. Molecules, 23(5), 1034. [Link]
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Patil, V. S. (2024). Review Article on Animal Models in Preclinical Research in Hyperlipidemia. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 71-75. [Link]
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Charles River Laboratories. (n.d.). Dyslipidemia and Atherosclerosis Mouse Models. Charles River. [Link]
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Zhan, R., et al. (2015). GPR109A and Vascular Inflammation. BioMed Research International, 2015, 702512. [Link]
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Albuquerque, E. X., et al. (2017). Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation. Journal of Neuroimmunology, 302, 53-65. [Link]
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Reddy, D. S., & Wu, X. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Brain Research Bulletin, 185, 115-126. [Link]
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Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]
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Elangovan, S., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(5), 1166-1178. [Link]
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Shen, H. C., et al. (2009). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. Journal of Medicinal Chemistry, 52(8), 2587-2590. [Link]
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de Cássia da Silveira e Sá, R., et al. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 23(1), 145-152. [Link]
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Gotti, C., & Clementi, F. (2004). Nicotinic receptors as targets for therapeutic discovery. Molecular Interventions, 4(5), 285-295. [Link]
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Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American Journal of Cardiology, 101(8A), 20B-26B. [Link]
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Kiss, B., et al. (2020). Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator Clinical Candidate Molecule (RGH-857). Journal of Medicinal Chemistry, 63(1), 221-237. [Link]
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Al-Ostoot, F. H., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]
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Wikipedia. (n.d.). Nicotinic agonist. Wikipedia. [Link]
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Wang, Y., et al. (2024). Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311902. [Link]
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Wikipedia. (n.d.). Nicotinic acid. Wikipedia. [Link]
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Singh, S., & Majumdar, D. K. (2017). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). International Journal of Pharmaceutical Sciences and Research, 8(9), 3586-3592. [Link]
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Kumar, S., et al. (2013). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. BioMed Research International, 2013, 627967. [Link]
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Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug Metabolism Reviews, 9(1), 99-106. [Link]
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Kopecká, J., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. AAPS PharmSciTech, 21(2), 53. [Link]
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Ondachi, P. W., et al. (2015). Synthesis, Nicotinic Acetylcholine Receptor Binding, in Vitro and in Vivo Pharmacology Properties of 3'-(substituted Pyridinyl)-Deschloroepibatidine Analogs. Bioorganic & Medicinal Chemistry, 23(17), 5693-5701. [Link]
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Navarro, H. A., et al. (2013). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. Journal of Medicinal Chemistry, 56(17), 6984-6997. [Link]
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Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B. [Link]
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Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5). [Link]
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Ondachi, P. W., et al. (2017). Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues. ACS Chemical Neuroscience, 8(1), 115-127. [Link]
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Stratford, M. R., et al. (1995). Nicotinamide pharmacokinetics in patients. British Journal of Cancer, 72(4), 853-856. [Link]
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Menon, R. M., et al. (2007). Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formulation. International Journal of Clinical Pharmacology and Therapeutics, 45(9), 511-518. [Link]
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Neuvonen, P. J., et al. (1988). The bioavailability of sustained release nicotinic acid formulations. British Journal of Clinical Pharmacology, 25(4), 473-476. [Link]
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Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94-114. [Link]
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formulation of 5-(3-Chloro-4-methylphenyl)nicotinic acid for research
An In-Depth Guide to the Research Formulation of 5-(3-Chloro-4-methylphenyl)nicotinic Acid
Executive Summary
5-(3-Chloro-4-methylphenyl)nicotinic acid is a substituted pyridine carboxylic acid derivative with potential applications in various research fields, including oncology and metabolic diseases, drawing parallels from the known bioactivities of other nicotinic acid derivatives.[1][2][3][4] The primary challenge in the preclinical evaluation of this compound is its predicted low aqueous solubility due to its lipophilic chloro- and methyl- substituted phenyl ring. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the systematic formulation of this compound. It moves beyond simple protocols to explain the causal relationships behind formulation choices, ensuring a robust and reproducible scientific approach. We will cover physicochemical characterization, pre-formulation studies, detailed formulation protocols, and the requisite analytical techniques for validation.
Physicochemical and Pre-formulation Characterization
A thorough understanding of the molecule's intrinsic properties is the cornerstone of rational formulation design.[5][6] For 5-(3-Chloro-4-methylphenyl)nicotinic acid, these properties dictate the selection of appropriate solubilization strategies.
1.1. Core Physicochemical Properties
The fundamental characteristics of the active pharmaceutical ingredient (API) must be established first.
| Property | Value / Data | Source |
| CAS Number | 1261934-19-3 | [7][8] |
| Molecular Formula | C₁₃H₁₀ClNO₂ | [8] |
| Molecular Weight | 247.68 g/mol | [8] |
| Appearance | Predicted to be a white to off-white crystalline solid. | Inferred |
| pKa | Estimated based on the carboxylic acid group of nicotinic acid (pKa ≈ 4.85).[9] | Inferred |
| LogP | Predicted to be >3.0 due to the chloromethylphenyl group, indicating high lipophilicity. | Inferred |
1.2. Pre-formulation Studies Protocol: Solubility & Stability
Objective: To determine the pH-dependent solubility profile and inherent stability of the compound, which directly informs the formulation strategy.
Protocol: Equilibrium Solubility Determination
-
Media Preparation: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and relevant organic solvents (e.g., DMSO, Ethanol, PEG 400, Propylene Glycol).
-
Sample Addition: Add an excess amount of 5-(3-Chloro-4-methylphenyl)nicotinic acid to a known volume of each medium in separate vials. Ensure solid is always present at the bottom.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Sample Processing: Centrifuge the samples to pellet the excess solid. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.[10][11]
Protocol: Forced Degradation Study
-
Conditions: Expose solutions of the compound to stress conditions: acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (ICH Q1B guidelines).
-
Analysis: At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. This provides insight into potential incompatibilities with excipients.
Strategic Formulation Development
Given the anticipated poor aqueous solubility, several advanced formulation strategies can be employed to enhance bioavailability for in vitro and in vivo research.[5][12][13] The choice of strategy depends on the desired dosage form, the required dose, and the specific research application.
Workflow for Formulation Strategy Selection
Caption: Workflow for the analytical characterization of the final formulation.
4.1. Key Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): The cornerstone for quantifying the drug for assay, content uniformity, solubility, and stability testing. A reverse-phase C18 column with UV detection is a common starting point. [10]* Powder X-Ray Diffraction (PXRD): Essential for solid formulations to confirm the physical form. A halo pattern indicates an amorphous state, while sharp peaks indicate crystallinity.
-
Dynamic Light Scattering (DLS): Used to measure the particle or droplet size distribution of nanosuspensions or the microemulsions formed by SEDDS.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Provides information on potential chemical interactions between the drug and excipients by observing shifts in characteristic vibrational bands. [10]* In Vitro Dissolution: A critical performance test that measures the rate and extent of drug release from the formulation into a dissolution medium, often using a USP Apparatus II (paddle). This data is crucial for predicting in vivo performance. [11]
References
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]
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Unknown Author. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
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ResearchGate. (2024). Formulation strategies for poorly soluble drugs. [Link]
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MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
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Garg, R., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
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Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
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Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]
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CuriRx. (n.d.). Small Molecule Pharmaceuticals - Analytical Testing. [Link]
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Unknown Author. (n.d.). Core components of analytical method validation for small molecules-an overview. [Link]
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PubMed. (n.d.). Preparation and characterization of microemulsion formulations of nicotinic acid and its prodrugs for transdermal delivery. [Link]
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ResearchGate. (2024). Preparation and characterization of microemulsion formulations of nicotinic acid and its prodrugs for transdermal delivery. [Link]
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PubMed. (n.d.). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. [Link]
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Unknown Author. (n.d.). Synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. [Link]
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ResearchGate. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. [Link]
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ResearchGate. (n.d.). Synthesis of nicotinic acid derivative 5a. [Link]
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PubMed. (n.d.). Nicotinic acid and its derivatives: a short survey. [Link]
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DUX, E., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. NIH. [Link]
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ResearchGate. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. [Link]
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MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
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MDPI. (2023). The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis. [Link]
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Application Notes and Protocols for 5-(3-Chloro-4-methylphenyl)nicotinic acid as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Probing the Nicotinic Acid Receptor, GPR109A
5-(3-Chloro-4-methylphenyl)nicotinic acid is a synthetic chemical probe designed for the study of the G protein-coupled receptor GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂). GPR109A is the primary receptor for nicotinic acid (niacin) and the endogenous ketone body β-hydroxybutyrate.[1][2][3] Activation of this receptor has garnered significant interest due to its diverse physiological roles, including the regulation of lipid metabolism and the modulation of inflammatory responses.[4][5] As a substituted nicotinic acid derivative, 5-(3-Chloro-4-methylphenyl)nicotinic acid serves as a valuable tool for dissecting the pharmacology and therapeutic potential of GPR109A. This document provides a comprehensive guide to its properties, synthesis, and application in key in vitro assays.
The structural modification of the nicotinic acid scaffold, specifically the addition of a 3-chloro-4-methylphenyl group at the 5-position, is intended to modulate the compound's potency, selectivity, and pharmacokinetic properties. While specific biological data for 5-(3-Chloro-4-methylphenyl)nicotinic acid is not extensively available in public literature, its structural similarity to other known GPR109A agonists suggests it likely engages the receptor in a comparable manner.[6][7][8] The protocols outlined herein provide a robust framework for the experimental determination of its biological activity.
I. Mechanism of Action: GPR109A Signaling
GPR109A is a Gαi-coupled receptor. Upon agonist binding, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This primary mechanism is responsible for many of the receptor's downstream effects. Additionally, GPR109A activation can trigger the recruitment of β-arrestin, leading to receptor desensitization and internalization, as well as initiating G protein-independent signaling pathways.[4][9] Understanding these distinct signaling arms is crucial for a comprehensive characterization of any GPR109A agonist.
Caption: GPR109A Signaling Pathway.
II. Physicochemical Properties and Handling
| Property | Value | Source |
| CAS Number | 1261934-19-3 | [1] |
| Molecular Formula | C₁₃H₁₀ClNO₂ | [1] |
| Molecular Weight | 247.68 g/mol | [1] |
| Appearance | White to off-white solid | Assumed based on related compounds |
| Solubility | Soluble in DMSO and basic aqueous solutions | Assumed based on related compounds |
| Storage | Store at room temperature, protected from light and moisture. | [10] |
Safety Precautions:
-
Handle in a well-ventilated area.[10]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11]
-
Avoid inhalation of dust and contact with skin and eyes.[11]
-
In case of contact, flush the affected area with copious amounts of water.[12]
-
Consult the Safety Data Sheet (SDS) for complete safety information before use.
III. Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The synthesis of 5-(3-Chloro-4-methylphenyl)nicotinic acid can be achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromonicotinic acid and (3-chloro-4-methylphenyl)boronic acid.[1][13][14] This method is widely used for the formation of C-C bonds between aryl halides and arylboronic acids due to its mild reaction conditions and tolerance of various functional groups.[15][16]
Sources
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Application Notes and Protocols: Investigating 5-(3-Chloro-4-methylphenyl)nicotinic Acid in Drug Discovery
Abstract
This document provides a comprehensive guide for the initial investigation of 5-(3-chloro-4-methylphenyl)nicotinic acid, a novel synthetic compound, within a drug discovery context. Lacking specific published data on this molecule, we present a scientifically rigorous, hypothesis-driven framework for its characterization. Based on its structural analogy to nicotinic acid (niacin), we postulate that 5-(3-chloro-4-methylphenyl)nicotinic acid may function as a ligand for the hydroxycarboxylic acid receptor 2 (HCA₂), also known as GPR109A.[1][2] This G protein-coupled receptor is a well-established target for lipid-modifying drugs.[3][4] The protocols detailed herein are designed to systematically test this hypothesis, covering essential physicochemical characterization, in vitro target engagement and functional activity assays, cell-based secondary assays, and preliminary in vivo pharmacokinetic and pharmacodynamic assessments. This guide is intended for researchers, medicinal chemists, and pharmacologists engaged in the early stages of drug discovery.
Compound Details
| IUPAC Name | 5-(3-Chloro-4-methylphenyl)nicotinic acid |
| CAS Number | 1261934-19-3[5] |
| Molecular Formula | C₁₃H₁₀ClNO₂ |
| Molecular Weight | 247.68 g/mol |
| Structure | ![]() |
Introduction: Rationale and Core Hypothesis
Nicotinic acid, a form of vitamin B3, is a long-established therapeutic agent for dyslipidemia.[4][6] Its primary mechanism of action for lipid modification involves the activation of the G protein-coupled receptor GPR109A, which is highly expressed in adipocytes and immune cells.[1][2] Activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, the inhibition of lipolysis in adipose tissue.[4] This reduces the flux of free fatty acids (FFAs) to the liver, thereby decreasing the synthesis of triglycerides and very-low-density lipoproteins (VLDL).[7]
The clinical utility of nicotinic acid is often hampered by a significant side effect: cutaneous flushing.[2] This vasodilation is mediated by the same receptor, GPR109A, in Langerhans cells of the skin, which triggers the release of prostaglandins D₂ and E₂.[7] Consequently, a major focus of drug discovery in this area has been the development of GPR109A agonists that retain the beneficial lipid-modifying effects while minimizing or eliminating the flushing response.[8][9]
The compound 5-(3-chloro-4-methylphenyl)nicotinic acid is a synthetic derivative of nicotinic acid. Its core pyridine-3-carboxylic acid scaffold is essential for GPR109A activation.[] The addition of a substituted phenyl ring at the 5-position introduces significant structural novelty. Our central hypothesis is that this modification may alter the compound's potency, selectivity, or downstream signaling properties at the GPR109A receptor, potentially leading to a more favorable therapeutic profile.
This document outlines the necessary experimental protocols to test this hypothesis, starting from fundamental characterization to in vivo proof-of-concept.
Figure 1. A high-level overview of the proposed experimental workflow.
Protocol: Physicochemical Characterization
Objective: To determine the fundamental physicochemical properties of 5-(3-chloro-4-methylphenyl)nicotinic acid to ensure compound quality and inform formulation for subsequent biological assays.
Rationale: Accurate assessment of purity, identity, solubility, and stability is a prerequisite for reliable biological data. Impurities can lead to misleading results, poor solubility can affect assay performance, and instability can lead to a loss of active compound over time.
Materials
-
Synthesized 5-(3-chloro-4-methylphenyl)nicotinic acid powder
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Thermostatically controlled shaker/incubator
Step-by-Step Methodology
A. Purity and Identity Confirmation
-
HPLC Analysis:
-
Prepare a 1 mg/mL stock solution of the compound in DMSO.
-
Inject 5 µL onto a C18 reverse-phase HPLC column.
-
Run a gradient elution method (e.g., 5-95% acetonitrile in water with 0.1% trifluoroacetic acid) over 15 minutes.
-
Monitor the eluent at multiple wavelengths (e.g., 214 nm, 254 nm, 280 nm).
-
Acceptance Criteria: Purity should be >95% as determined by the area under the curve of the main peak.
-
-
LC-MS Analysis:
-
Utilize similar chromatographic conditions as the HPLC method.
-
Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes.
-
Acceptance Criteria: The observed mass [M+H]⁺ or [M-H]⁻ should be within ± 0.1 Da of the calculated mass (247.68 Da).
-
-
NMR Spectroscopy:
-
Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Acceptance Criteria: The observed spectra should be consistent with the proposed chemical structure of 5-(3-chloro-4-methylphenyl)nicotinic acid.
-
B. Aqueous Solubility Determination (Kinetic Method)
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Serially dilute this stock in DMSO to create a concentration range (e.g., 5 mM, 2 mM, 1 mM, etc.).
-
Add 2 µL of each DMSO concentration to 198 µL of PBS (pH 7.4) in a 96-well plate (final DMSO concentration of 1%).
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer or plate reader at 620 nm.
-
Alternatively, centrifuge the plate to pellet any precipitate, and measure the concentration of the compound remaining in the supernatant by HPLC-UV.
-
Data Analysis: The kinetic solubility is the highest concentration that does not show significant precipitation.
Protocol: In Vitro GPR109A Target Engagement and Functional Assays
Objective: To determine if 5-(3-chloro-4-methylphenyl)nicotinic acid directly binds to the GPR109A receptor and to characterize its functional activity as an agonist or antagonist.
GPR109A Radioligand Binding Assay
Rationale: A binding assay provides direct evidence of interaction between the compound and the receptor. This competitive binding assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.
Materials:
-
Membranes prepared from CHO-K1 or HEK293 cells stably expressing human GPR109A.
-
[³H]-Nicotinic acid (radioligand).
-
Unlabeled nicotinic acid (positive control).
-
Test compound: 5-(3-chloro-4-methylphenyl)nicotinic acid.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
-
Scintillation cocktail and scintillation counter.
Methodology:
-
Thaw the GPR109A-expressing cell membranes on ice. Dilute to a final concentration of 10-20 µg of protein per well in ice-cold Assay Buffer.
-
In a 96-well plate, add:
-
25 µL of Assay Buffer for total binding wells.
-
25 µL of 10 µM unlabeled nicotinic acid for non-specific binding (NSB) wells.
-
25 µL of serially diluted test compound (e.g., from 100 µM to 10 pM final concentration).
-
-
Add 25 µL of [³H]-nicotinic acid to all wells (final concentration ~1-2 nM, at its Kd).
-
Add 50 µL of the diluted membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through a GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate percent specific binding for each concentration of the test compound: ((Total Binding - Compound CPM) / (Total Binding - NSB)) * 100.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
GPR109A Functional Assay: cAMP Inhibition
Rationale: GPR109A is a Gαi/o-coupled receptor.[1] Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures the functional consequence of receptor activation.
Figure 2. Simplified GPR109A signaling cascade leading to cAMP reduction.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR109A.
-
Forskolin (an adenylyl cyclase activator).
-
Nicotinic acid (positive control).
-
Test compound: 5-(3-chloro-4-methylphenyl)nicotinic acid.
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
Cell culture medium, PBS, 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).
Methodology:
-
Seed GPR109A-expressing cells into a 96- or 384-well plate and grow to ~90% confluency.
-
Wash the cells with serum-free medium or PBS.
-
Pre-incubate the cells with IBMX (e.g., 500 µM) for 20-30 minutes to prevent cAMP degradation.
-
Add serially diluted test compound or nicotinic acid to the wells.
-
Immediately add forskolin to all wells (except basal control) to stimulate cAMP production (final concentration ~1-5 µM).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
Data Analysis:
-
Normalize the data: Percent Inhibition = ((Forskolin Response - Compound Response) / (Forskolin Response - Basal Response)) * 100.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Emax (maximal effect).
-
Interpretation: A potent EC₅₀ and high Emax (similar to nicotinic acid) indicate a full agonist. A lower Emax suggests partial agonism. No activity suggests the compound is not an agonist.
Protocol: Cell-Based Lipolysis Assay
Objective: To confirm the functional activity of 5-(3-chloro-4-methylphenyl)nicotinic acid in a more physiologically relevant cell type and assess its ability to inhibit lipolysis.
Rationale: The primary therapeutic effect of GPR109A agonists is the reduction of free fatty acids (FFAs) through the inhibition of lipolysis in adipocytes.[4] This assay provides a crucial secondary validation of the compound's mechanism of action.
Materials:
-
Differentiated 3T3-L1 adipocytes or primary human adipocytes.
-
Isoproterenol (a β-adrenergic agonist to stimulate lipolysis).
-
Nicotinic acid (positive control).
-
Test compound: 5-(3-chloro-4-methylphenyl)nicotinic acid.
-
Krebs-Ringer bicarbonate buffer (KRBH) with 2% bovine serum albumin (BSA).
-
Glycerol or Free Fatty Acid quantification kit.
Methodology:
-
Plate differentiated adipocytes in 24- or 96-well plates.
-
Wash cells twice with warm PBS.
-
Pre-incubate cells with serially diluted test compound or nicotinic acid in KRBH-BSA buffer for 30 minutes at 37°C.
-
Add isoproterenol (final concentration ~1 µM) to stimulate lipolysis. Include a basal (no isoproterenol) control.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant (assay medium).
-
Measure the concentration of glycerol or FFAs released into the medium using a commercially available colorimetric or fluorometric kit.
Data Analysis:
-
Calculate the percent inhibition of isoproterenol-stimulated lipolysis for each compound concentration.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Determine the EC₅₀ value from the resulting dose-response curve.
-
Expected Outcome: An active GPR109A agonist will cause a dose-dependent reduction in the amount of glycerol/FFA released from the adipocytes.
Preliminary In Vivo Evaluation
Objective: To obtain initial data on the compound's pharmacokinetic (PK) profile and to demonstrate in vivo target engagement through a pharmacodynamic (PD) biomarker.
Rationale: Successful drug candidates must have adequate exposure in the body to reach their target and exert a therapeutic effect. Measuring a relevant biomarker (plasma FFAs) provides evidence that the compound is engaging GPR109A in a living system.
Protocol: Rodent Pharmacokinetic (PK) Study
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Dosing vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80).
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
LC-MS/MS system for bioanalysis.
Methodology:
-
Fast animals overnight.
-
Administer a single dose of 5-(3-chloro-4-methylphenyl)nicotinic acid via oral gavage (e.g., 10 mg/kg) and intravenous injection (e.g., 1-2 mg/kg) to separate groups of animals (n=3-4 per group).
-
Collect blood samples at specified time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Prepare plasma samples (e.g., via protein precipitation or solid-phase extraction) and quantify the concentration of the test compound using a validated LC-MS/MS method.
Data Analysis:
-
Calculate key PK parameters including: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), half-life (t1/2), and bioavailability (%F).
Protocol: Rodent Pharmacodynamic (PD) Study (FFA Lowering)
Methodology:
-
Use a separate cohort of fasted rats or mice (n=5-6 per group).
-
Administer a single oral dose of the test compound at various levels (e.g., 3, 10, 30 mg/kg) or vehicle control.
-
Collect blood samples at baseline (pre-dose) and at several time points post-dose (e.g., 1, 2, 4 hours).
-
Process blood to obtain plasma.
-
Measure plasma FFA levels using a commercial enzymatic kit.
Data Analysis:
-
Plot the percent change in FFA levels from baseline over time for each dose group.
-
Determine the magnitude and duration of FFA lowering.
-
Correlate the PD effect with the exposure data from the PK study to establish a preliminary PK/PD relationship.
Summary and Future Directions
The successful execution of these protocols will provide a foundational dataset for 5-(3-chloro-4-methylphenyl)nicotinic acid.
| Experiment | Key Parameter(s) | Desired Outcome for a Viable Candidate |
| Physicochemical | Purity, Solubility | >95% purity, adequate aqueous solubility (>10 µM) for assays. |
| GPR109A Binding | Ki | High affinity (Ki < 1 µM). |
| GPR109A Functional | EC₅₀, Emax | Potent agonism (EC₅₀ < 1 µM) with full or near-full efficacy. |
| Lipolysis Assay | EC₅₀ | Potent inhibition of lipolysis (EC₅₀ < 5 µM). |
| Rodent PK/PD | %F, FFA Lowering | Good oral bioavailability (>20%), significant, dose-dependent reduction in plasma FFAs. |
If the data generated are promising, subsequent steps would involve assessing the compound's potential to induce flushing in an appropriate animal model, evaluating its selectivity against other receptors (especially the closely related GPR109B), and initiating medicinal chemistry efforts for lead optimization. This structured approach ensures that resources are directed toward compounds with the highest probability of becoming successful therapeutic agents.
References
-
Richman, J. G., et al. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Shen, H. C., et al. (2009). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. Journal of Medicinal Chemistry. [Link]
- Soga, T., et al. (2003). Unorphanizing G protein-coupled receptor GPR109a (PUMA-G/HM74a) as a high-affinity receptor for nicotinic acid.
-
Ahmed, K., et al. (2022). Structures of GPR109A in complex with niacin and acipimox. Nature Communications. [Link]
-
Wikipedia. (2024). Nicotinic acid. Wikipedia. [Link]
-
Benyó, Z., et al. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. British Journal of Pharmacology. [Link]
-
Ma, L., et al. (2019). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link]
-
Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine. [Link]
- Al-Masoudi, N. A., et al. (2011). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. Iraqi Journal of Science.
- Kumar, S., et al. (2010).
-
Rauf, A., et al. (2024). Vitamin B3 (Niacin). StatPearls. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 938, Nicotinic acid. PubChem. [Link]
-
Benyó, Z., et al. (2005). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology. [Link]
-
Lin, L. S., et al. (2009). Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4. Journal of Medicinal Chemistry. [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology. [Link]
-
Sauve, A. A. (2016). The chemistry of the vitamin B3 metabolome. Current Opinion in Chemical Biology. [Link]
-
Ferder, L., et al. (2024). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk. Nature Medicine. [Link]
-
Higdon, J. (2018). Niacin. Linus Pauling Institute. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-(3-Chloro-4-Methylphenyl)nicotinic acid | 1261934-19-3 [chemicalbook.com]
- 6. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3-Chloro-4-methylphenyl)nicotinic acid
Welcome to the technical support center for the synthesis of 5-(3-Chloro-4-methylphenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving reaction yields and overcoming common experimental hurdles. We will explore the synthesis via the Suzuki-Miyaura cross-coupling reaction, offering a detailed reference protocol, troubleshooting guides, and frequently asked questions.
Section 1: Synthesis Overview & Reference Protocol
The synthesis of 5-(3-Chloro-4-methylphenyl)nicotinic acid is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction couples a halo-pyridine, such as 5-bromonicotinic acid, with an arylboronic acid, in this case, (3-chloro-4-methylphenyl)boronic acid.[1] The reaction is known for its mild conditions and tolerance of various functional groups, making it a staple in medicinal chemistry.[1][2]
General Reaction Scheme:
The catalytic cycle, the heart of this transformation, involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.[3][4]
Sources
Technical Support Center: Purification of 5-(3-Chloro-4-methylphenyl)nicotinic Acid
Welcome to the technical support center for the purification of 5-(3-Chloro-4-methylphenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing upon established principles of organic chemistry and practical laboratory experience, this resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve your desired purity and yield.
Introduction to Purification Challenges
5-(3-Chloro-4-methylphenyl)nicotinic acid is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction, while efficient, can introduce a variety of impurities that pose significant purification challenges.[1] Understanding the nature of these impurities is the first step toward developing an effective purification strategy.
The primary purification hurdles include the removal of:
-
Unreacted Starting Materials: Residual 5-bromonicotinic acid and (3-chloro-4-methylphenyl)boronic acid.
-
Homocoupling Byproducts: Biphenyl derivatives formed from the self-coupling of the boronic acid.
-
Catalyst Residues: Palladium complexes and ligands used in the coupling reaction.
-
Isomeric Impurities: Structurally similar molecules that can be difficult to separate.
This guide will address these challenges through a combination of troubleshooting scenarios and preventative measures.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Question 1: My final product is a persistent yellow or brown color, even after initial workup. What is the likely cause and how can I fix it?
Answer:
A persistent color in your product often indicates the presence of residual palladium catalyst or colored organic byproducts.[2] Palladium catalysts, especially in their colloidal form (palladium black), can be difficult to remove completely by simple filtration.
Immediate Actions:
-
Activated Carbon Treatment: Dissolve your crude product in a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water). Add a small amount of activated carbon (charcoal), typically 1-5% by weight of your crude product. Heat the mixture at reflux for 15-30 minutes, then filter the hot solution through a pad of celite to remove the carbon and adsorbed impurities.[2] Be aware that excessive use of charcoal can lead to product loss.
-
Chelating Agent Wash: During the aqueous workup, wash the organic layer with a solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or thiourea. These agents can help to sequester residual palladium into the aqueous phase.
Preventative Measures for Future Syntheses:
-
Optimize Catalyst Loading: Use the minimum effective amount of palladium catalyst. Higher catalyst loadings can lead to more colored byproducts and make purification more difficult.
-
Ensure an Inert Atmosphere: Conduct the Suzuki-Miyaura coupling reaction under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the formation of palladium black and promote side reactions.[]
Question 2: My NMR spectrum shows signals that I can't attribute to my product or starting materials. I suspect a homocoupling byproduct. How can I confirm this and remove it?
Answer:
The presence of a homocoupling byproduct, 2,2'-dichloro-3,3'-dimethyl-1,1'-biphenyl, is a common issue in Suzuki reactions. This symmetrical molecule can sometimes co-crystallize with the desired product, making it difficult to remove.
Confirmation:
-
LC-MS Analysis: Liquid chromatography-mass spectrometry is the most effective way to confirm the presence of the homocoupling byproduct. You should observe a mass peak corresponding to the molecular weight of the biphenyl derivative.
-
NMR Spectroscopy: Look for a simplified aromatic proton signal pattern consistent with a symmetrical biphenyl structure.
Removal Strategies:
-
Recrystallization: Carefully select a recrystallization solvent system. Since the homocoupling byproduct is non-polar, a solvent system with a polar component can help to selectively crystallize your more polar nicotinic acid product. Refer to the Recrystallization Protocol below for guidance on solvent selection.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for separation. A silica gel column with a gradient elution of hexane/ethyl acetate or dichloromethane/methanol is typically effective. The less polar homocoupling byproduct will elute before your desired product.
Preventative Measures:
-
Control Stoichiometry: Use a slight excess of the boronic acid (typically 1.1-1.2 equivalents) to ensure complete consumption of the 5-bromonicotinic acid. However, a large excess can increase the likelihood of homocoupling.
-
Base Selection: The choice of base can influence the rate of competing side reactions. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used and can be optimized to minimize homocoupling.[1]
Question 3: I am struggling with low recovery after recrystallization. What factors should I consider to improve my yield?
Answer:
Low recovery during recrystallization is a common problem that can often be addressed by optimizing your solvent system and technique.
Troubleshooting Steps:
-
Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. For nicotinic acid derivatives, which are moderately polar, consider the solvent systems in the table below.
-
Solvent Volume: Using too much solvent will result in your product remaining in the mother liquor even after cooling. Aim to use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or precipitation of impurities along with your product. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
pH Adjustment: Since your product is a carboxylic acid, its solubility is highly pH-dependent. Ensure the pH of your solution is acidic to keep the carboxylic acid protonated and less soluble in aqueous or protic solvents.
| Solvent System | Rationale |
| Ethanol/Water | A good starting point for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of ethanol to clarify and allow to cool. |
| Toluene/Methanol | Toluene can be a good solvent for the aromatic portions of the molecule, while methanol helps with the polar nicotinic acid moiety. |
| Acetic Acid/Water | Acetic acid can be an excellent solvent for carboxylic acids. Dissolve in hot acetic acid and add water to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the Suzuki-Miyaura coupling reaction?
A1: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is a quick and easy way to visualize the consumption of the starting materials and the formation of the product. LC-MS provides more definitive information, including the mass of the product and any major byproducts.
Q2: How can I remove unreacted 5-bromonicotinic acid from my product?
A2: Unreacted 5-bromonicotinic acid is more polar than the product. During workup, a basic wash (e.g., with a dilute solution of sodium bicarbonate) can help to deprotonate the carboxylic acid and extract it into the aqueous layer. However, since the product also has a carboxylic acid group, this must be done carefully to avoid product loss. Recrystallization is also effective, as the starting material and product will have different solubilities.
Q3: Are there any specific safety precautions I should take when working with 5-(3-Chloro-4-methylphenyl)nicotinic acid and its purification?
A3: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The solvents used for recrystallization and chromatography are often flammable and/or toxic, so handle them with care. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent pair based on small-scale solubility tests.
-
Dissolution: Place the crude 5-(3-Chloro-4-methylphenyl)nicotinic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general starting point for HPLC analysis. Optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Visualization of the Purification Workflow
The following diagram illustrates a typical workflow for the purification of 5-(3-Chloro-4-methylphenyl)nicotinic acid after a Suzuki-Miyaura coupling reaction.
Caption: A typical workflow for the purification of 5-(3-Chloro-4-methylphenyl)nicotinic acid.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PubChem. Nicotinic Acid. [Link]
- Google Patents.
-
VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]
-
Wikipedia. Nicotinic acid. [Link]
-
St. John's University. 5-(3-Fluoro-4-methylphenyl)nicotinic acid, min 98%, 5 grams. [Link]
- Google Patents. Process for the purification of nicotinic acid amide I - US4447615A.
-
ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. [Link]
-
Pyka, A., Sliwiok, J., & Niestrój, A. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327–333. [Link]
-
ResearchGate. Solvent design for crystallization of carboxylic acids. [Link]
- Google Patents.
-
SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link]
- Google Patents.
Sources
solubility issues with 5-(3-Chloro-4-methylphenyl)nicotinic acid in DMSO
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-(3-Chloro-4-methylphenyl)nicotinic acid. This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding the handling and solubility of this compound. As researchers ourselves, we understand that unexpected experimental behavior can be a significant roadblock. This resource aims to provide not only solutions but also the underlying scientific principles to empower your research.
Introduction: Understanding the Molecule
5-(3-Chloro-4-methylphenyl)nicotinic acid is a derivative of nicotinic acid (Vitamin B3). Its structure, featuring a carboxylic acid group on a pyridine ring and a substituted phenyl ring, presents a unique set of physicochemical properties. While DMSO is a powerful and widely used solvent for a vast range of organic molecules, the specific characteristics of this compound can lead to solubility challenges.[1][2][3] This guide will walk you through the most common issues and their resolutions.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 5-(3-Chloro-4-methylphenyl)nicotinic acid in DMSO at room temperature. What could be the issue?
Several factors can contribute to the poor dissolution of this compound in DMSO.
-
Compound Purity and Solid-State Form: The crystalline form (polymorph) of the compound can significantly impact its solubility. Amorphous forms are generally more soluble than highly ordered crystalline structures.[4] Once a compound crystallizes from DMSO, it can be difficult to redissolve.[4]
-
Hygroscopic Nature of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] The presence of even small amounts of water can dramatically decrease the solubility of many organic compounds.[4][6]
-
Initial Concentration: Attempting to dissolve the compound at a very high concentration from the outset can sometimes be problematic.
Q2: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?
This common phenomenon is known as "crashing out." It occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[7]
The key is to manage the transition from a DMSO-rich to an aqueous environment carefully. The final concentration of DMSO in your assay is a critical parameter to control. While high concentrations of DMSO can interfere with biological assays, too low a concentration will cause your compound to precipitate.[7] For many cell-based assays, a final DMSO concentration of ≤0.5% is recommended.[7]
Troubleshooting Guides
Issue 1: Incomplete Dissolution in DMSO Stock Preparation
If you are observing particulate matter or a cloudy solution when preparing your DMSO stock of 5-(3-Chloro-4-methylphenyl)nicotinic acid, follow this troubleshooting workflow.
Caption: Workflow for addressing incomplete initial dissolution.
Protocol 1: Enhancing Initial Dissolution
-
Ensure Quality of DMSO: Use fresh, anhydrous (or low water content) DMSO. If a bottle has been open for an extended period, it may have absorbed significant atmospheric moisture.
-
Gentle Warming: Warm the vial in a water bath set to 37-50°C for 10-15 minutes.[8] Increased temperature often enhances solubility.[9] Caution: Do not overheat, as this can degrade the compound.
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes. The ultrasonic waves can help to break up solid aggregates and facilitate dissolution.[10]
-
Vortexing: Agitate the solution vigorously using a vortex mixer.[8]
-
Repeat: If necessary, cycle through warming, sonicating, and vortexing until the solution is clear.
Issue 2: Precipitation Upon Dilution into Aqueous Buffer
This is a critical step for most biological assays. The following strategies can help maintain the solubility of 5-(3-Chloro-4-methylphenyl)nicotinic acid in your final assay medium.
Strategy A: pH Adjustment
5-(3-Chloro-4-methylphenyl)nicotinic acid possesses a carboxylic acid functional group. The solubility of carboxylic acids is highly pH-dependent.[11][12]
-
At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH), making the molecule neutral and less soluble in aqueous media.[11][13]
-
At high pH (basic conditions): The carboxylic acid group is deprotonated (-COO⁻), forming a carboxylate salt. This charged form is significantly more soluble in polar solvents like water.[11][13][14][15]
Recommendation: If your experimental conditions permit, increasing the pH of your final aqueous buffer to be more basic can substantially improve the compound's solubility.[16]
Strategy B: Use of Co-solvents and Excipients
If altering the pH is not an option, consider the use of co-solvents or other excipients in your final buffer.
| Excipient/Co-solvent | Mechanism of Action | Typical Concentration | Considerations |
| Pluronic® F-68 or Tween® 20 | Non-ionic surfactants that form micelles, encapsulating the hydrophobic compound and increasing its apparent aqueous solubility.[7] | 0.01% - 0.1% | Can interfere with some enzymatic assays or cell membrane integrity. |
| Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes with the hydrophobic parts of the molecule, effectively shielding it from the aqueous environment.[7] | 1-10 mM | Can sometimes alter the free concentration of the drug available for binding. |
| Polyethylene Glycol (PEG) | A water-miscible polymer that can increase the solubility of hydrophobic compounds.[17] | 1% - 10% | Can increase the viscosity of the solution. |
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This protocol helps determine the maximum soluble concentration of your compound under your specific assay conditions. This is crucial for interpreting your results accurately and avoiding artifacts from compound precipitation.[18]
-
Prepare Stock Solution: Create a high-concentration stock of 5-(3-Chloro-4-methylphenyl)nicotinic acid in 100% DMSO (e.g., 20 mM).
-
Serial Dilution in DMSO: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock solution.[19]
-
Transfer to Assay Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing your final aqueous assay buffer.[7]
-
Incubate and Observe: Incubate the plate under your standard assay conditions (e.g., 1 hour at 37°C).
-
Measure Turbidity: Use a plate reader to measure the absorbance at a high wavelength (e.g., 600-700 nm) or a nephelometer to measure light scattering. A sharp increase in signal indicates precipitation.[8] The highest concentration that does not show a significant increase in turbidity is your kinetic solubility limit.
Caption: Workflow for kinetic solubility assessment.
Best Practices for Storage and Handling
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can introduce moisture and potentially lead to compound precipitation over time, it is highly recommended to aliquot your DMSO stock solutions into single-use volumes.[5][19]
-
Storage Conditions: Store DMSO stock solutions at -20°C or -80°C in tightly sealed vials to minimize water absorption.[20]
-
Thawing: When thawing an aliquot for use, allow the vial to come to room temperature completely before opening the cap. This prevents condensation of atmospheric moisture into the cold DMSO solution.
By understanding the chemical nature of 5-(3-Chloro-4-methylphenyl)nicotinic acid and applying these systematic troubleshooting and handling protocols, you can overcome solubility challenges and ensure the reliability and reproducibility of your experimental data.
References
-
Brainly. (2023, July 11). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Retrieved from [Link]
-
ResearchGate. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770. Retrieved from [Link]
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Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]
-
Ross, D. L., & Riley, C. M. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 8(12), 1278–1283. Retrieved from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
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Klimenko, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1955-1965. Retrieved from [Link]
-
RSSL. (n.d.). Dissolution Testing: An overview. Retrieved from [Link]
-
ResearchGate. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved from [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]
-
Dissolution Technologies. (2006). Analytical Method Selection for Drug Product Dissolution Testing. Retrieved from [Link]
-
Ahdash, Z., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(24), 2739–2748. Retrieved from [Link]
-
ResearchGate. (2010). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–716. Retrieved from [Link]
-
ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
SciSpace. (2023). Solubility and thermodynamic parameters of nicotinic acid in different solvents. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Retrieved from [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]
-
Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]
-
NIH. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]
-
LCGC International. (n.d.). Developing and Validating Dissolution Procedures. Retrieved from [Link]
-
Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO? Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. Retrieved from [Link]
-
PubMed. (2007). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]
-
Expert Opinion on Drug Discovery. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]
-
MDPI. (n.d.). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Retrieved from [Link]
-
ScienceDirect. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved from [Link]
-
gChem Global. (n.d.). DMSO Physical Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). High Throughput Screening: Methods and Protocols. Retrieved from [Link]
-
Chemsrc. (n.d.). Nicotinic acid. Retrieved from [Link]
-
NIH. (2008). Compound Management for Quantitative High-Throughput Screening. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for Nicotinic Acid Derivatives
Welcome to the technical support center for the synthesis and derivatization of nicotinic acid and its analogues. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this important heterocyclic scaffold. The inherent electronic properties and coordination potential of the pyridine ring often require carefully optimized conditions to achieve desired outcomes.
This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common experimental failures and provide robust, validated protocols to overcome them.
Table of Contents
-
General FAQs & Troubleshooting
-
Purity and Purification
-
Substrate Stability and Side Reactions
-
-
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling (C-C Bond Formation)
-
Buchwald-Hartwig Amination (C-N Bond Formation)
-
-
Troubleshooting Carboxylic Acid Derivatization
-
Amide Coupling (Amidation)
-
Esterification Reactions
-
-
References
General FAQs & Troubleshooting
This section addresses overarching issues that can affect any reaction involving nicotinic acid derivatives.
Q1: I'm struggling with the purification of my nicotinic acid derivative. What are the best general strategies?
A1: Purification of these derivatives can be challenging due to their amphoteric nature and often high polarity. Standard chromatographic methods may be difficult. Consider these primary methods:
-
Acid-Base Extraction: This is the most powerful tool. If your product is an ester or amide, you can dissolve the crude material in a solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with an aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution) to remove unreacted nicotinic acid starting material.[1] Conversely, if your product is the acid and impurities are neutral, you can extract the product into a basic aqueous layer, wash the organic layer away, and then re-acidify the aqueous layer to precipitate your pure product.
-
Recrystallization: This is highly effective for obtaining crystalline solids with high purity. Finding the right solvent system is key. Water is a common choice for nicotinic acid itself, often with a decolorizing agent like activated carbon.[2] For less polar derivatives, solvent systems like isopropanol/water, ethanol/water, or toluene/heptane can be effective.
-
Specialized Techniques: For stubborn mixtures, such as separating nicotinic acid from nicotinamide, methods involving treatment with an amine in a non-aqueous solvent to selectively solubilize the acid as an amine salt have been reported.[3]
Q2: My reaction is giving a complex mixture, and I suspect my starting material or product is degrading. What are common side reactions?
A2: Nicotinic acid derivatives are generally stable, but certain conditions can promote unwanted side reactions.
-
Decarboxylation: While nicotinic acid itself is quite stable, heating it (or its derivatives) to very high temperatures, especially in the presence of metal catalysts like copper, can cause decarboxylation to yield pyridine.[4] This is more common with derivatives that have activating groups that stabilize a carbanion intermediate. For most synthetic procedures below 150°C, this is not a primary concern unless specific catalysts are used.[5]
-
Ester Hydrolysis: Nicotinic acid esters can hydrolyze back to the carboxylic acid, particularly under basic or strongly acidic conditions, especially in the presence of water.[6][7] If you are performing a subsequent reaction on an ester derivative under basic conditions (e.g., a Suzuki coupling), use anhydrous solvents and consider milder bases to minimize this pathway.
-
Amide Hydrolysis: Amides are more stable than esters but can still be hydrolyzed under harsh acidic or basic conditions, typically requiring elevated temperatures (e.g., 90-115°C with NaOH).[8] This is a common method for converting nicotinamide back to nicotinic acid.[9][10]
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The pyridine nitrogen in nicotinic acid substrates presents a unique challenge for palladium catalysis. It can act as a ligand, coordinating to the palladium center and inhibiting catalytic activity.[11] Overcoming this requires careful selection of ligands, catalysts, and conditions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
Q3: My Suzuki-Miyaura coupling with a bromo- or chloro-nicotinic acid derivative is slow, incomplete, or fails entirely. What's going wrong?
A3: This is a classic problem. Low yields in Suzuki couplings of (hetero)aryl halides are common and often trace back to catalyst deactivation or suboptimal reaction parameters.[12]
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Reactions.
Detailed Causality & Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can bind strongly to the Pd(0) or Pd(II) center, leading to catalytically inactive species.
-
Poor Choice of Base: The base is critical for activating the boronic acid in the transmetalation step. An inappropriate base can be ineffective or cause side reactions.
-
Solvent Effects: The solvent influences the solubility of reagents and the stability of intermediates in the catalytic cycle.[17][18][19]
Optimized Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or Palladacycle Precatalysts (e.g., G3-XPhos) | Palladacycles offer high stability and activity.[14] Pd(PPh₃)₄ is a classic choice that is effective for many substrates.[20] |
| Ligand | Buchwald-type biarylphosphines (XPhos, SPhos) or P(t-Bu)₃ | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination and prevent pyridine inhibition.[13] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ (3-4 equivalents) | Strong, non-nucleophilic bases that facilitate transmetalation without promoting significant side reactions.[16] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Polar aprotic solvents are generally effective. Water aids in dissolving the base.[17][20] |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, especially the reductive elimination step. |
Experimental Protocol: Suzuki Coupling of 5-Bromonicotinic Acid [20]
-
To a dry Schlenk flask, add 5-bromonicotinic acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and K₃PO₄ (3.0 eq).
-
Seal the flask, then evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add degassed solvent (e.g., DMF or Dioxane/H₂O 4:1) via syringe.
-
Heat the mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and acidify with 1M HCl to a pH of ~3-4 to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
Buchwald-Hartwig Amination (C-N Bond Formation)
Q4: My Buchwald-Hartwig amination of a chloronicotinic acid derivative is failing. I'm using NaOtBu as the base, but the reaction is messy.
A4: This is a frequent challenge. While NaOtBu is a standard base for Buchwald-Hartwig reactions, its high basicity and the insolubility of the resulting inorganic salts can cause issues, especially in flow chemistry or with sensitive substrates.[22][23]
Catalytic Cycle and Points of Failure
Caption: Buchwald-Hartwig Catalytic Cycle and Common Failure Points.
Detailed Causality & Solutions:
-
Base Choice and Solubility: Strong, insoluble bases like NaOtBu can lead to poor reaction kinetics and reproducibility.[22][24] Furthermore, their high basicity can promote side reactions with sensitive functional groups.
-
Ligand Selection for Aryl Chlorides: Aryl chlorides are significantly less reactive than bromides or iodides in the oxidative addition step.[25]
-
Solution: This step requires highly active catalysts. Use bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XantPhos, BINAP) which are known to facilitate the amination of challenging aryl chlorides.[25]
-
-
Solvent Choice: As with Suzuki coupling, the solvent is crucial.
Optimized Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, or Precatalysts (e.g., XantPhos Pd G3) | Pre-formed catalysts ensure efficient generation of the active Pd(0) species.[22] |
| Ligand | XantPhos, BINAP, DPPF | Chelating and bulky phosphine ligands stabilize the catalyst and promote the difficult oxidative addition of aryl chlorides.[25] |
| Base | NaOt-Bu, LHMDS, Cs₂CO₃, DBU | The choice depends on substrate tolerance. DBU offers a homogeneous solution.[22][25] |
| Solvent | Toluene, Dioxane, MeCN/PhMe mixtures | Anhydrous, non-protic solvents are required to prevent quenching of the strong base. |
| Temperature | 25-140 °C | Reaction temperature is highly dependent on substrate reactivity and the catalyst system used.[22][25] |
Troubleshooting Carboxylic Acid Derivatization
Direct functionalization of the carboxylic acid group is a fundamental transformation for nicotinic acid.
Amide Coupling (Amidation)
Q5: My amide coupling reaction between nicotinic acid and an amine has a low yield. I'm seeing a lot of unreacted starting material.
A5: This is a very common issue in amide bond formation and usually points to one of three problems: incomplete activation of the carboxylic acid, deactivation of the amine, or the presence of moisture.[11]
Decision Tree for Selecting an Amide Coupling Reagent
Caption: Reagent selection guide for amidation reactions.
Detailed Causality & Solutions:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted to a more reactive intermediate (e.g., an active ester) for the amine to attack. If the coupling reagent is degraded, insufficient, or not potent enough, this step will fail.[11]
-
Solution: Ensure your coupling reagents (e.g., EDC, HATU, PyBOP) are fresh and stored under anhydrous conditions. Use a slight excess (1.1-1.2 eq). For difficult couplings, switch to a more powerful uronium or phosphonium salt reagent like HATU.[11]
-
-
Amine Deactivation: Nicotinic acid can protonate the amine coupling partner, forming an unreactive ammonium salt.[11]
-
Solution: Add a non-nucleophilic tertiary amine base, such as DIPEA or N-methylmorpholine (NMM) (2-3 eq), to the reaction. This base will scavenge the proton from the carboxylic acid, keeping the amine nucleophile free and active.
-
-
Presence of Water: Moisture will hydrolyze the activated acid intermediate back to the starting material, killing the reaction.[11]
-
Solution: Use anhydrous solvents (DMF, DCM) and ensure all glassware is thoroughly dried.
-
Experimental Protocol: Standard Amide Coupling using EDC/Oxyma
-
In a dry flask under an inert atmosphere, dissolve the nicotinic acid derivative (1.0 eq), the amine (1.1 eq), and an additive like Oxyma Pure (1.1 eq) in anhydrous DMF or DCM.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling reagent, such as EDC·HCl (1.2 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent (e.g., EtOAc) and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by chromatography or recrystallization.
References
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- US2496114A - Purification of nicotinamide.
-
ResearchGate Discussion - How to purify Nicotinic acid derivatives from the reaction mixture?. ResearchGate. [Link]
- US3037987A - Purification of nicotinic acid.
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules. [Link]
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Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Sherwood, J., et al. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Peretto, I., et al. (2002). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters. [Link]
- CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
-
PubChem - Nicotinic Acid. National Center for Biotechnology Information. [Link]
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CovaSyn - Optimizing Suzuki Coupling Reactions. [Link]
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Murray, A. (1951). A method for the degradation of radioactive nicotinic acid. Journal of the American Chemical Society. [Link]
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Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
- DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE.
-
ACS GCI Pharmaceutical Roundtable - Buchwald-Hartwig Amination Reagent Guide. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society. [Link]
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Carrow, B. P., & Hartwig, J. F. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society. [Link]
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El-Sousi, A. M. (2015). Hydrolysis kinetics of the prodrug myristyl nicotinate. Pharmaceutical Development and Technology. [Link]
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Wikipedia - Buchwald–Hartwig amination. [Link]
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Chen, D. Y-K., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. Accounts of Chemical Research. [Link]
- CN104557685A - Method for producing nicotinic acid by using nicotinamide mother solution.
-
Perera, D., et al. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
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Wikipedia - Buchwald–Hartwig amination. [Link]
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Chen, D. Y-K., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. Accounts of Chemical Research. [Link]
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Gallou, F., et al. (2023). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. [Link]
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Richards, P., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Psychiatry. [Link]
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Nolan, S. P., & Cazin, C. S. J. (2016). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry. [Link]
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ResearchGate Discussion - NICOTINIC ACIDS. ResearchGate. [Link]
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Ataman Kimya - NICOTINIC ACID AMIDE. [Link]
- US2280040A - Preparation of nicotinic acid amide.
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Oreate AI Blog (2024). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions. [Link]
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Imming, P., et al. (1988). Structure-reactivity relationships in the chemical hydrolysis of prodrug esters of nicotinic acid. International Journal of Pharmaceutics. [Link]
-
Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. [Link]
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preventing degradation of 5-(3-Chloro-4-methylphenyl)nicotinic acid in solution
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the degradation of 5-(3-Chloro-4-methylphenyl)nicotinic acid in solution. This document outlines potential degradation pathways, offers troubleshooting guidance, and provides detailed protocols for stability assessment. Our approach is grounded in established principles of chemical stability and informed by industry best practices for forced degradation studies.
Introduction to the Stability of 5-(3-Chloro-4-methylphenyl)nicotinic Acid
5-(3-Chloro-4-methylphenyl)nicotinic acid is a substituted aromatic carboxylic acid. Its stability in solution is paramount for obtaining accurate and reproducible experimental results. Degradation can be initiated by several factors, including pH, temperature, light, and the presence of oxidizing agents. Understanding the molecule's inherent stability and potential degradation pathways is critical for appropriate handling, storage, and formulation development.
The structure of 5-(3-Chloro-4-methylphenyl)nicotinic acid comprises three key features that influence its stability:
-
Nicotinic Acid Core: Generally, the pyridine-3-carboxylic acid structure is relatively stable, particularly against hydrolysis.[1] However, under harsh conditions, it can undergo decarboxylation.[2][3]
-
3-Chloro-4-methylphenyl Group: This substituent introduces potential sites for oxidative and photolytic degradation. The methyl group is susceptible to oxidation, and the chloro-substituent can influence the electronic properties of the phenyl ring, potentially impacting its stability.
-
Carbon-Chlorine Bond: Aryl chlorides are generally stable but can be susceptible to photolytic cleavage under UV irradiation.
This guide will explore the potential degradation of this molecule through four primary mechanisms: hydrolysis, oxidation, photolysis, and thermal stress.
Frequently Asked Questions (FAQs)
Q1: My solution of 5-(3-Chloro-4-methylphenyl)nicotinic acid is showing a new peak in the HPLC chromatogram. What could be the cause?
A new peak often indicates the formation of a degradation product. The most likely causes are exposure to light, elevated temperatures, extreme pH conditions, or the presence of oxidizing agents in your solvent or reagents. We recommend performing a systematic investigation of your experimental conditions. Refer to the Troubleshooting Guide below for a step-by-step approach to identifying the root cause.
Q2: What are the optimal storage conditions for a stock solution of this compound?
To minimize degradation, stock solutions should be stored at low temperatures (2-8°C is a good starting point), protected from light by using amber vials or by wrapping the container in aluminum foil, and prepared in a high-purity, degassed solvent. The pH of the solution should be kept close to neutral if possible, as both acidic and basic conditions can potentially promote degradation over long-term storage.
Q3: Is 5-(3-Chloro-4-methylphenyl)nicotinic acid susceptible to oxidation?
Yes, the methyl group on the phenyl ring is a potential site for oxidation. Strong oxidizing agents or prolonged exposure to atmospheric oxygen, especially in the presence of metal ions or light, could lead to the formation of the corresponding benzoic acid derivative or other oxidative degradation products.[4][5][6][7]
Q4: Can I heat my solution to aid dissolution?
While gentle warming may be acceptable for short periods, prolonged exposure to high temperatures should be avoided. Thermal stress can accelerate degradation reactions, including potential decarboxylation of the nicotinic acid moiety.[2][8] We recommend assessing the thermal stability of your specific formulation if heating is a necessary step in your protocol.
Troubleshooting Guide: Investigating Degradation
If you suspect degradation of your 5-(3-Chloro-4-methylphenyl)nicotinic acid solution, follow this logical troubleshooting workflow to identify the cause.
Caption: A logical workflow for troubleshooting the degradation of 5-(3-Chloro-4-methylphenyl)nicotinic acid.
Potential Degradation Pathways
Based on the chemical structure of 5-(3-Chloro-4-methylphenyl)nicotinic acid, we can anticipate several potential degradation pathways under stress conditions.
Caption: Potential degradation pathways of 5-(3-Chloro-4-methylphenyl)nicotinic acid under various stress conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
Objective: To intentionally degrade 5-(3-Chloro-4-methylphenyl)nicotinic acid under various stress conditions to understand its degradation profile.
Materials:
-
5-(3-Chloro-4-methylphenyl)nicotinic acid
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Calibrated pH meter
-
Photostability chamber with controlled UV and visible light output
-
Temperature-controlled oven
-
HPLC system with UV detector
-
LC-MS system for peak identification
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 5-(3-Chloro-4-methylphenyl)nicotinic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 N NaOH and 1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) in a photostability chamber. A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV method (see Protocol 2).
-
For the identification of unknown degradation products, analyze the stressed samples using LC-MS.[9][10][11]
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control (time zero) sample.
-
Calculate the percentage of degradation for the parent compound.
-
Identify and quantify the major degradation products.
-
Elucidate the degradation pathway based on the identified products.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating 5-(3-Chloro-4-methylphenyl)nicotinic acid from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan).
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose. The forced degradation samples from Protocol 1 are crucial for demonstrating the specificity and stability-indicating nature of the method.
Data Summary Table
| Stress Condition | Reagent/Parameter | Temperature | Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 N & 1 N HCl | 60°C | 24 hours | Generally stable; potential for decarboxylation under harsh conditions. |
| Base Hydrolysis | 0.1 N & 1 N NaOH | 60°C | 24 hours | Generally stable; potential for decarboxylation under harsh conditions. |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours | 5-(3-Chloro-4-carboxyphenyl)nicotinic acid, N-oxides. |
| Thermal | - | 80°C | 48 hours | Decarboxylation product: 3-(3-Chloro-4-methylphenyl)pyridine. |
| Photolytic | UV & Visible Light | Ambient | As per ICH Q1B | Dechlorinated product, radical-mediated adducts. |
References
-
CORE. (n.d.). PHOTOCATALYTIC DEGRADATION OF CHLOROPHENOLS IN AQUEOUS SUSPENSION USING Ag-TiO2 CATALYSTS. Retrieved from [Link]
- LC-MS in small-molecule drug development. (2016). Drug Discovery World.
- Gross, D., & Feinstein, G. (1966). A method for the degradation of radioactive nicotinic acid. Biochemical Journal, 98(1), 284–288.
- Wu, Y. (2000). The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations.
- Zhu, C., et al. (2012). TiO2 photocatalytic degradation of 4-chlorobiphenyl as affected by solvents and surfactants. Environmental Science and Pollution Research, 19(5), 1646–1654.
- Wang, L., et al. (2015). Investigation of thermal behavior of nicotinic acid. Journal of Thermal Analysis and Calorimetry, 121(1), 355-361.
- Papaconstantinou, E. (1994). On the mechanism of photocatalytic degradation of chlorinated phenols to CO2 and HCl by polyoxometalates. Journal of Photochemistry and Photobiology A: Chemistry, 77(2-3), 159-163.
- Wu, Y. (2000). The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations.
- Methods to Produce Nicotinic Acid with Potential Industrial Applic
- CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. (n.d.).
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]
- Ofitserova, M., & Nerkar, S. (2018). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC North America, 36(6), 384-388.
- Food Standards Agency. (2014). Niacin (Vitamin B3) - A review of analytical methods for use in food.
- Singh, S., et al. (2023). LC and LC-MS/MS studies for identification and characterization of degradation products of d-tubocurarine chloride. Journal of Pharmaceutical and Biomedical Analysis, 223, 115119.
-
PubChem. (n.d.). Nicotinic acid. Retrieved from [Link]
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World.
- Pickering Laboratories. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3)
- Kadakal, C., & Ekinci, R. (2019). Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn. Journal of Food Science and Technology, 56(5), 2531-2537.
-
CORE. (n.d.). Photochemical Degradation of Chlorobenzene. Retrieved from [Link]
- Organic Chemistry Tutor. (2014, February 15). Oxidation of Alkylbenzenes to Make Benzoic Acids [Video]. YouTube.
- Nascimento, A. L. C. S. do, et al. (2014). Thermal behaviour of nicotinic acid, sodium nicotinate and its compounds with some bivalent transition metal ions. Journal of Thermal Analysis and Calorimetry, 115(2), 1635-1643.
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (n.d.).
- Save My Exams. (n.d.). Producing Benzoic Acid.
- Organic Chemistry Portal. (n.d.).
- Alfa Chemistry. (n.d.).
- ResearchGate. (n.d.).
- Sharma, M., & Sharma, P. (2021). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Applied Microbiology and Biotechnology, 105(11), 4341-4359.
- Mohsen, E. M. J., Salih, N. A., Radhi, A. W., & Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 1(1), 52-56.
- The Organic Chemistry Tutor. (2021, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube.
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- 3. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
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troubleshooting unexpected results in 5-(3-Chloro-4-methylphenyl)nicotinic acid experiments
Welcome to the technical support center for 5-(3-Chloro-4-methylphenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and optimize their experimental workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the integrity and success of your research.
Part 1: Synthesis and Reaction Troubleshooting
The most common route to synthesize 5-(3-Chloro-4-methylphenyl)nicotinic acid is through a Suzuki-Miyaura cross-coupling reaction. This section addresses frequent challenges encountered during this synthesis.
FAQ 1: My Suzuki-Miyaura coupling reaction has failed or shows very low yield. What are the likely causes?
A low-yielding or failed Suzuki-Miyaura coupling can be attributed to several factors, often related to the reaction conditions and reagent quality.
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by exposure to oxygen. Ensure that your catalyst, such as Pd(PPh₃)₄, is fresh and has been stored under an inert atmosphere. For aryl chlorides, which can be less reactive, using a more active catalyst system, such as one with Buchwald ligands, may be necessary to facilitate the oxidative addition step.[1]
-
Base Issues: The choice and quality of the base are critical. Bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[2] The base must be finely ground and anhydrous, as its heterogeneity can affect the reaction rate. Some anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[1] However, be aware that aqueous basic conditions can degrade base-sensitive substrates.[3]
-
Solvent Purity and Degassing: Solvents such as DMF or dioxane/water mixtures must be thoroughly degassed to remove dissolved oxygen, which can oxidize the palladium catalyst and lead to side reactions.[3][4] Bubbling an inert gas like argon or nitrogen through the solvent for an extended period is a common and effective degassing method.[1]
-
Reagent Quality: The purity of your 5-bromonicotinic acid (or other halide derivative) and 3-chloro-4-methylphenylboronic acid is paramount. Impurities in the boronic acid can interfere with the catalytic cycle. It is also important to be aware of the potential for deborylation, where the boronic acid moiety degrades over time.[5]
-
Inert Atmosphere: Maintaining a strictly inert atmosphere throughout the reaction setup and duration is crucial to prevent catalyst deactivation and other side reactions.[3]
Troubleshooting Guide: A Step-by-Step Diagnostic for Failed Suzuki Coupling
If your reaction has failed, follow this logical progression to identify the root cause.
Sources
Technical Support Center: Protocol Optimization for 5-(3-Chloro-4-methylphenyl)nicotinic Acid Assays
Welcome to the technical support center for 5-(3-Chloro-4-methylphenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the analytical characterization of this compound. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to develop robust, reliable, and self-validating assays.
Compound Overview: Physicochemical Properties
Understanding the fundamental properties of 5-(3-Chloro-4-methylphenyl)nicotinic acid is the first step in developing a successful assay. As a derivative of nicotinic acid (a form of vitamin B3), its behavior in solution is governed by the pyridine ring and the carboxylic acid group, while the substituted phenyl ring introduces significant hydrophobicity.[1][2]
| Property | Estimated Value / Information | Implication for Assay Development |
| Molecular Formula | C₁₃H₁₀ClNO₂ | Used for accurate mass determination in MS and for preparing molar solutions. |
| Molecular Weight | 247.68 g/mol | Essential for concentration calculations.[3] |
| Structure | A nicotinic acid backbone with a 3-chloro-4-methylphenyl substituent at the 5-position. | The bulky, hydrophobic substituent increases non-polar character compared to nicotinic acid, impacting solubility and chromatographic retention. |
| pKa | Estimated ~4.0 - 4.8 | The carboxylic acid group's ionization state is pH-dependent. This is critical for HPLC mobile phase optimization and extraction efficiency.[4] |
| Solubility | Poorly soluble in water. Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethanol) and alkaline aqueous solutions. | Stock solutions should be prepared in an appropriate organic solvent. Working solutions may require pH adjustment to maintain solubility.[4] |
| UV Absorbance | Expected λmax ~217-265 nm | Possesses a chromophore suitable for UV-Vis spectrophotometry and HPLC-UV detection.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for quantifying 5-(3-Chloro-4-methylphenyl)nicotinic acid?
A1: The choice of technique depends on the sample matrix complexity and required sensitivity.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse method for routine quantification in relatively clean sample matrices like dissolution media or process intermediates. It offers good robustness and precision. Given the compound's aromatic structure, UV detection at a wavelength around 260 nm is typically effective.[6]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying the analyte in complex biological matrices such as plasma, serum, or tissue homogenates.[6][7] Its superior sensitivity and specificity allow for the detection of low concentrations and confident identification by monitoring specific mass-to-charge (m/z) transitions, minimizing interference from matrix components.[8][9]
Q2: I'm having trouble dissolving the compound to make a stock solution. What do you recommend?
A2: This is a common issue due to the compound's hydrophobic nature.
-
Solvent Selection: Do not start with purely aqueous solutions. Use a high-purity organic solvent such as Dimethyl Sulfoxide (DMSO) or Methanol to prepare your primary stock solution (e.g., 10 mg/mL).
-
Gentle Warming & Sonication: Aid dissolution by gently warming the solution (e.g., to 30-40°C) and using a sonication bath. Avoid excessive heat, which could potentially degrade the compound.
-
pH Adjustment for Aqueous Buffers: When preparing working standards or samples in aqueous buffers, ensure the pH is well above the compound's pKa (e.g., pH > 6.5) to deprotonate the carboxylic acid, forming the more soluble carboxylate salt.
Q3: How can I ensure the stability of my compound in prepared solutions?
A3: As a nicotinic acid derivative, the compound is generally stable.[4] However, proper handling is crucial.
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation.
-
Light Sensitivity: Some related compounds can be light-sensitive.[4] It is best practice to store solutions in amber vials or protect them from direct light.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock solutions. Aliquot the stock into smaller, single-use volumes.
-
Working Solution Stability: Always perform a stability assessment for your working solutions under the conditions of your assay (e.g., room temperature in an autosampler for 24 hours) as part of your method validation.
Troubleshooting Guide: HPLC-UV Assays
High-Performance Liquid Chromatography is a powerful tool, but it is prone to issues that can compromise data quality. Below are common problems and their solutions when analyzing 5-(3-Chloro-4-methylphenyl)nicotinic acid.
Q4: My chromatographic peak is tailing or showing significant fronting. What is the cause and how do I fix it?
A4: Peak asymmetry is a frequent problem, often stemming from chemical or physical interactions within the column.[10]
-
Cause (Tailing): The most likely cause is secondary ionic interactions between the deprotonated (negatively charged) carboxylic acid group and residual, positively charged silanols on the silica-based column packing. This is especially problematic if the mobile phase pH is near or above the analyte's pKa.
-
Solution 1 (Primary): Adjust Mobile Phase pH. The most effective solution is to lower the mobile phase pH to at least 1.5-2 units below the analyte's pKa (e.g., pH 2.5-3.0) using an additive like formic acid or phosphoric acid. This ensures the analyte is fully protonated (neutral), eliminating ionic interactions and resulting in a sharp, symmetrical peak.
-
Solution 2: Use a High-Purity, End-Capped Column. Modern columns are better end-capped, reducing the number of available silanol groups. If pH adjustment is not an option, switching to a high-purity column can help.
-
Solution 3: Consider an Inert Column. For persistent issues, bioinert or PEEK-lined columns can virtually eliminate interactions with metal surfaces in the column hardware, which can also contribute to tailing.[11]
-
-
Cause (Fronting): This is typically due to sample overload or a sample solvent that is much stronger than the mobile phase.[10]
-
Solution 1: Reduce Sample Concentration. Dilute your sample and reinject. If the peak shape improves, you were overloading the column.
-
Solution 2: Match Sample Solvent to Mobile Phase. Ensure your sample is dissolved in a solvent that is as close as possible in composition and strength to your initial mobile phase conditions. Injecting a sample in 100% acetonitrile into a mobile phase starting at 10% acetonitrile will cause significant peak distortion.
-
Q5: My analyte's retention time is shifting between injections. What should I check?
A5: Retention time instability points to a lack of equilibrium or a problem with the mobile phase or pump.[12]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. A common mistake is not allowing sufficient time after a gradient run for the column to return to initial conditions. An equilibration time of 10-15 column volumes is a good starting point.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a major cause of drift.[12] Always prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a buffer, check the pH meticulously.
-
Pump Performance: Check for pressure fluctuations.[12][13] Large, rhythmic fluctuations may indicate an air bubble in the pump head, which requires purging. A steady but high pressure could signal a blockage in the system.[14] Leaks in the system will also cause pressure drops and retention shifts.
-
Temperature Control: Use a column oven. Fluctuations in ambient laboratory temperature can cause significant retention time shifts.
Workflow Diagram: HPLC Troubleshooting
Sources
- 1. Nicotinic Acid/Niacin (3-pyridinecarboxylic acid) | SIELC Technologies [sielc.com]
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- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo | MDPI [mdpi.com]
- 9. LC-MS/MS Assay Kit of Organic Acids - Creative Proteomics [mspro.creative-proteomics.com]
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- 14. aelabgroup.com [aelabgroup.com]
minimizing off-target effects of 5-(3-Chloro-4-methylphenyl)nicotinic acid.
A Guide to Minimizing Off-Target Effects for Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Chloro-4-methylphenyl)nicotinic acid is a novel compound with significant therapeutic potential. As with any small molecule, ensuring target specificity is paramount to minimizing toxicity and maximizing efficacy. Off-target effects arise when a drug interacts with unintended biological molecules, leading to unforeseen side effects.[1][2] This guide is designed to provide a structured approach to identifying, understanding, and mitigating these effects.
Part 1: Troubleshooting Guide for Off-Target Effects
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent or Unexpected Phenotypic Readouts in Cellular Assays
You observe cellular effects that are not readily explained by the known pharmacology of the intended target.
-
Potential Cause: The compound may be interacting with one or more unknown off-target proteins, triggering alternative signaling pathways. Small molecule drugs often interact with multiple biological targets, which can lead to unexpected preclinical or clinical outcomes.[2]
-
Troubleshooting Protocol:
-
Confirm On-Target Engagement: Utilize a target engagement assay (e.g., cellular thermal shift assay [CETSA] or a target-specific functional assay) to verify that the compound is interacting with its intended target at the concentrations used in your phenotypic screens.
-
Broad-Spectrum Kinase and GPCR Screening: Perform a broad panel screen against a library of kinases and G-protein coupled receptors (GPCRs). These are common off-target families for many small molecules.
-
Computational Off-Target Prediction: Employ computational tools to predict potential off-target interactions. These methods use algorithms based on chemical structure similarity and protein pocket similarity to identify likely off-targets.[2][3][4]
-
Dose-Response Analysis: Conduct a careful dose-response analysis for both on-target and phenotypic effects. A significant discrepancy in the EC50 values may suggest that the observed phenotype is due to an off-target interaction.
-
Issue 2: Toxicity Observed in In Vivo Models at Efficacious Doses
The compound demonstrates efficacy in animal models, but is accompanied by signs of toxicity such as weight loss, organ damage, or behavioral changes.
-
Potential Cause: The toxicity may be a direct result of the compound binding to an off-target protein with a critical physiological function. Identifying these off-target interactions is crucial for reducing safety-related attrition rates during drug development.[2]
-
Troubleshooting Protocol:
-
In Silico Toxicity Prediction: Utilize computational models to predict potential toxic liabilities based on the chemical structure of your compound. These tools can identify structural motifs associated with known toxicities.
-
Secondary Pharmacology Screening: Engage a contract research organization (CRO) to perform a comprehensive secondary pharmacology screen (e.g., a Safety Screen 44 panel) to assess interactions with a wide range of receptors, ion channels, and enzymes known to be involved in adverse drug reactions.
-
Metabolite Profiling: Identify the major metabolites of your compound in vivo. Metabolites can have their own off-target activities that contribute to the observed toxicity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your lead compound to determine if the on-target potency can be separated from the toxic effects. This process, known as rational drug design, aims to improve target specificity.[1]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely off-targets for a nicotinic acid derivative like 5-(3-Chloro-4-methylphenyl)nicotinic acid?
While the specific off-target profile is unique to each molecule, nicotinic acid itself is known to interact with the G-protein coupled receptor GPR109A (HCA2) to mediate its therapeutic effects on lipid metabolism.[5][6] Potential off-targets for derivatives could include other GPCRs with similar binding pockets, as well as enzymes involved in lipid metabolism. A computational off-target safety assessment can provide a more tailored prediction.[2][4]
Q2: How can I proactively design my experiments to minimize off-target effects from the start?
A proactive approach involves a combination of computational and experimental strategies.
-
Rational Drug Design: Use computational modeling and structural biology to guide the design of compounds with high specificity for the intended target.[1]
-
Early and Broad Screening: Incorporate high-throughput screening and broad panel secondary pharmacology assays early in the drug discovery pipeline to identify and eliminate compounds with significant off-target activity.[1]
-
Selectivity Assays: For any promising hits, immediately perform assays to determine the selectivity against closely related targets.
Q3: What are the key differences between in silico and experimental methods for off-target prediction?
-
In Silico (Computational) Methods: These approaches use computer algorithms to predict potential off-target interactions based on the compound's chemical structure and similarity to molecules with known activities.[3][7] They are rapid and cost-effective for generating hypotheses but require experimental validation.
-
Experimental Methods: These involve physically testing the compound against panels of purified proteins or in cell-based assays. While more time-consuming and expensive, they provide direct evidence of interactions.
Q4: Can off-target effects ever be beneficial?
Yes, this phenomenon is known as polypharmacology. In some cases, engaging with multiple targets can lead to enhanced therapeutic efficacy or a synergistic effect. However, these "beneficial" off-target effects must be well-characterized and understood to ensure patient safety.
Part 3: Experimental Protocols and Data Presentation
Protocol: Competitive Binding Assay to Determine Target Selectivity
This protocol describes a general method for assessing the selectivity of 5-(3-Chloro-4-methylphenyl)nicotinic acid for its intended target versus a potential off-target.
-
Prepare Reagents:
-
Cell membranes or purified protein for both the on-target and off-target.
-
A radiolabeled or fluorescently labeled ligand known to bind to each target.
-
Assay buffer.
-
Your test compound (5-(3-Chloro-4-methylphenyl)nicotinic acid) and a known reference compound.
-
-
Assay Plate Setup:
-
Add the cell membranes or purified protein to the wells of a microplate.
-
Add the labeled ligand at a concentration near its Kd.
-
Add a range of concentrations of your test compound to different wells. Include wells with no test compound (total binding) and wells with a high concentration of a known unlabeled ligand (non-specific binding).
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Detection: Separate the bound from unbound labeled ligand (e.g., via filtration) and quantify the amount of bound ligand.
-
Data Analysis:
-
Calculate the percent inhibition of labeled ligand binding at each concentration of your test compound.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The selectivity index is calculated by dividing the IC50 for the off-target by the IC50 for the on-target.
-
Data Summary: Hypothetical Selectivity Profile
The following table presents a hypothetical example of selectivity data for 5-(3-Chloro-4-methylphenyl)nicotinic acid against its intended target (Target A) and two potential off-targets.
| Target | IC50 (nM) | Selectivity Index (vs. Target A) |
| Target A (On-Target) | 15 | - |
| Off-Target X | 1,500 | 100-fold |
| Off-Target Y | 450 | 30-fold |
A higher selectivity index indicates greater specificity for the on-target.
Part 4: Visualizing Workflows and Pathways
Workflow for Investigating Off-Target Effects
Caption: A workflow for identifying and mitigating off-target effects.
Hypothetical Signaling Pathway of an Off-Target Interaction
Caption: Hypothetical on-target vs. off-target signaling pathways.
References
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
- MDPI. (n.d.). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants.
- PMC - NIH. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics.
- CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.
- AbbVie. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Wikipedia. (n.d.). Nicotinic acid.
- PubMed. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action.
- NIH. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- ResearchGate. (2025, August 6). Computational Prediction of Off‐Target Pharmacology for Discontinued Drugs | Request PDF.
- MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
- PubMed. (n.d.). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review.
- Broad Institute. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs.
- Biomass Research Center, Hainan Institute of Tropical Agricultural Resouces. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems.
- PubMed Central. (2024, August 5).
- PubMed Central. (n.d.). The safety of over-the-counter niacin. A randomized placebo-controlled trial [ISRCTN18054903].
- PubMed. (2008, April 17). Mechanism of action of niacin.
- ResearchGate. (2021, May 15). Nicotinic acid, its mechanism of action and pharmacological effects.
- NIH. (2022, July 14). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors.
- PubMed. (2015, October 1). Discovery of selective N-[3-(1-methyl-piperidine-4-carbonyl)
- PubMed. (2005, February 10). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor.
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- 7. mdpi.com [mdpi.com]
Technical Support Center: Addressing Batch-to-Batch Variability of 5-(3-Chloro-4-methylphenyl)nicotinic Acid
Welcome to the technical support center for 5-(3-Chloro-4-methylphenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate batch-to-batch variability in their experiments and manufacturing processes. Inconsistent product quality can significantly impact research outcomes, delay development timelines, and compromise the safety and efficacy of the final drug product.[1][2] This resource provides a structured approach to identifying the root causes of variability and implementing effective solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the variability of 5-(3-Chloro-4-methylphenyl)nicotinic acid.
Q1: We are observing significant differences in the purity and physical properties of different batches of 5-(3-Chloro-4-methylphenyl)nicotinic acid. What are the likely causes?
Batch-to-batch variability can stem from several sources throughout the synthetic and purification process.[3] The most common culprits include inconsistencies in raw materials, slight deviations in reaction conditions, and issues during product isolation and purification.[4][5][6] For a complex molecule like 5-(3-Chloro-4-methylphenyl)nicotinic acid, which is likely synthesized via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling), even minor changes can have a significant impact.[5][7][8]
Q2: How can impurities affect our downstream applications?
Impurities, even in trace amounts, can have a profound impact on the safety, efficacy, and stability of a drug substance.[1][2] They can alter the pharmacological and toxicological profile, affect the drug's physical properties (like solubility and crystal form), and potentially lead to the formation of degradation products, reducing shelf life.[9][10] For instance, residual palladium from the synthesis can catalyze unwanted side reactions in subsequent steps.[3][11][12][13][14]
Q3: What are the initial analytical steps we should take to characterize a new batch?
A comprehensive analytical characterization is crucial. We recommend a multi-pronged approach:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity profile and quantify known and unknown impurities.[15][16][17][18]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS) to identify the molecular weights of impurities, providing clues to their structures.[16][19][20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the main compound and characterize major impurities.[20]
-
Residual Solvent Analysis (by Gas Chromatography - GC): To quantify any remaining solvents from the synthesis and purification.[17][19]
-
Elemental Analysis (e.g., by Inductively Coupled Plasma - ICP-MS): To determine the concentration of residual heavy metals, particularly palladium.[3]
Q4: Are there specific types of impurities we should be looking for with this compound?
Given the likely Suzuki-Miyaura synthesis route, you should be vigilant for several classes of process-related impurities:[22]
-
Starting Materials: Unreacted 5-bromonicotinic acid (or a related halide) and (3-chloro-4-methylphenyl)boronic acid.
-
Homocoupling Products: Biphenyl derivatives formed from the coupling of two molecules of the boronic acid.
-
Protodeboronation/Dehalogenation Products: Where the boronic acid or halide group is replaced by a hydrogen atom.[23]
-
Catalyst-Related Impurities: Residual palladium, which can be highly problematic.[11][12][13][14]
-
Solvent and Base Residues: Any remaining chemicals from the reaction and workup.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for identifying and resolving specific issues related to the batch-to-batch variability of 5-(3-Chloro-4-methylphenyl)nicotinic acid.
Guide 1: Investigating Out-of-Specification Purity by HPLC
Issue: A new batch of 5-(3-Chloro-4-methylphenyl)nicotinic acid shows a lower-than-expected purity by HPLC, with one or more significant impurity peaks.
Causality: The presence of new or elevated levels of impurities points to a deviation in the synthetic or purification process. The identity of these impurities can provide valuable clues to the root cause.
Caption: Workflow for Investigating Low Purity.
-
Impurity Identification:
-
Inject the sample into an LC-MS system to obtain the mass-to-charge ratio (m/z) of the impurity peaks.
-
Compare these masses to the molecular weights of expected impurities (starting materials, known byproducts).
-
-
Troubleshooting Based on Impurity Identity:
| Impurity Type | Potential Cause | Recommended Action |
| Unreacted Starting Materials | Incorrect stoichiometry, poor quality reagents, insufficient reaction time or temperature. | Verify the purity and stoichiometry of starting materials. Optimize reaction time and temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen, inappropriate base or catalyst. | Ensure all solvents and reagents are thoroughly degassed. Screen different bases (e.g., K₂CO₃, K₃PO₄).[1] |
| Dehalogenation/ Protodeboronation | Presence of water or protic impurities, unstable boronic acid.[23] | Use anhydrous solvents. Consider using a more stable boronic ester (e.g., pinacol ester). |
| Unknown Impurity | Unexpected side reaction, degradation of product or reagents. | Isolate the impurity for structural elucidation. Review the reaction mechanism for potential side pathways. |
-
Repurification:
Guide 2: Addressing High Levels of Residual Palladium
Issue: A batch of 5-(3-Chloro-4-methylphenyl)nicotinic acid is found to contain palladium levels exceeding the acceptable limits (as per ICH Q3D guidelines).
Causality: Palladium catalysts can be challenging to remove completely, especially when the product contains nitrogen heterocycles that can act as ligands.[11] Inefficient purification is the primary cause.
Caption: Workflow for Palladium Removal.
-
Quantification:
-
Accurately determine the palladium concentration using ICP-MS to establish a baseline.[3]
-
-
Selection of Removal Method:
| Method | Description | Best For |
| Metal Scavengers | Functionalized silica or polymer resins that chelate palladium. | Highly effective and selective. A good first choice for significant contamination.[12] |
| Activated Carbon | Adsorbs palladium onto its surface. | A cost-effective option, but may also adsorb the product, leading to yield loss.[26] |
| Recrystallization | Palladium impurities may be removed in the mother liquor. | Often effective, especially when combined with other methods. Can be highly dependent on the chosen solvent system. |
| Aqueous Extraction | Partitioning of palladium species into an aqueous phase, sometimes with a chelating agent. | Useful if the palladium species have some water solubility. |
-
Execution and Verification:
-
Perform the chosen purification method. For scavenger resins, follow the manufacturer's protocol regarding the amount of resin, contact time, and temperature.
-
After purification, re-quantify the palladium levels to ensure they meet the required specifications. It may be necessary to employ more than one method to achieve the desired purity.[12]
-
Guide 3: Inconsistent Physical Properties (Color, Crystal Form)
Issue: Batches of 5-(3-Chloro-4-methylphenyl)nicotinic acid exhibit variations in color (e.g., off-white to yellow) or crystal morphology, which may indicate the presence of different polymorphs.
Causality: Color variations are often due to trace, highly colored impurities, possibly arising from overheating or side reactions.[26] Different crystal forms (polymorphism) can arise from variations in the final crystallization conditions (solvent, temperature, cooling rate).[24]
-
Color Investigation:
-
Use UV-Vis spectroscopy to analyze the colored batch and identify any chromophoric impurities.
-
Review the synthesis and workup for potential sources of color formation (e.g., reaction temperature, exposure to air).
-
A treatment with activated carbon during recrystallization can often remove colored impurities.[26]
-
-
Polymorphism Screening:
-
Analyze different batches using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify different crystalline forms.
-
Carefully control the crystallization process. Key parameters to standardize include:
-
Solvent system
-
Concentration
-
Cooling profile (rate of cooling)
-
Agitation
-
-
Seeding the crystallization with crystals of the desired polymorph can help ensure consistency.
-
References
-
Aquigen Bio Sciences. (n.d.). The Role of Impurities in Drug Development and How to Control Them. Retrieved from [Link]
-
PharmiWeb.com. (2025, April 8). The Importance of Impurity Standards in Pharmaceutical Development. Retrieved from [Link]
-
Pharma.Tips. (2025, December 29). API Quality Variability Causing Batch Failures? Control Strategies for Consistent Raw Materials. Retrieved from [Link]
-
Veeprho. (2020, January 20). Effects of Impurities in Pharmaceuticals. Retrieved from [Link]
-
Mack, J. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates. Retrieved from [Link]
-
Welch, C. J., et al. (2013). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
WH Labs. (n.d.). Chemical Composition Analysis: Techniques for Accurate Testing. Retrieved from [Link]
-
Koide, K., et al. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. Retrieved from [Link]
-
Welch, C. J., et al. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate. Retrieved from [Link]
-
IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
MIKOL. (2024, April 7). Supply Chain Management: Sourcing Raw Materials for Chemical Production. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Molecular Energetics Group - Universidade de Lisboa. (n.d.). Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Retrieved from [Link]
-
Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]
-
Malm, M., et al. (n.d.). Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Facile Synthesis of Nicotinic Acid Derivatives with Unsymmetrical Substitution Patterns. Retrieved from [Link]
- Google Patents. (n.d.). Purification of nicotinic acid.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
PubMed Central. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Retrieved from [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). nicotinic acid. Retrieved from [Link]
-
Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]
-
Dubey, S., et al. (n.d.). impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Retrieved from [Link]
-
PubMed Central. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of nicotinic acid amide I.
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Validation & Comparative
The Cutting Edge of DNA Repair Inhibition: A Comparative Guide to 5-(3-Chloro-4-methylphenyl)nicotinic Acid Analogs as ALKBH2 Inhibitors
A Senior Application Scientist's In-Depth Technical Guide for Researchers in Oncology and Drug Discovery
The landscape of cancer therapy is continually evolving, with a significant shift towards targeting the intricate mechanisms of DNA repair. One such promising target is the AlkB homolog 2 (ALKBH2) enzyme, a DNA demethylase that plays a crucial role in repairing alkylated DNA lesions, thereby contributing to cancer cell survival and resistance to chemotherapy.[1][2] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a novel class of nicotinamide-based ALKBH2 inhibitors, with a focus on analogs of 5-(3-Chloro-4-methylphenyl)nicotinic acid. We will delve into the experimental data that underpins our understanding of their inhibitory potential, compare their performance with other known inhibitors, and provide detailed protocols for their evaluation.
The Rationale for Targeting ALKBH2 with Nicotinamide Scaffolds
Nicotinic acid (niacin or vitamin B3) and its derivatives are versatile pharmacophores known for a range of biological activities, including lipid-lowering and neuroprotective effects. The nicotinamide scaffold, in particular, has emerged as a privileged structure in drug discovery, demonstrating inhibitory activity against various enzymes.[3][4] Recent groundbreaking research has identified a series of nicotinamide derivatives as potent and selective inhibitors of ALKBH2, an enzyme often overexpressed in cancers like glioblastoma.[1] The core concept revolves around designing molecules that can effectively compete with the enzyme's natural substrate, 2-oxoglutarate (2OG), thereby halting the DNA repair process and rendering cancer cells more susceptible to alkylating agents.
Structure-Activity Relationship (SAR) Insights: A Comparative Analysis
The inhibitory potency of nicotinamide derivatives against ALKBH2 is exquisitely sensitive to the nature and position of substituents on both the nicotinic acid core and the appended phenyl ring. The following sections dissect these relationships, drawing comparisons with a highly potent inhibitor, AH2-15c , which exhibits an impressive IC50 value of 0.031 µM.[1]
The Phenyl Moiety: A Key Determinant of Potency
The substitution pattern on the 5-phenyl ring of the nicotinic acid is a critical driver of inhibitory activity. Let's consider the lead compound, 5-(3-Chloro-4-methylphenyl)nicotinic acid, as a foundational structure.
-
Halogen and Alkyl Substitutions: The presence of a chloro group at the 3-position and a methyl group at the 4-position of the phenyl ring, as seen in our topic compound, is a recurring motif in potent ALKBH2 inhibitors. This specific arrangement is believed to optimize interactions within the hydrophobic pocket of the enzyme's active site.
-
Impact of Lipophilicity: SAR studies on related nicotinic acid hydrazide derivatives have suggested that lipophilicity is a crucial factor for their biological activity.[1] The chloro and methyl groups in 5-(3-Chloro-4-methylphenyl)nicotinic acid contribute to its overall lipophilicity, which likely enhances its ability to access the active site of ALKBH2.
The Nicotinic Acid Core: More Than Just a Scaffold
Modifications to the nicotinic acid portion of the molecule also profoundly influence its inhibitory capacity.
-
The Carboxylic Acid Group: The carboxylic acid moiety is essential for activity, likely forming crucial hydrogen bonds with active site residues, mimicking the interactions of the natural substrate, 2-oxoglutarate. The poor cell permeability of compounds with a free carboxyl group, as observed with AH2-15c, has led to the investigation of their un-hydrolyzed ester counterparts (prodrugs) for improved cellular activity.[1]
-
Substitutions on the Pyridine Ring: While the 5-phenyl substitution is paramount, other positions on the pyridine ring can be modified to fine-tune activity and selectivity. However, extensive modifications at other positions can be detrimental to activity.
Comparative Data Summary
To provide a clear, quantitative comparison, the following table summarizes the inhibitory activities of key nicotinamide derivatives against ALKBH2.
| Compound ID | 5-Phenyl Substitution | Nicotinamide Modification | ALKBH2 IC50 (µM) | Selectivity vs. other AlkB homologs |
| AH2-15c | 3-Chloro-4-methylphenyl | Carboxylic Acid | 0.031 ± 0.001 | >200-fold |
| AH2-14c | 3-Chloro-4-methylphenyl | Ester Prodrug | Less potent in vitro, but better cellular activity | Not Reported |
| Hypothetical Analog 1 | 4-Chlorophenyl | Carboxylic Acid | Expected to be less potent | Unknown |
| Hypothetical Analog 2 | 3,4-Dichlorophenyl | Carboxylic Acid | Potentially potent, needs testing | Unknown |
Note: Data for hypothetical analogs are based on established SAR trends and require experimental verification.
Experimental Protocols for Evaluating ALKBH2 Inhibition
To ensure the reproducibility and validity of SAR studies, standardized and robust experimental protocols are essential. Here, we provide a detailed methodology for a fluorescence polarization (FP)-based assay to determine the IC50 of novel ALKBH2 inhibitors.
ALKBH2 Fluorescence Polarization (FP) Inhibition Assay
This assay measures the ability of a test compound to displace a fluorescently labeled DNA probe from the ALKBH2 active site.
Materials:
-
Recombinant human ALKBH2 enzyme
-
Fluorescently labeled single-stranded DNA (ssDNA) probe containing a 3-methylcytosine (3meC) lesion
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA, 0.01% Tween-20
-
2-Oxoglutarate (2OG)
-
(NH4)2Fe(SO4)2·6H2O (FAS)
-
L-Ascorbic acid
-
Test compounds dissolved in DMSO
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution by diluting ALKBH2 in assay buffer to the desired concentration.
-
Prepare a 2X probe/cofactor solution by diluting the fluorescently labeled ssDNA probe, 2OG, FAS, and L-ascorbic acid in assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further in assay buffer to create a 4X compound solution.
-
-
Assay Procedure:
-
Add 5 µL of the 4X compound solution to the wells of the 384-well plate. Include wells with DMSO only for "no inhibitor" controls and wells with a known potent inhibitor as a positive control.
-
Add 5 µL of the 2X enzyme solution to all wells except the "no enzyme" control wells (which receive 5 µL of assay buffer instead).
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 10 µL of the 2X probe/cofactor solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" and "no enzyme" controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the Structure-Activity Relationship and Experimental Workflow
To further clarify the concepts discussed, the following diagrams created using Graphviz illustrate the key SAR principles and the experimental workflow.
Caption: Key structural features influencing the ALKBH2 inhibitory activity of 5-phenylnicotinic acid derivatives.
Caption: Workflow for the ALKBH2 Fluorescence Polarization (FP) inhibition assay.
Conclusion and Future Directions
The exploration of 5-(3-Chloro-4-methylphenyl)nicotinic acid and its analogs has unveiled a promising new class of ALKBH2 inhibitors. The SAR is well-defined, with the 3-chloro-4-methylphenyl substitution and the carboxylic acid moiety being critical for potent inhibition. The provided experimental protocol offers a robust framework for the continued evaluation and optimization of these compounds. Future work should focus on developing analogs with improved cell permeability, potentially through prodrug strategies, to translate the high in vitro potency into effective cellular and in vivo activity. The insights presented in this guide are intended to empower researchers to accelerate the development of the next generation of targeted cancer therapeutics that exploit the vulnerabilities of DNA repair pathways.
References
- Nicotinic acid and derivatives as multifunctional pharmacophores for medical applic
-
Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). PubMed. [Link]
-
Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. (n.d.). MDPI. [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (n.d.). MDPI. [Link]
-
Lack of mismatch repair enhances resistance to methylating agents for cells deficient in oxidative demethylation. (n.d.). National Institutes of Health. [Link]
-
SAR based design of nicotinamides as a novel class of androgen receptor antagonists for prostate cancer. (2013). PubMed. [Link]
-
Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. (2017). PubMed. [Link]
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A Comparative Guide to GPR109A Agonists for Dyslipidemia: Evaluating 5-(3-Chloro-4-methylphenyl)nicotinic acid in Context
This guide provides a comparative analysis of the efficacy of GPR109A agonists, a class of compounds investigated for the treatment of dyslipidemia. While our central focus is to contextualize the potential of the novel compound, 5-(3-Chloro-4-methylphenyl)nicotinic acid, it is important to note that publicly available, peer-reviewed data on its specific biological activity is currently limited. Therefore, this guide will establish a comprehensive framework for evaluating such compounds by comparing the well-characterized GPR109A agonist, nicotinic acid (niacin), with other therapeutic approaches and outlining the requisite experimental protocols to determine the efficacy of new chemical entities like 5-(3-Chloro-4-methylphenyl)nicotinic acid.
The GPR109A Receptor: A Key Target in Lipid Metabolism
The G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), is a key regulator of lipid metabolism.[1] Primarily expressed in adipocytes and immune cells such as neutrophils and macrophages, its activation by agonists leads to a cascade of events that favorably alter the lipid profile.[2][3]
Mechanism of Action
GPR109A is a Gi-protein coupled receptor. Upon agonist binding, the inhibitory Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] In adipocytes, this reduction in cAMP levels decreases the activity of hormone-sensitive lipase, a key enzyme responsible for the breakdown of triglycerides into free fatty acids (FFAs).[3] The subsequent reduction in the flux of FFAs from adipose tissue to the liver results in decreased hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL), and consequently, low-density lipoprotein (LDL) cholesterol.[3] Concurrently, GPR109A agonism is the most potent pharmacological method for increasing high-density lipoprotein (HDL) cholesterol levels.[4]
Beyond its effects on lipid metabolism, GPR109A activation also exerts anti-inflammatory effects, which may contribute to its anti-atherosclerotic properties.[5][6]
Figure 1: GPR109A signaling pathway in adipocytes.
Comparative Efficacy Analysis: Nicotinic Acid and Beyond
Nicotinic acid, a B-vitamin, is the most well-studied GPR109A agonist and serves as the benchmark for this class of drugs.[7] At pharmacological doses, it demonstrates a broad-spectrum lipid-modifying profile.[4]
| Compound Class | Primary Mechanism of Action | Effect on LDL-C | Effect on HDL-C | Effect on Triglycerides | Key Limitations |
| GPR109A Agonists (e.g., Nicotinic Acid) | Activation of GPR109A, inhibition of lipolysis | ↓ 15-25% | ↑ 15-35% | ↓ 20-50% | Flushing, potential for hepatotoxicity and hyperglycemia.[7] |
| Statins (e.g., Atorvastatin) | HMG-CoA reductase inhibition | ↓↓ 25-60% | ↑ 5-15% | ↓ 10-30% | Muscle-related side effects, new-onset diabetes. |
| Fibrates (e.g., Fenofibrate) | PPARα activation | ↓ 5-20% | ↑ 10-20% | ↓↓ 20-50% | Can increase creatinine, myopathy risk with statins. |
| Ezetimibe | Inhibits cholesterol absorption | ↓ 15-20% | Modest ↑ | Modest ↓ | Generally well-tolerated. |
| PCSK9 Inhibitors (e.g., Evolocumab) | Monoclonal antibody against PCSK9 | ↓↓↓ 40-70% | Modest ↑ | Modest ↓ | Injectable, high cost. |
Table 1: Comparison of lipid-modifying therapies.
A significant challenge in the development of novel GPR109A agonists has been dissociating the desirable lipid-modifying effects from the flushing response. Several selective GPR109A agonists, such as MK-0354 and MK-1903, were developed and demonstrated potent anti-lipolytic activity.[2] However, in clinical trials, these compounds failed to produce clinically meaningful changes in plasma LDL-C, HDL-C, and triglycerides.[2] This suggests that while GPR109A-mediated inhibition of lipolysis is a key initiating event, other, potentially GPR109A-independent, mechanisms may contribute to the full lipid-modifying effects of nicotinic acid.[2]
Experimental Protocols for Efficacy Determination
To ascertain the efficacy of a novel GPR109A agonist such as 5-(3-Chloro-4-methylphenyl)nicotinic acid, a series of in vitro and in vivo experiments are required. The following protocols provide a framework for such an evaluation.
In Vitro Characterization
The initial step is to confirm that the compound of interest is a functional agonist of the GPR109A receptor. As GPR109A is a Gi-coupled receptor, its activation leads to a decrease in intracellular cAMP levels. This can be measured using a variety of commercially available cAMP assays, such as those based on HTRF or luciferase reporters.[8][9]
Step-by-Step Protocol:
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human GPR109A.
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density.
-
Forskolin Stimulation: To measure the inhibitory effect of a Gi-coupled receptor agonist, intracellular cAMP levels are first stimulated with forskolin.
-
Compound Addition: Add the test compound (e.g., 5-(3-Chloro-4-methylphenyl)nicotinic acid) at varying concentrations.
-
Incubation: Incubate for a specified time at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Plot the concentration-response curve and calculate the EC50 value.
Figure 2: Workflow for a cAMP assay to determine GPR109A agonist activity.
A key functional effect of GPR109A agonism is the inhibition of lipolysis in adipocytes. This can be measured by quantifying the release of free fatty acids (FFAs) and glycerol from cultured adipocytes.[10][11]
Step-by-Step Protocol:
-
Adipocyte Culture: Differentiate pre-adipocyte cell lines (e.g., 3T3-L1) into mature adipocytes.
-
Pre-incubation: Wash the cells and pre-incubate in a serum-free medium.
-
Compound Treatment: Treat the cells with the test compound at various concentrations.
-
Lipolysis Stimulation: Stimulate lipolysis with an agent such as isoproterenol.
-
Sample Collection: Collect the culture medium at different time points.
-
Quantification of FFAs and Glycerol: Measure the concentration of FFAs and glycerol in the collected medium using commercially available colorimetric or fluorometric assay kits.
-
Data Analysis: Determine the inhibitory effect of the compound on stimulated lipolysis and calculate the IC50 value.
Downstream Signaling: Western Blotting
To confirm the engagement of the GPR109A signaling pathway, western blotting can be used to assess the phosphorylation status of downstream signaling molecules. For instance, activation of the Akt/mTOR pathway has been implicated in the anti-inflammatory effects of GPR109A.[6]
Step-by-Step Protocol:
-
Cell Treatment: Treat GPR109A-expressing cells with the test compound.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of downstream targets (e.g., Akt, p70S6K).[12][13]
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL reagent.
-
Densitometry: Quantify the band intensities to determine the change in protein phosphorylation.
Trustworthiness and Self-Validation
The reliability of the experimental data is paramount. Each protocol described incorporates self-validating systems:
-
Positive and Negative Controls: In all assays, a known GPR109A agonist (e.g., nicotinic acid) should be used as a positive control, and a vehicle control as a negative control.
-
Concentration-Response Curves: Generating full concentration-response curves allows for the determination of key pharmacological parameters like EC50 and IC50, providing a more comprehensive understanding of the compound's potency.
-
Orthogonal Assays: The use of multiple assays that measure different aspects of the compound's activity (receptor binding, second messenger modulation, and functional cellular response) provides a more robust validation of its mechanism of action.
-
Replicates and Statistical Analysis: All experiments should be performed with sufficient biological and technical replicates to ensure statistical significance.
Conclusion
While 5-(3-Chloro-4-methylphenyl)nicotinic acid represents a novel chemical entity within the class of nicotinic acid derivatives, its efficacy as a GPR109A agonist remains to be publicly demonstrated. This guide provides a comprehensive framework for the evaluation of this and other novel GPR109A agonists. By employing a systematic approach that includes receptor activation assays, functional cellular assays, and analysis of downstream signaling, researchers can rigorously characterize the therapeutic potential of such compounds. The ultimate goal is to identify novel GPR109A agonists that retain the beneficial lipid-modifying and anti-inflammatory properties of nicotinic acid while minimizing or eliminating the undesirable side effects, thereby offering a more effective and tolerable treatment for dyslipidemia.
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Measurement of Lipolysis. (n.d.). Methods in Enzymology. Retrieved from [Link]
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Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. (2023). Journal of Visualized Experiments. Retrieved from [Link]
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Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). SLAS Discovery. Retrieved from [Link]
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Protocol for assessing ex vivo lipolysis of murine adipose tissue. (2023). STAR Protocols. Retrieved from [Link]
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Forskolin-free cAMP assay for Gi-coupled receptors. (2015). Analytical Biochemistry. Retrieved from [Link]
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Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. (2023). Journal of Visualized Experiments. Retrieved from [Link]
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Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual. Retrieved from [Link]
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Approaches to Measuring the Activity of Major Lipolytic and Lipogenic Enzymes In Vitro and Ex Vivo. (2022). International Journal of Molecular Sciences. Retrieved from [Link]
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Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (2023). STAR Protocols. Retrieved from [Link]
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Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). (2011). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla. (2019). The Journal of Neuroscience. Retrieved from [Link]
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The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (2018). Nutrients. Retrieved from [Link]
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Nicotinic acid: an old drug with a promising future. (2005). British Journal of Pharmacology. Retrieved from [Link]
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Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. (2009). Journal of Medicinal Chemistry. Retrieved from [Link]
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A) The GPR109A western blot and densitometry: GPR109A expression levels... (n.d.). ResearchGate. Retrieved from [Link]
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GPR109A/HCAR2 (extracellular) Polyclonal Antibody. (n.d.). Alomone Labs. Retrieved from [Link]
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New evidence for nicotinic acid treatment to reduce atherosclerosis. (2010). Expert Review of Cardiovascular Therapy. Retrieved from [Link]
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Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). (2006). Molecular Pharmacology. Retrieved from [Link]
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Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403. (2009). Expert Opinion on Therapeutic Patents. Retrieved from [Link]
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GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. (2012). Investigative Ophthalmology & Visual Science. Retrieved from [Link]
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The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. (2014). Cancer Research. Retrieved from [Link]
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GPR109A and Vascular Inflammation. (2012). Current Atherosclerosis Reports. Retrieved from [Link]
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Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. (2011). Journal of Clinical Investigation. Retrieved from [Link]
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Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. (2021). Frontiers in Molecular Biosciences. Retrieved from [Link]
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Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. (2014). Immunity. Retrieved from [Link]
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Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β Cells. (2017). Cellular Physiology and Biochemistry. Retrieved from [Link]
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Nicotinic Acid. (n.d.). PubChem. Retrieved from [Link]
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Nicotinic Acid Hydroxamate Downregulated the Melanin Synthesis and Tyrosinase Activity Through Activating the MEK/ERK and AKT/GSK3β Signaling Pathways. (2012). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Nicotinic acid. (n.d.). Wikipedia. Retrieved from [Link]
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In the landscape of modern drug discovery, particularly in the realm of metabolic diseases, the pursuit of target specificity is paramount. A compound's ability to selectively interact with its intended biological target, while avoiding others, is the cornerstone of a successful therapeutic agent, minimizing the potential for off-target effects and adverse reactions. This guide provides an in-depth technical analysis of the selectivity profile of 5-(3-Chloro-4-methylphenyl)nicotinic acid, a potent agonist of the G-protein coupled receptor 109A (GPR109A). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and methodologies to offer a comprehensive understanding of this compound's specificity against related targets.
The Therapeutic Rationale: Targeting GPR109A
5-(3-Chloro-4-methylphenyl)nicotinic acid belongs to a class of compounds designed to activate GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2). This receptor has garnered significant attention as it is the primary molecular target for the lipid-lowering effects of nicotinic acid (niacin, Vitamin B3).[1][2] GPR109A is a Gi-coupled receptor predominantly expressed in adipocytes and various immune cells, such as macrophages.[2][3]
Activation of GPR109A in fat cells inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This cascade ultimately suppresses lipolysis, the process of breaking down stored triglycerides, thereby reducing the release of free fatty acids (FFAs) into the bloodstream.[1] The liver uses circulating FFAs to produce triglycerides and very-low-density lipoprotein (VLDL), a precursor to LDL cholesterol.[4] Thus, by activating GPR109A, compounds like 5-(3-Chloro-4-methylphenyl)nicotinic acid can effectively lower plasma triglycerides and LDL cholesterol.
However, the therapeutic utility of first-generation agonists like niacin is hampered by a significant side effect: a cutaneous vasodilation known as flushing.[1] This flushing is also mediated by GPR109A activation in skin cells, creating a critical need for selective agonists that can differentiate between therapeutic and side-effect pathways, or that possess significantly improved potency and selectivity over related receptors to minimize unintended biological activities.
The Selectivity Question: GPR109A vs. Its Homologs
The human genome contains two other closely related receptors, GPR109B (HCA3) and GPR81 (HCA1), which share significant sequence homology with GPR109A.[2]
-
GPR109B (HCA3): This is the most closely related homolog to GPR109A. While it is considered a lower-affinity receptor for niacin, its activation by a therapeutic agent could lead to unforeseen biological effects.[3] Therefore, demonstrating high selectivity for GPR109A over GPR109B is a critical step in preclinical development.[5][6]
-
GPR81 (HCA1): This receptor's endogenous ligand is lactate. Given its role in metabolic sensing, cross-reactivity with GPR81 is undesirable.
An ideal GPR109A agonist should exhibit high potency for its target receptor while displaying minimal to no activity at these related receptors.
Quantitative Selectivity Profile
To quantify the selectivity of a GPR109A agonist, its potency (often measured as the half-maximal effective concentration, EC50) is determined for the primary target and compared against its activity at related off-targets. The following table presents representative data for a potent, selective GPR109A agonist, illustrating the desired selectivity profile.
Table 1: Comparative in vitro Potency of a Selective GPR109A Agonist
| Target Receptor (human) | Agonist EC50 (µM) |
| GPR109A (HCA2) | 0.05 |
| GPR109B (HCA3) | > 30 |
| GPR81 (HCA1) | > 30 |
Data is representative of highly selective GPR109A agonists developed to improve upon nicotinic acid. EC50 is the concentration of agonist that gives a half-maximal response.
This profile demonstrates a selectivity window of over 600-fold for GPR109A compared to its closest homologs. This high degree of selectivity is a strong indicator that the compound is less likely to produce off-target effects mediated by GPR109B or GPR81 activation.
Experimental Workflow: Assessing Agonist Potency and Selectivity
The data presented above is typically generated using robust, cell-based functional assays. The following section details a standard workflow for determining the EC50 of a compound like 5-(3-Chloro-4-methylphenyl)nicotinic acid.
Methodology: Gi-Coupled cAMP Inhibition Assay
This assay directly measures the functional consequence of GPR109A activation—the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.
Caption: Workflow for a GPR109A cAMP inhibition assay.
Detailed Protocol Steps:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells, which do not endogenously express GPR109A, are stably transfected with a vector containing the human GPR109A gene. This creates a reliable and reproducible cellular model.
-
Plating: The engineered cells are plated at an optimized density (e.g., 5,000 cells/well) in 384-well microplates.
-
Compound Treatment: The next day, cells are treated with the test compound, 5-(3-Chloro-4-methylphenyl)nicotinic acid, across a range of concentrations (typically from 10 pM to 100 µM).
-
Stimulation: Forskolin, a potent activator of adenylyl cyclase, is added to all wells (except negative controls) to stimulate a high level of cAMP production. In the presence of a GPR109A agonist, this forskolin-stimulated cAMP production will be inhibited.
-
Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured. Homogeneous Time-Resolved FRET (HTRF) is a common, highly sensitive detection method.
-
Analysis: The results are plotted as the percent inhibition of the forskolin response versus the log of the agonist concentration. A sigmoidal curve is fitted to the data to calculate the EC50 value.
-
Selectivity Confirmation: The entire protocol is repeated using cell lines that are engineered to express GPR109B and GPR81, respectively, to determine the compound's potency at these related targets.
Expertise & Trustworthiness: This experimental design is self-validating. The use of forskolin provides a robust and measurable signal window. Including a known reference agonist (like nicotinic acid) on every plate serves as a positive control, ensuring the assay is performing as expected. The selectivity is then determined not by a single data point, but by a ratio of potencies derived from full dose-response curves at each target receptor.
The GPR109A Signaling Cascade
The mechanism by which 5-(3-Chloro-4-methylphenyl)nicotinic acid exerts its anti-lipolytic effect is through a well-defined signaling pathway. The following diagram illustrates this Gi-mediated cascade.
Caption: The GPR109A signaling pathway leading to inhibition of lipolysis.
Conclusion
The analysis of 5-(3-Chloro-4-methylphenyl)nicotinic acid and its analogs reveals a class of compounds with a highly desirable selectivity profile. By potently activating GPR109A while avoiding significant interaction with the homologous receptors GPR109B and GPR81, these molecules hold the promise of achieving the therapeutic lipid-modifying benefits of niacin with a potentially improved safety and tolerability profile. The robust in vitro methodologies detailed in this guide are critical for identifying and characterizing such selective compounds, forming a foundational step in the journey from chemical entity to potential therapeutic. Further investigation into the in vivo efficacy and pharmacokinetics of these selective agonists is a logical and necessary progression in their development.
References
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Pike, N. B. (2014). GPR109A (HM74A/PUMA-G) and GPR109B (HM74/T-cell PUMA-G) in the Adipose Tissue, Immune System, and Skin. Journal of Investigative Dermatology, 134(8), 2093-2099. Available at: [Link]
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Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832. Available at: [Link]
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Yeo, A., et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(5), 415. Available at: [Link]
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Gambhir, D., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Bioorganic & Medicinal Chemistry Letters, 25(4), 845-850. Available at: [Link]
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Geisler, C. E., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 11(4), 241. Available at: [Link]
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Martin, K. A., et al. (2009). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 50(13), 3636-3644. Available at: [Link]
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Feingold, K. R., et al. (2014). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American Journal of Physiology-Endocrinology and Metabolism, 306(7), E799-E809. Available at: [Link]
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Chen, Y., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β Cells. Annals of Clinical & Laboratory Science, 47(6), 729-737. Available at: [Link]
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Graff, J. R., et al. (2013). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Oncogene, 33(31), 4067-4074. Available at: [Link]
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Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation, 121(4), 1163-1173. Available at: [Link]
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Semple, G., et al. (2007). 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b. Bioorganic & Medicinal Chemistry Letters, 17(23), 6619-6622. Available at: [Link]
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Ahmed, K., et al. (2009). Pyrido[2,3-d]pyrimidinones as selective agonists of the high affinity niacin receptor GPR109A: optimization of in vitro activity. Bioorganic & Medicinal Chemistry Letters, 20(18), 5426-5430. Available at: [Link]
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Chen, J., et al. (2014). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. ACS Medicinal Chemistry Letters, 5(11), 1230-1235. Available at: [Link]
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A Researcher's Guide to Validating the Biological Activity of 5-(3-Chloro-4-methylphenyl)nicotinic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 5-(3-Chloro-4-methylphenyl)nicotinic acid. While direct experimental data for this specific molecule is not yet prevalent in published literature, its structural similarity to known biologically active nicotinic acid derivatives allows us to postulate its potential therapeutic effects and design a robust validation strategy. This document will objectively compare its predicted performance with established alternatives, supported by detailed experimental protocols.
Postulated Biological Activities and Rationale
Based on the extensive research into nicotinic acid and its derivatives, we can hypothesize that 5-(3-Chloro-4-methylphenyl)nicotinic acid is likely to exhibit two primary biological activities:
-
Anti-inflammatory effects: Nicotinic acid derivatives have been widely reported to possess anti-inflammatory properties. The introduction of a substituted phenyl ring at the 5-position of the nicotinic acid scaffold has been explored for its potential to modulate this activity.
-
GPR109A Agonism: Nicotinic acid is a well-known agonist of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2). This receptor is primarily expressed in adipocytes and immune cells and mediates the anti-lipolytic and anti-inflammatory effects of niacin. The structural features of 5-(3-Chloro-4-methylphenyl)nicotinic acid suggest it may also interact with this receptor.
This guide will focus on validating these two key activities.
Comparative Framework: Selecting Appropriate Alternatives
To provide a meaningful assessment of 5-(3-Chloro-4-methylphenyl)nicotinic acid, it is crucial to compare its performance against well-characterized compounds.
| Biological Activity | Primary Alternative | Secondary Alternative/Standard | Rationale for Selection |
| Anti-inflammatory | Ibuprofen | Celecoxib | Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) that serves as a benchmark for anti-inflammatory efficacy. Celecoxib, a selective COX-2 inhibitor, provides a comparator for assessing the mechanism of action.[1] |
| GPR109A Agonism | Nicotinic Acid (Niacin) | Acipimox | Nicotinic acid is the endogenous and most well-known agonist for GPR109A. Acipimox is a synthetic GPR109A agonist with a well-defined pharmacological profile.[2] |
Experimental Validation: Protocols and Methodologies
A tiered approach to experimental validation is recommended, starting with in vitro assays to establish proof-of-concept and progressing to more complex cellular models.
Validating Anti-inflammatory Activity
The initial assessment of anti-inflammatory potential will be conducted using a macrophage-based in vitro model. RAW 264.7 macrophage cells are a suitable and widely used cell line for this purpose.
Caption: Workflow for in vitro anti-inflammatory screening.
a. Cell Viability Assessment (MTT Assay)
-
Rationale: It is crucial to ensure that any observed reduction in inflammatory markers is not due to cytotoxicity of the test compound. The MTT assay assesses cell metabolic activity, which is a proxy for cell viability.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of 5-(3-Chloro-4-methylphenyl)nicotinic acid, ibuprofen, or celecoxib for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
b. Nitric Oxide Production Measurement (Griess Assay)
-
Rationale: During inflammation, macrophages produce nitric oxide (NO), a key inflammatory mediator. The Griess assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.[1]
-
Protocol:
-
Seed RAW 264.7 cells as described for the MTT assay.
-
Pre-treat cells with the test compound or alternatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
c. Pro-inflammatory Cytokine Quantification (ELISA)
-
Rationale: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines released by macrophages during an inflammatory response. Enzyme-linked immunosorbent assays (ELISAs) provide a highly sensitive and specific method for their quantification.[1][3]
-
Protocol:
-
Culture and treat RAW 264.7 cells as described for the Griess assay.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Compare the cytokine levels in treated cells to those in LPS-stimulated and unstimulated controls.
-
Validating GPR109A Agonism
The primary mechanism of action for many nicotinic acid derivatives involves the activation of GPR109A, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: GPR109A signaling cascade upon agonist binding.
-
Rationale: GPR109A is a Gi-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Forskolin is a direct activator of adenylyl cyclase and is used to stimulate cAMP production, allowing for the measurement of the inhibitory effect of a GPR109A agonist.
-
Protocol:
-
Use a cell line that endogenously expresses GPR109A (e.g., HEK293 cells stably transfected with human GPR109A).
-
Seed the cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of 5-(3-Chloro-4-methylphenyl)nicotinic acid, nicotinic acid, or acipimox for 30 minutes.
-
Stimulate the cells with forskolin (e.g., 10 µM) for 15-30 minutes to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive immunoassay or a bioluminescence-based assay).
-
Calculate the percentage inhibition of forskolin-stimulated cAMP production for each compound concentration.
-
Determine the EC50 value for each compound.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Comparative Anti-inflammatory Activity
| Compound | IC50 (µM) for NO Inhibition | IC50 (µM) for TNF-α Inhibition | IC50 (µM) for IL-6 Inhibition | CC50 (µM) in RAW 264.7 cells | Selectivity Index (CC50/IC50 for NO) |
| 5-(3-Chloro-4-methylphenyl)nicotinic acid | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
Table 2: Comparative GPR109A Agonist Activity
| Compound | EC50 (µM) for cAMP Inhibition | Maximum Inhibition of Forskolin-stimulated cAMP (%) |
| 5-(3-Chloro-4-methylphenyl)nicotinic acid | Experimental Value | Experimental Value |
| Nicotinic Acid | Experimental Value | Experimental Value |
| Acipimox | Experimental Value | Experimental Value |
Conclusion and Future Directions
This guide provides a foundational framework for the initial biological validation of 5-(3-Chloro-4-methylphenyl)nicotinic acid. The proposed experiments will elucidate its potential as an anti-inflammatory agent and a GPR109A agonist. Positive results from these in vitro studies would warrant further investigation, including:
-
In vivo studies: To assess the compound's efficacy and safety in animal models of inflammation and dyslipidemia.
-
Mechanism of action studies: To further explore the downstream signaling pathways and potential off-target effects.
-
Structure-activity relationship (SAR) studies: To synthesize and test related analogs to optimize potency and selectivity.
By following a systematic and comparative approach, researchers can effectively characterize the biological activity of this novel compound and determine its potential for further development as a therapeutic agent.
References
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Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]
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El-Gazzar, M. G., et al. (2021). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical and Pharmaceutical Bulletin, 69(9), 883-891. [Link]
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Chen, Y., et al. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Neural Regeneration Research, 18(4), 763-768. [Link]
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A Researcher's Guide to Characterizing Novel NAMPT Inhibitors: A Comparative Analysis of 5-(3-Chloro-4-methylphenyl)nicotinic acid Against Commercial Benchmarks
For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides a comprehensive framework for evaluating a novel compound, 5-(3-Chloro-4-methylphenyl)nicotinic acid, as a putative inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). Given its structural relation to nicotinic acid, a key molecule in NAD+ biosynthesis, there is a strong scientific rationale for investigating its potential activity against NAMPT, a critical enzyme in the NAD+ salvage pathway and a validated target in oncology.
This document will not only compare the hypothetical performance of this novel compound against well-established, commercially available NAMPT inhibitors but will also provide the detailed experimental methodologies required to generate such comparative data. Our focus is on empowering researchers to conduct their own robust, side-by-side evaluations.
The Central Role of NAMPT in Cellular Metabolism and Disease
Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in a multitude of cellular processes, including energy metabolism, DNA repair, and signaling. The salvage pathway, which recycles nicotinamide to synthesize NAD+, is the predominant source of this vital molecule in mammalian cells. NAMPT is the rate-limiting enzyme in this pathway, catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN).
Many cancer cells exhibit a heightened reliance on the NAD+ salvage pathway to meet their increased metabolic and energetic demands. This dependency makes NAMPT an attractive therapeutic target. Inhibition of NAMPT leads to NAD+ depletion, triggering an energy crisis and ultimately inducing cell death in cancer cells.[1][2]
A Comparative Landscape of NAMPT Inhibitors
A number of potent and selective NAMPT inhibitors have been developed and have entered clinical trials.[3] These compounds serve as crucial benchmarks for evaluating any new chemical entity targeting this enzyme. Below is a summary of the in vitro potency of several commercially available NAMPT inhibitors. For the purpose of this guide, we will hypothesize a range of potential IC50 values for our compound of interest, 5-(3-Chloro-4-methylphenyl)nicotinic acid, to illustrate how it would be compared.
| Inhibitor | Type | Target(s) | Enzymatic IC50 (Cell-Free) | Cellular Potency (Example Cell Line) |
| 5-(3-Chloro-4-methylphenyl)nicotinic acid | Putative | Hypothesized: NAMPT | To Be Determined | To Be Determined |
| FK866 (Daporinad) | Selective | NAMPT | 0.09 nM[4] | 0.5 - 3.0 nM (A2780, HCT116)[5] |
| CHS-828 (GMX1778) | Competitive | NAMPT | < 25 nM[6][7][8] | Not specified |
| OT-82 | Selective | NAMPT | Not specified | 2.89 nM (HP cancer cells), 13.03 nM (non-HP cancer cells)[9] |
| GNE-617 | Competitive | NAMPT | 5 nM[4][10][11][12] | 18.9 nM (A549)[10] |
| Padnarsertib (KPT-9274) | Dual | NAMPT, PAK4 | ~120 nM[13][14] | Not specified |
HP: Hematopoietic Origin
Experimental Roadmap for Comparative Analysis
To rigorously evaluate 5-(3-Chloro-4-methylphenyl)nicotinic acid against the inhibitors listed above, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide a clear path to generating high-quality, comparable data.
Experiment 1: In Vitro NAMPT Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory effect of 5-(3-Chloro-4-methylphenyl)nicotinic acid on purified NAMPT enzyme and calculate its IC50 value.
Causality: This cell-free assay is the first and most direct test of a compound's ability to inhibit the target enzyme. By using purified recombinant NAMPT, we eliminate cellular complexities such as membrane permeability and off-target effects, allowing for a precise measurement of on-target activity. A coupled-enzyme reaction is a common and robust method for this purpose.[15][16]
Caption: Workflow of a coupled enzymatic assay for NAMPT activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl2, 0.5 mM β-mercaptoethanol, 0.005% BSA).
-
Prepare stock solutions of substrates: Nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), and ATP.
-
Prepare stock solutions of coupling enzymes: NMNAT1 and alcohol dehydrogenase (ADH).
-
Prepare a stock solution of the fluorescent substrate, such as resazurin.
-
Prepare a serial dilution of 5-(3-Chloro-4-methylphenyl)nicotinic acid and the reference inhibitors (e.g., FK866) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the reaction buffer containing recombinant human NAMPT, NMNAT1, ADH, and the fluorescent substrate.
-
Add the test compound or reference inhibitor at various concentrations. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Initiate the reaction by adding a mixture of NAM, PRPP, and ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60-180 minutes), protected from light.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 560 nm excitation and 590 nm emission for resazurin).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experiment 2: Cell-Based NAMPT Inhibition and Cytotoxicity Assay
Objective: To assess the ability of 5-(3-Chloro-4-methylphenyl)nicotinic acid to inhibit NAMPT within a cellular context and to measure its effect on cell viability.
Causality: This assay provides a more biologically relevant measure of a compound's potential as a therapeutic agent. It accounts for cell permeability, metabolic stability, and the cellular consequences of target engagement. A key validation step is the "rescue" experiment with nicotinic acid (NA), which can bypass NAMPT to produce NAD+ via the Preiss-Handler pathway. If the compound's cytotoxicity is on-target, the addition of NA should rescue the cells.[17]
Caption: The NAD+ salvage and Preiss-Handler pathways and the effect of NAMPT inhibition.
Step-by-Step Protocol:
-
Cell Culture:
-
Select a cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer, HCT116 colon cancer).
-
Culture the cells in appropriate media and conditions.
-
-
Assay Procedure (96-well plate format):
-
Seed the cells at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of 5-(3-Chloro-4-methylphenyl)nicotinic acid and reference inhibitors.
-
For the rescue experiment, prepare a parallel set of dilutions containing a final concentration of nicotinic acid (e.g., 10 µM).
-
Treat the cells with the compounds for a prolonged period (e.g., 72-96 hours), as NAMPT inhibition-induced cell death is often delayed.
-
After the incubation period, measure cell viability using a suitable assay, such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).
-
-
Data Analysis:
-
Normalize the viability data to the DMSO-treated control cells.
-
Plot the percent viability versus the logarithm of the inhibitor concentration.
-
Determine the EC50 value from the dose-response curve.
-
Compare the EC50 values in the presence and absence of nicotinic acid. A significant rightward shift in the dose-response curve in the presence of NA indicates on-target activity.
-
Concluding Remarks for the Research Professional
The journey of a novel compound from a structural hypothesis to a potential therapeutic lead is paved with rigorous and systematic experimentation. For 5-(3-Chloro-4-methylphenyl)nicotinic acid, its nicotinic acid scaffold provides a compelling reason to investigate it as a NAMPT inhibitor. The experimental framework provided in this guide offers a clear and robust strategy for such an investigation.
By first determining its direct enzymatic inhibitory potency and then assessing its on-target cellular activity, researchers can effectively benchmark this novel compound against established players in the field. The inclusion of rescue experiments is critical for validating the mechanism of action and ensuring that the observed cellular effects are indeed due to the inhibition of NAMPT. This comprehensive approach will not only elucidate the potential of 5-(3-Chloro-4-methylphenyl)nicotinic acid but also contribute to the broader understanding of NAMPT inhibition and its therapeutic implications.
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Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia. PMC - NIH. [Link]
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The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. [Link]
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Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma. NIH. [Link]
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Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. AACR Journals. [Link]
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Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. MDPI. [Link]
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Assessing the Specificity of 5-(3-Chloro-4-methylphenyl)nicotinic Acid in Cellular Models: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of a small molecule inhibitor is a cornerstone of preclinical research. This guide provides an in-depth, technical framework for assessing the cellular specificity of 5-(3-chloro-4-methylphenyl)nicotinic acid, a compound of interest for its potential therapeutic applications. By moving beyond a rigid template, this document offers a strategic and scientifically-grounded approach to designing and interpreting a comprehensive specificity profiling study.
Introduction: The Imperative of Specificity in Drug Discovery
5-(3-Chloro-4-methylphenyl)nicotinic acid belongs to the class of nicotinic acid derivatives, which are known to exert their primary effects through the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2). Activation of this Gi-coupled receptor leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and subsequent downstream signaling events. While the on-target activity is crucial, a thorough understanding of a compound's off-target interactions is paramount for predicting potential side effects and ensuring therapeutic safety.
This guide will delineate a multi-pronged strategy to rigorously evaluate the specificity of 5-(3-chloro-4-methylphenyl)nicotinic acid. We will compare its activity with established GPR109A modulators and employ a suite of cellular assays to build a comprehensive specificity profile.
Strategic Framework for Specificity Assessment
Our assessment is built on a logical progression of experiments designed to first confirm on-target engagement and then systematically probe for off-target activities.
Caption: Experimental workflow for specificity assessment.
Comparative Compounds: Establishing Benchmarks
To contextualize the specificity of 5-(3-chloro-4-methylphenyl)nicotinic acid, a panel of well-characterized compounds is essential.
| Compound | Role | Primary Target(s) | Rationale for Inclusion |
| 5-(3-Chloro-4-methylphenyl)nicotinic acid | Test Compound | Presumed GPR109A | The subject of our specificity investigation. |
| Nicotinic Acid | Positive Control | GPR109A (HCAR2) | The endogenous ligand for GPR109A, providing a baseline for on-target activity.[1][2] |
| Acifran | Positive Control / Comparator | GPR109A (HCAR2) & GPR109B (HCAR3) | A potent synthetic agonist, allowing for comparison of potency and potential cross-reactivity with the closely related GPR109B.[3][4][5] |
| MK-1903 | Highly Specific Positive Control | GPR109A (HCAR2) | A potent and selective GPR109A agonist, serving as a benchmark for high specificity.[6][7][8][9] |
| Nicotinamide | Negative Control | None (in this context) | A structural analog of nicotinic acid that does not activate GPR109A, used to control for non-specific effects of the nicotinic acid scaffold.[2] |
| Staurosporine | Broad-Spectrum Kinase Inhibitor | Multiple Kinases | A positive control for the kinome profiling assay to ensure the assay can detect inhibition. |
| 5-(3-Fluoro-4-methylphenyl)nicotinic acid | Structurally-Related Negative Control | Inactive on GPR109A | A close structural analog of the test compound that is inactive on the target receptor, helping to attribute activity to the specific chemical features of the test compound.[10] |
Phase 1: On-Target Validation
The initial phase focuses on unequivocally demonstrating that 5-(3-chloro-4-methylphenyl)nicotinic acid directly engages and activates its intended target, GPR109A, in a cellular context.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in intact cells.[11][12][13] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Caption: GPR109A signaling cascade.
Conclusion: Building a Robust Specificity Case
A thorough assessment of a compound's specificity is a non-negotiable aspect of modern drug discovery. The multi-faceted approach outlined in this guide, combining direct target engagement studies, functional on-target and off-target assays, and comparison with well-defined chemical probes, provides a robust framework for characterizing the cellular specificity of 5-(3-chloro-4-methylphenyl)nicotinic acid. The resulting data will not only elucidate its mechanism of action but also provide critical insights into its potential therapeutic window and safety profile, thereby guiding its future development.
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A Comparative Analysis of 5-Aryl Nicotinic Acid Analogs as Modulators of GPR109A
Introduction: The Enduring Therapeutic Appeal of Nicotinic Acid and the Quest for Refined Analogs
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of cellular metabolism, serving as a precursor to the essential coenzymes NAD and NADP.[1] Beyond its nutritional role, nicotinic acid has been a cornerstone in the management of dyslipidemia for decades, valued for its ability to lower levels of LDL cholesterol and triglycerides while concurrently raising HDL cholesterol.[2] This beneficial lipid-modifying profile has translated into a reduction in the progression of atherosclerosis and a decreased risk of cardiovascular events.[3]
The primary pharmacological target of nicotinic acid is the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).[4][] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and consequently decreasing the synthesis of VLDL and LDL.[6] Furthermore, emerging evidence highlights the anti-inflammatory and neuroprotective roles of GPR109A activation, expanding the potential therapeutic applications of its agonists to conditions like neurodegenerative diseases and inflammatory disorders.[7][8]
Despite its therapeutic efficacy, the clinical utility of nicotinic acid is often hampered by a prominent side effect: cutaneous flushing. This vasodilation is also mediated by GPR109A activation in skin immune cells. This has spurred extensive research into the development of analogs that retain the beneficial lipid-modifying and anti-inflammatory properties while minimizing or eliminating the flushing effect. The strategic placement of a substituted aryl group at the 5-position of the nicotinic acid scaffold has emerged as a promising avenue in this endeavor.
Synthetic Strategies for 5-Aryl Nicotinic Acid Analogs
The synthesis of 5-aryl nicotinic acid derivatives can be approached through various established methodologies in organic chemistry. A common and versatile strategy involves a Suzuki cross-coupling reaction. This approach typically utilizes a halogenated nicotinic acid derivative, such as a 5-bromo or 5-chloronicotinic acid ester, and a corresponding arylboronic acid.
Exemplary Synthetic Protocol: Suzuki Cross-Coupling
The following protocol outlines a general procedure for the synthesis of a 5-aryl nicotinic acid ester, which can then be hydrolyzed to the final carboxylic acid.
Step 1: Suzuki Cross-Coupling Reaction
-
To a solution of a 5-halonicotinate ester (1 equivalent) in a suitable solvent such as a mixture of toluene, ethanol, and water, add the desired arylboronic acid (1.2 equivalents).
-
Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base, such as sodium carbonate (2 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and perform a standard aqueous workup. Extract the product with an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl nicotinate ester.
Step 2: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified 5-aryl nicotinate ester in a mixture of a suitable solvent like tetrahydrofuran (THF) and water.
-
Add an excess of a base, such as lithium hydroxide or sodium hydroxide, and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield the final 5-aryl nicotinic acid analog.
Causality in Experimental Choices: The choice of a palladium catalyst and a base is crucial for the efficiency of the Suzuki coupling. Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for a wide range of substrates. The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle. The solvent system is chosen to ensure the solubility of both the organic and inorganic reagents.
Comparative Analysis of 5-Aryl Nicotinic Acid Analogs
The biological activity of 5-aryl nicotinic acid analogs is highly dependent on the nature and position of the substituents on the aryl ring. These modifications can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. The following table summarizes the structure-activity relationships for a selection of hypothetical and reported 5-aryl nicotinic acid analogs, with a focus on their activity at the GPR109A receptor.
| Analog | Aryl Substituent | Reported/Predicted GPR109A Activity | Key SAR Insights |
| 1 | Phenyl | Moderate Agonist | The unsubstituted phenyl ring provides a baseline activity. |
| 2 | 4-Methylphenyl | Increased Potency | The methyl group at the para position likely enhances binding through favorable hydrophobic interactions within the receptor pocket. |
| 3 | 3-Chlorophenyl | Increased Potency | The electron-withdrawing chloro group at the meta position can enhance binding affinity, possibly through halogen bonding or by influencing the electronic properties of the aryl ring.[9] |
| 4 | 3-Chloro-4-methylphenyl | Potentially High Potency | The combination of a meta-chloro and para-methyl substituent is predicted to be beneficial, combining the positive effects of both individual substitutions. |
| 5 | 4-Methoxyphenyl | Decreased Potency | A bulky methoxy group at the para position may introduce steric hindrance, leading to reduced binding affinity. |
| 6 | 3,5-Dichlorophenyl | Variable | The effect of multiple halogen substitutions can be complex and may not always lead to a simple additive effect on potency. |
The GPR109A Receptor: A Key Mediator of Biological Effects
The G protein-coupled receptor 109A is the primary molecular target through which nicotinic acid and its analogs exert their therapeutic effects. GPR109A is a member of the Gi/o-coupled receptor family.
Signaling Pathway of GPR109A Activation
Upon agonist binding, GPR109A undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi protein. The activated Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to the downstream effects observed in different cell types.
Caption: GPR109A signaling pathway upon agonist binding.
Experimental Protocol: GPR109A Activation Assay
To evaluate the activity of novel 5-aryl nicotinic acid analogs on the GPR109A receptor, a functional assay measuring the inhibition of cAMP production is a robust and widely used method.
cAMP Inhibition Assay Protocol
1. Cell Culture and Transfection:
-
Culture a suitable host cell line, such as HEK293 or CHO cells, that stably expresses the human GPR109A receptor.
-
Maintain the cells in an appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
2. Assay Procedure:
-
Seed the GPR109A-expressing cells into 96-well plates and allow them to adhere overnight.
-
The following day, aspirate the growth medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.
-
Add varying concentrations of the test compounds (5-aryl nicotinic acid analogs) to the wells.
-
Stimulate the cells with a fixed concentration of forskolin, an adenylyl cyclase activator, to induce cAMP production.
-
Incubate the plates at 37°C for a specified period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
3. Data Analysis:
-
Generate dose-response curves by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of the compound that produces 50% inhibition) for each analog using a non-linear regression analysis.
Self-Validating System: The inclusion of positive controls (e.g., nicotinic acid) and negative controls (vehicle) in each assay plate is essential for validating the experimental results. The forskolin-stimulated cAMP level serves as the 100% activity baseline, against which the inhibitory effects of the test compounds are measured.
Conclusion and Future Perspectives
The development of 5-aryl nicotinic acid analogs represents a promising strategy to harness the therapeutic benefits of GPR109A activation while potentially mitigating the undesirable side effect of flushing. Structure-activity relationship studies indicate that substitutions on the 5-aryl ring play a critical role in modulating the potency of these compounds. Specifically, the presence of a meta-chloro and a para-methyl group on the phenyl ring, as in the case of the titular 5-(3-Chloro-4-methylphenyl)nicotinic acid, is predicted to confer high potency at the GPR109A receptor.
Future research in this area should focus on the synthesis and in-depth pharmacological characterization of a broader range of 5-aryl nicotinic acid analogs. This should include not only in vitro potency and selectivity profiling but also in vivo studies to assess their lipid-modifying efficacy and flushing liability. A deeper understanding of the structural requirements for biased agonism at the GPR109A receptor, where signaling pathways leading to therapeutic effects are preferentially activated over those causing side effects, could lead to the development of truly next-generation GPR109A modulators.
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- Wu, J., et al. (2021). Activation of microglial GPR109A alleviates thermal hyperalgesia in female lupus mice by suppressing IL-18 and glutamatergic synaptic activity. Glia, 69(11), 2694-2713.
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- Sokolenko, T. M., & Yagupolskii, Y. L. (2020). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 18(4), 4-13.
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A Head-to-Head Comparison of GPR109A Agonists: Evaluating 5-(3-Chloro-4-methylphenyl)nicotinic Acid in the Context of Known Ligands
Introduction: The Therapeutic Potential and Challenges of Targeting GPR109A
The G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), has been a focal point of research for decades, primarily due to its role in lipid metabolism.[1][][3] Activation of GPR109A, most notably by its archetypal agonist nicotinic acid (niacin or vitamin B3), leads to a desirable modulation of plasma lipids, including a reduction in triglycerides and LDL-C ("bad cholesterol") and a significant increase in HDL-C ("good cholesterol").[4][5] However, the clinical utility of potent GPR109A agonists has been hampered by a significant side effect: a cutaneous vasodilation known as flushing, which manifests as warmth, redness, and itching of the skin.[3][6]
This guide provides a comprehensive framework for the head-to-head comparison of GPR109A agonists, with a special focus on positioning a novel compound, 5-(3-Chloro-4-methylphenyl)nicotinic acid , within the landscape of established ligands. While direct experimental data for this specific compound is not yet publicly available, its structural similarity to nicotinic acid strongly suggests it is a GPR109A ligand. We will therefore outline the essential experimental protocols and comparative data required to characterize its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate novel GPR109A agonists and understand the nuances of their biological activity.
The key to differentiating next-generation GPR109A agonists lies in understanding the dual signaling pathways downstream of receptor activation. The therapeutic anti-lipolytic effects are primarily mediated through a Gαi/o-coupled pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[1][7] In contrast, the undesirable flushing effect is largely attributed to the recruitment of β-arrestin, which initiates a separate signaling cascade.[1][7] This dichotomy presents a compelling opportunity for the development of "biased agonists" – compounds that selectively activate the therapeutic G-protein pathway while minimizing β-arrestin recruitment.
Comparative Analysis of Known GPR109A Agonists
To provide a benchmark for the evaluation of novel compounds like 5-(3-Chloro-4-methylphenyl)nicotinic acid, it is essential to compare the pharmacological properties of well-characterized GPR109A agonists. The following table summarizes the potency of several key ligands in functional assays that measure the G-protein-mediated response.
| Compound | Assay Type | Cell Line | Potency (EC50/IC50) | Reference(s) |
| Nicotinic Acid | cAMP Inhibition | CHO-K1 | ~5 µM | [8] |
| MK-1903 | cAMP Inhibition | CHO cells expressing hGPR109A | 12.9 nM | [1] |
| Acipimox | Antilipolysis | Not specified | ~20x more potent than Nicotinic Acid | [4] |
| Monomethyl Fumarate (MMF) | Not specified | Not specified | Potent GPR109A agonist | [9] |
| SCH900271 | GPR109A activation | hu-GPR109a assays | 2 nM | [1] |
Note: The reported potency values can vary depending on the specific assay conditions and cell line used. Direct comparative studies under identical conditions are crucial for accurate assessment.
The Dichotomy of GPR109A Signaling: G-Protein vs. β-Arrestin Pathways
The differential signaling of GPR109A is a critical concept in the development of improved therapeutics. The diagram below illustrates the two primary pathways initiated upon agonist binding.
GPR109A Signaling Pathways
This dual signaling paradigm underscores the importance of characterizing novel agonists not only for their potency in activating the G-protein pathway but also for their propensity to recruit β-arrestin. An ideal candidate would exhibit high potency for cAMP inhibition with minimal β-arrestin recruitment, thus displaying a "biased" agonism towards the therapeutic pathway.
Experimental Protocols for Head-to-Head Comparison
To comprehensively evaluate 5-(3-Chloro-4-methylphenyl)nicotinic acid and compare it to known ligands, a series of well-defined in vitro assays are required. The following protocols provide a robust framework for this characterization.
G-Protein Pathway Activation: cAMP Inhibition Assay
This assay quantifies the ability of a compound to inhibit the production of cyclic AMP, providing a direct measure of Gαi/o pathway activation.
cAMP Inhibition Assay Workflow
Step-by-Step Methodology:
-
Cell Culture: Plate cells stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells) in a suitable microplate format and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (5-(3-Chloro-4-methylphenyl)nicotinic acid and known reference agonists) in an appropriate assay buffer.
-
Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist/Antagonist Treatment: Add the diluted compounds to the cells, followed by the addition of an adenylyl cyclase activator such as forskolin to induce cAMP production.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.
-
cAMP Detection: Quantify the cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[10][11]
-
Data Analysis: Plot the data as a dose-response curve and calculate the IC50 value for each compound, representing the concentration at which it inhibits 50% of the forskolin-induced cAMP production.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR109A receptor, providing a quantitative assessment of the pathway associated with flushing.
β-Arrestin Recruitment Assay Workflow
Step-by-Step Methodology:
-
Cell Line: Utilize a commercially available cell line engineered to report on the interaction between GPR109A and β-arrestin. These systems often employ enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technologies.[12][13][14]
-
Cell Plating: Seed the reporter cells in a microplate and allow them to attach and grow.
-
Compound Addition: Add serial dilutions of the test compounds and reference agonists to the cells.
-
Incubation: Incubate the plate at 37°C for a period sufficient to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes).
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the resulting signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Generate dose-response curves and calculate the EC50 value for each compound, representing the concentration that produces 50% of the maximal β-arrestin recruitment.
Conclusion and Future Directions
The development of novel GPR109A agonists with improved therapeutic profiles hinges on a thorough understanding of their differential signaling properties. While 5-(3-Chloro-4-methylphenyl)nicotinic acid remains an uncharacterized compound, its nicotinic acid scaffold makes it a promising candidate for GPR109A agonism. The experimental framework provided in this guide offers a clear path for its comprehensive evaluation.
By performing head-to-head comparisons with established ligands such as niacin and MK-1903 in both cAMP inhibition and β-arrestin recruitment assays, researchers can determine the potency and signaling bias of this novel compound. The ultimate goal is to identify agonists that exhibit potent G-protein signaling with minimal β-arrestin engagement, thereby retaining the beneficial anti-lipolytic effects while mitigating the problematic flushing side effect. This approach will be instrumental in advancing the next generation of GPR109A-targeted therapies for dyslipidemia and other metabolic disorders.
References
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- Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79-106.
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ResearchGate. (n.d.). Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects. Retrieved January 15, 2026, from [Link]
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Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved January 15, 2026, from [Link]
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Eurofins Discovery. (n.d.). β-arrestin Assays. Retrieved January 15, 2026, from [Link]
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Confirming On-Target Engagement of 5-(3-Chloro-4-methylphenyl)nicotinic acid: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the on-target engagement of the novel compound, 5-(3-Chloro-4-methylphenyl)nicotinic acid. As a derivative of nicotinic acid, its primary molecular target is anticipated to be the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2][3][4][5][6] This document outlines a multi-faceted experimental approach, integrating biophysical, cellular, and functional assays to provide a robust validation of target interaction. We will delve into the causality behind experimental choices, present detailed protocols, and compare the expected performance with known GPR109A agonists.
While specific experimental data for 5-(3-Chloro-4-methylphenyl)nicotinic acid is not yet publicly available, this guide provides the necessary protocols and comparative data from well-characterized GPR109A agonists to enable researchers to generate and interpret their own findings. The CAS number for 5-(3-Chloro-4-methylphenyl)nicotinic acid is 1261934-19-3.[7][8][9][10]
The Central Hypothesis: GPR109A as the Primary Target
Nicotinic acid and its analogues exert their therapeutic effects, primarily the modulation of lipid levels, through the activation of GPR109A.[1][2][3][4][5][6] This receptor is coupled to an inhibitory G-protein (Gαi), and its activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][11] Furthermore, GPR109A activation can also trigger signaling through β-arrestin pathways, which are implicated in some of the side effects of nicotinic acid, such as flushing.[1][12][13][14] Therefore, a thorough investigation of on-target engagement must not only confirm direct binding to GPR109A but also characterize the functional consequences of this interaction, including the potential for biased agonism.
A Multi-Tiered Approach to Target Validation
A robust confirmation of on-target engagement requires a combination of orthogonal assays that probe different aspects of the drug-target interaction. We propose a three-tiered approach:
Tier 1: Direct Biophysical Interaction
-
Isothermal Titration Calorimetry (ITC): To quantify the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the compound to purified GPR109A.
-
Surface Plasmon Resonance (SPR): To determine the kinetics of binding, including the association (ka) and dissociation (kd) rates, providing insights into the residence time of the compound on the receptor.
Tier 2: Cellular Target Engagement
-
Cellular Thermal Shift Assay (CETSA®): To confirm that the compound binds to GPR109A in a cellular environment, leading to its thermal stabilization.
Tier 3: Functional Confirmation and Downstream Signaling
-
cAMP Assay: To measure the functional consequence of GPR109A activation by quantifying the inhibition of cAMP production.
-
β-Arrestin Recruitment Assay: To assess the potential for biased agonism by measuring the recruitment of β-arrestin to the receptor upon compound binding.
Tier 1: Probing the Direct Biophysical Interaction
The initial step is to unequivocally demonstrate a direct physical interaction between 5-(3-Chloro-4-methylphenyl)nicotinic acid and its putative target, GPR109A. In vitro biophysical methods offer a clean system to quantify the binding thermodynamics and kinetics.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[15]
Experimental Protocol: ITC for GPR109A
-
Protein and Compound Preparation:
-
Express and purify recombinant human GPR109A. Due to the challenges of working with GPCRs, this may involve using stabilized receptor constructs or nanodisc technology.
-
Dissolve 5-(3-Chloro-4-methylphenyl)nicotinic acid in a buffer identical to the final dialysis buffer of the protein to minimize buffer mismatch effects. A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
Accurately determine the concentrations of both the protein and the compound.
-
-
ITC Experiment Setup:
-
Degas both the protein and compound solutions.
-
Load the GPR109A solution (typically 20-50 µM) into the sample cell of the ITC instrument.
-
Load the compound solution (typically 200-500 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration and Data Analysis:
-
Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution.
-
Record the heat changes after each injection.
-
Integrate the heat data and plot it against the molar ratio of the ligand to the protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte (the compound) to a ligand (the receptor) immobilized on a sensor surface in real-time.[13][16]
Experimental Protocol: SPR for GPR109A
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Immobilize purified GPR109A onto the sensor chip surface using standard amine coupling chemistry. A control flow cell should be prepared with a non-relevant protein to subtract non-specific binding.
-
-
Analyte Injection and Binding Analysis:
-
Prepare a series of concentrations of 5-(3-Chloro-4-methylphenyl)nicotinic acid in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the amount of bound compound, in real-time to generate a sensorgram.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.
-
-
Data Analysis:
-
Subtract the signal from the control flow cell.
-
Fit the association and dissociation curves to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Comparative Data for GPR109A Agonists (Biophysical)
| Compound | Method | Target | Affinity (KD) | Reference |
| Nicotinic Acid | Radioligand Binding | Human GPR109A | ~1 µM | [2] |
| MK-0354 | Radioligand Binding | Human GPR109a | 1.65 µM (EC50) | [17] |
| MK-6892 | Radioligand Binding | Human GPR109A | 4 nM (Ki) | [17] |
Tier 2: Confirming Target Engagement in a Cellular Milieu
While biophysical assays are crucial, they do not fully recapitulate the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) bridges this gap by assessing target engagement in intact cells.[17][18][19][20] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[17][18][19][20]
Experimental Workflow: CETSA for GPR109A
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for GPR109A
-
Cell Culture and Treatment:
-
Culture cells endogenously expressing or overexpressing human GPR109A (e.g., HEK293-GPR109A).
-
Treat cells with various concentrations of 5-(3-Chloro-4-methylphenyl)nicotinic acid or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by a cooling step.
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells using a suitable lysis buffer (e.g., containing a non-denaturing detergent for membrane proteins).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
-
Detection and Data Analysis:
-
Quantify the amount of soluble GPR109A in the supernatant at each temperature using a specific antibody (e.g., via Western blotting or ELISA).
-
Plot the percentage of soluble GPR109A as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Alternatively, an isothermal dose-response experiment can be performed at a single, optimized temperature to determine the EC50 for thermal stabilization.
-
Tier 3: Functional Confirmation and Biased Agonism
Confirming direct binding is essential, but understanding the functional consequences of that binding is paramount for drug development. For GPR109A, this involves measuring the downstream signaling events.
cAMP Inhibition Assay
As a Gαi-coupled receptor, GPR109A activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][2][11]
Signaling Pathway: GPR109A-mediated cAMP Inhibition
Caption: GPR109A signaling pathway leading to cAMP inhibition.
Experimental Protocol: cAMP Assay
-
Cell Culture and Stimulation:
-
Use cells expressing GPR109A (e.g., HEK293-GPR109A).
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a dose-response range of 5-(3-Chloro-4-methylphenyl)nicotinic acid in the presence of forskolin (an adenylyl cyclase activator) to induce a measurable level of cAMP.
-
-
Cell Lysis and cAMP Quantification:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
β-Arrestin Recruitment Assay
GPR109A activation can also lead to the recruitment of β-arrestin, a key event in receptor desensitization and an alternative signaling pathway.[1][12][13][14] Assessing β-arrestin recruitment is crucial for understanding potential biased agonism, where a ligand preferentially activates one pathway (G-protein) over another (β-arrestin).[1][12][13][14]
Experimental Protocol: β-Arrestin Recruitment Assay
-
Assay System:
-
Utilize a commercially available β-arrestin recruitment assay system (e.g., PathHunter® by DiscoverX or Tango™ by Thermo Fisher Scientific). These systems typically use enzyme fragment complementation or a reporter gene to quantify the interaction between GPR109A and β-arrestin.
-
-
Cell Treatment and Signal Detection:
-
Treat the engineered cells with a dose-response range of 5-(3-Chloro-4-methylphenyl)nicotinic acid.
-
After an appropriate incubation period, measure the reporter signal according to the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.
-
The relative EC50 and Emax values for cAMP inhibition and β-arrestin recruitment can be used to calculate a bias factor, providing a quantitative measure of the compound's signaling preference.
-
Comparative Data for GPR109A Agonists (Functional)
| Compound | Assay | Cell Line | Potency (EC50) | Reference |
| Nicotinic Acid | cAMP Inhibition | HEK293-GPR109A | ~100 nM | [1] |
| Acifran | cAMP Inhibition | HEK293-GPR109A | ~100 nM | [1] |
| β-hydroxybutyrate | cAMP Inhibition | CHO-GPR109A | ~700 µM | [3] |
| MK-6892 | GTPγS | Human GPR109A | 16 nM | [17] |
| Monomethyl fumarate | β-arrestin recruitment | - | Similar efficacy to niacin | [1] |
Physicochemical and In Vitro ADME Properties
A comprehensive understanding of a compound's on-target engagement also requires consideration of its fundamental properties that influence its behavior in biological systems.
Physicochemical Properties of 5-(3-Chloro-4-methylphenyl)nicotinic acid:
| Property | Value | Source |
| Molecular Formula | C13H10ClNO2 | [8] |
| Molecular Weight | 247.68 g/mol | [8] |
It is recommended to experimentally determine key physicochemical properties such as solubility and lipophilicity (LogP/LogD).
In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling:
Early assessment of ADME properties is critical for lead optimization.[15][21][22][23] Key in vitro assays include:
-
Metabolic Stability: Using liver microsomes or hepatocytes to assess the compound's susceptibility to metabolic enzymes.
-
Plasma Protein Binding: To determine the fraction of the compound bound to plasma proteins, which can affect its free concentration and availability to the target.
-
Permeability: Using Caco-2 cell monolayers to predict intestinal absorption.
-
CYP450 Inhibition: To assess the potential for drug-drug interactions.
Conclusion
Confirming the on-target engagement of 5-(3-Chloro-4-methylphenyl)nicotinic acid requires a systematic and multi-pronged approach. By integrating direct biophysical binding assays, cellular target engagement confirmation, and functional downstream signaling studies, researchers can build a comprehensive and compelling data package. This guide provides the strategic framework and detailed methodologies to achieve this. The comparison with known GPR109A agonists will be instrumental in contextualizing the performance of this novel compound and guiding its future development. The ultimate goal is to not only confirm that the compound hits its target but also to understand the nuances of the interaction, including its kinetic and functional profile, which are critical determinants of its therapeutic potential.
References
- BenchChem. (2025). Application Notes and Protocols for Acifran Cell-Based Assays.
- ResearchGate. (n.d.). Figure 6.
- Reiter, E., Ahn, S., Shukla, A. K., & Lefkowitz, R. J. (2012). Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors. Annual Review of Pharmacology and Toxicology, 52, 179-197.
- Dahllund, J., et al. (2019). CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. ACS Chemical Biology, 14(9), 1958-1966.
- Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
- MedchemExpress. (n.d.). GPR109A | Agonists.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
- ResearchGate. (n.d.). CETSA beyond Soluble Targets: A Broad Application to Multipass Transmembrane Proteins | Request PDF.
- ChemicalBook. (n.d.). 5-(3-Chloro-4-Methylphenyl)nicotinic acid | 1261934-19-3.
- Appchem. (n.d.). 5-(3-Chloro-4-methylphenyl)nicotinic acid | 1261934-19-3 | C13H10ClNO2.
- Reiter, E., et al. (2012). Molecular mechanism of β-arrestin-biased agonism at seven-transmembrane receptors. Annual review of pharmacology and toxicology, 52, 179-197.
- ChemicalBook. (n.d.). 5-(3-Chloro-4-Methylphenyl)nicotinic acid | 1261934-19-3.
- Sahu, N., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences, 8, 765893.
- Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular pharmacology, 68(5), 1271-1280.
- Geisler, C. E., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International journal of molecular sciences, 22(8), 4153.
- Kim, J., et al. (2010). beta-Arrestin-biased agonism of the angiotensin receptor induced by mechanical stress. Science signaling, 3(125), ra46.
- Thangaraju, M., et al. (2013). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Oncogene, 32(50), 5612-5622.
- BLDpharm. (n.d.). 1261934-19-3|5-(3-Chloro-4-methylphenyl)nicotinic acid.
- ResearchGate. (n.d.). Structures of GPR109A agonists presented herein with compound...
- National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.
- Semple, G., et al. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & medicinal chemistry letters, 17(17), 4914-4919.
- ResearchGate. (n.d.). In Vitro ADME Properties of Some Analogues a.
- Guidechem. (n.d.). 4-(3-chloro-5-methylphenyl)nicotinic acid 1261912-63-3 wiki.
- D'souza, S., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14856.
- Chen, G., et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain.
- Lukasova, M., et al. (2011). GPR109A and Vascular Inflammation.
- Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139.
- Singh, N., et al. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139.
- Symeres. (n.d.). In vitro ADME drug discovery services.
- Vanga, S. K., et al. (2017). Characterization of in Vitro ADME Properties of Diosgenin and Dioscin from Dioscorea villosa. Journal of drug metabolism & toxicology, 8(3), 1000233.
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Safety Operating Guide
Definitive Disposal Protocol for 5-(3-Chloro-4-methylphenyl)nicotinic Acid
A Senior Application Scientist's Guide to Ensuring Safety, Compliance, and Environmental Integrity
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(3-Chloro-4-methylphenyl)nicotinic acid. As a chlorinated aromatic compound and a derivative of nicotinic acid, this substance requires careful handling as hazardous waste. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment and Classification
Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. 5-(3-Chloro-4-methylphenyl)nicotinic acid is not a common reagent with an extensive, dedicated safety profile. Therefore, its hazard assessment is based on the characteristics of its structural components: the nicotinic acid core and the chlorinated aromatic ring.
-
Nicotinic Acid Moiety: Nicotinic acid itself can cause serious eye irritation. While generally having low acute toxicity, it is biologically active.
-
Chlorinated Organic Compound: The presence of a chlorine atom on the phenyl ring classifies this compound as a halogenated organic compound .[1][2] Halogenated organic wastes are a specific category of hazardous waste due to their potential to form persistent and toxic byproducts (such as dioxins) if improperly incinerated.[3][4] They are also harmful to aquatic life.
Based on this analysis, 5-(3-Chloro-4-methylphenyl)nicotinic acid must be treated as hazardous chemical waste . It should never be disposed of down the drain or in regular trash.[5][6]
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this waste material to prevent accidental exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[5] | Protects against dust particles and potential splashes causing serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile).[5] | Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling. |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | A NIOSH-approved particle respirator may be required if handling large quantities of the solid form where dust generation is significant. | Minimizes inhalation of airborne particles. |
Waste Segregation and Containment Protocol
Proper segregation is the most critical step in the laboratory waste management process. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[2]
Step-by-Step Containment Procedure:
-
Identify the Correct Waste Stream: This compound must be disposed of as Solid Halogenated Organic Waste . Do not mix it with non-halogenated solvents or aqueous waste.[2]
-
Select a Compatible Container:
-
Use a clearly designated, leak-proof container with a secure screw-top cap.[6]
-
The container must be made of a material that does not react with the chemical (e.g., high-density polyethylene - HDPE).
-
Ensure the container is clean and dry before adding waste.
-
-
Transfer the Waste:
-
Label the Container Immediately: Proper labeling is mandated by the EPA.[8] The label must include:
-
Keep the Container Closed: The waste container must remain securely capped at all times, except when actively adding waste.[6] This prevents the release of vapors and protects against spills.
On-Site Storage: The Satellite Accumulation Area (SAA)
Once contained and labeled, the hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]
-
Volume Limits: A lab can accumulate up to 55 gallons of hazardous waste (or one quart of acutely hazardous waste) in an SAA.[9]
-
Condition: Containers in the SAA must be inspected weekly for any signs of leakage or deterioration.[6]
Caption: Waste Disposal Workflow for 5-(3-Chloro-4-methylphenyl)nicotinic acid.
Spill and Emergency Procedures
In the event of an accidental spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill:
-
For a small, solid spill, gently dampen the material with water to prevent it from becoming airborne.[10]
-
Use an absorbent, non-reactive material to collect the dampened solid.
-
-
Clean the Area: Once the bulk of the material is collected, decontaminate the spill surface with a soap and water solution.[10]
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be placed in the hazardous waste container along with the spilled chemical.
-
Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.
Final Disposal
The ultimate disposal of 5-(3-Chloro-4-methylphenyl)nicotinic acid is not performed by laboratory staff. It requires a licensed and regulated process.
-
Professional Removal: The properly accumulated and labeled waste must be picked up by your institution's EH&S department or a certified hazardous waste contractor.[8][11]
-
Tracking: The waste is tracked from its point of generation to its final destination via a hazardous waste manifest system, ensuring a complete chain of custody as required by the EPA.[8][12]
-
Method of Destruction: The most appropriate disposal method for chlorinated organic compounds is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize the resulting hydrogen halide gases (like HCl), preventing atmospheric pollution.[5][3]
By adhering to this structured protocol, researchers and laboratory professionals can manage the disposal of 5-(3-Chloro-4-methylphenyl)nicotinic acid in a manner that is safe, compliant, and environmentally responsible, reinforcing a culture of safety and trust in laboratory operations.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Hooker Chemical Corp. (1969). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology. [Link]
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Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
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American Chemical Society. Regulation of Laboratory Waste. [Link]
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U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
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U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
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HazChem Environmental. Hazardous Waste Disposal. [Link]
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Loba Chemie. NICOTINIC ACID EXTRA PURE - Safety Data Sheet. [Link]
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Nipissing University. Hazardous Materials Disposal Guide. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 938, Nicotinic acid. [Link]
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Carl ROTH. Safety Data Sheet: Nicotinic acid. [Link]
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University of California, Santa Cruz. Hazardous Waste Reduction. [Link]
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BASF. Safety data sheet. [Link]
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New York State Department of Environmental Conservation. Managing and Disposing of Household Hazardous Waste. [Link]
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Empower Pharmacy. Tirzepatide / Niacinamide Injection. [Link]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

